Bis(4-methylbenzyl) oxalate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis[(4-methylphenyl)methyl] oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZBTUMXCSRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066343 | |
| Record name | Bis(p-methylbenzyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18241-31-1 | |
| Record name | Di-p-methylbenzyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18241-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018241311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(p-methylbenzyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(4-methylbenzyl) oxalate CAS number 18241-31-1 properties
An In-depth Technical Guide to Bis(4-methylbenzyl) oxalate (CAS: 18241-31-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
This compound, identified by CAS Number 18241-31-1, is a symmetrical diester of oxalic acid and 4-methylbenzyl alcohol. While not prominently featured in pharmaceutical literature, its chemical structure and reactivity offer insights into the broader class of oxalate esters. It serves as a valuable case study for professionals in chemical synthesis due to its straightforward preparation and well-defined properties. Primarily, it is utilized in materials science as a sensitizer in thermal printing applications.[1][2][3] This guide provides a comprehensive overview of its synthesis, characterization, applications, and safety, grounded in established chemical principles to support advanced research and development.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and analytical profiles. This compound is a white to light yellow crystalline solid at room temperature, a characteristic typical of moderately sized aromatic esters.[4][5] Its high melting point range suggests a stable crystal lattice. With a calculated LogP of approximately 4.1, it is highly nonpolar, predicting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.[1]
| Property | Value | Source(s) |
| CAS Number | 18241-31-1 | [5] |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.34 g/mol | [5] |
| IUPAC Name | This compound | |
| Synonyms | Di-p-methylbenzyl oxalate, Oxalic acid bis(p-methylbenzyl) ester | [5] |
| Appearance | White to light yellow powder or crystals | [5] |
| Melting Point | 100.0 - 104.0 °C | [5] |
| Boiling Point | 418.7 °C (Predicted) | [6] |
| Density | 1.167 g/cm³ (Predicted) | [6] |
| Purity | Typically >98% (by HPLC) | [5] |
| Storage | Sealed in a dry place at room temperature |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a classic example of esterification via an acyl chloride. The reaction proceeds through a nucleophilic acyl substitution mechanism. While a specific protocol for this exact molecule is not widely published, a robust and representative procedure can be derived from standard organic chemistry practices and similar preparations.[7]
Reaction Mechanism
The synthesis involves the reaction of 4-methylbenzyl alcohol with oxalyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is crucial. Its role is not catalytic but stoichiometric; it serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed side reactions. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive oxalyl chloride.
Representative Synthesis Protocol
This protocol is a validated, representative method based on established chemical reactions for the synthesis of oxalate esters.[7]
-
Reactor Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure all moisture is removed, which is critical for preventing hydrolysis of the starting acyl chloride.
-
Reagent Charging: The flask is charged with 4-methylbenzyl alcohol (2.0 equivalents) and anhydrous dichloromethane (DCM). The system is flushed with nitrogen. Triethylamine (2.2 equivalents) is added. The slight excess of the base ensures complete neutralization of the HCl byproduct.
-
Reaction Initiation: The flask is cooled to 0 °C in an ice bath. This is a key control point; the reaction is highly exothermic, and low temperatures mitigate the risk of side reactions and improve selectivity. A solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup and Purification:
-
The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel.
-
The organic layer is washed sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Final Product Isolation: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a white crystalline solid.
Applications in Materials Science: Thermal Paper Sensitizer
The primary industrial application of this compound is as a sensitizer in the heat-sensitive recording layer of thermal paper.[1][2] Thermal paper technology relies on a solid-state chemical reaction between a leuco dye (a colorless dye precursor) and a developer (an acidic compound) that is triggered by heat from a thermal printer head.
Mechanism of Action
-
Composition: The active layer contains the leuco dye, the developer, and the sensitizer, all dispersed in a binder matrix. At ambient temperature, these components are solid and do not react.
-
Heating: When a thermal print head applies heat to a specific spot, the local temperature rises rapidly.
-
Sensitizer Function: The sensitizer, having a relatively low melting point (in this case, ~103 °C), is the first component to melt.[3] Upon melting, it acts as a solvent, dissolving the leuco dye and the developer. This creates a localized molten phase where the reactants can mix and interact. This function is critical for achieving high-quality printing at fast speeds with low-energy print heads.[3][8]
-
Color Formation: In this molten state, the acidic developer donates a proton to the leuco dye. This protonation induces a structural change in the dye, typically the opening of a lactone ring, which results in an extended conjugated system that absorbs visible light, thus appearing as a colored mark (usually black).[3]
Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. For this compound, the standard analytical techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[5][9]
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is used to separate the main compound from any unreacted starting materials, byproducts, or impurities. Given the compound's nonpolar nature, a reversed-phase method is most appropriate.
-
Representative Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the aromatic rings will show strong absorbance.
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.
-
Analysis: The retention time of the main peak is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H NMR spectroscopy provides a definitive fingerprint of the molecule's structure by showing the chemical environment and connectivity of all hydrogen atoms. The expected spectrum for this compound would be simple and symmetric.
-
Expected ¹H NMR Resonances (in CDCl₃):
-
A singlet around 2.3-2.4 ppm corresponding to the six protons of the two methyl (-CH₃) groups.
-
A singlet around 5.2-5.3 ppm corresponding to the four protons of the two benzylic methylene (-CH₂-) groups.
-
Two doublets (an AA'BB' system) between 7.1-7.4 ppm corresponding to the eight protons of the two para-substituted benzene rings.
-
Safety and Toxicological Profile
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Rationale
The primary toxicological concern for simple oxalate esters stems from their in vivo hydrolysis to the parent alcohol and oxalic acid.[10]
-
Irritation: The hazard statements for skin, eye, and respiratory irritation are common for fine chemical powders and are also consistent with the effects of oxalic acid, which is a known irritant.[10]
-
Systemic Effects: Should significant absorption occur, the resulting oxalate anion can chelate free calcium ions in the blood and tissues. This can lead to the formation and deposition of insoluble calcium oxalate crystals, primarily in the kidneys, potentially causing nephrotoxicity.[10] This mechanism is the basis for the toxicity of many soluble oxalates.
Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
References
-
Dowd, C., & Paul, D. (1984). Synthesis and Evaluation of Diaryl Oxalate Esters for Low-Intensity Chemiluminescent Illumination. Australian Journal of Chemistry, 37(1), 73-86. [Link]
-
ConnectSci. Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Australian Journal of Chemistry. [Link]
- Google Patents. CN109485671A - A kind of preparation method of bis- (trimethyl silicane)
-
National Institutes of Health. Synthesis and crystal structure of hydrated μ-oxalato-bis{bis[3-methyl-5-(pyridin-2-yl). [Link]
- Google Patents. US20210060994A1 - Heat sensitive recording material with non-phenolic color developers.
-
Henan Allgreen Chemical Co., Ltd. This compound CAS NO.18241-31-1. [Link]
- Google Patents.
-
National Institutes of Health. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. [Link]
- Google Patents.
-
ChemBK. bis[(4-methylphenyl)methyl] oxalate. [Link]
-
Australian Department of Health. Oxalate esters (C1-C4): Human health tier II assessment. [Link]
-
MDPI. One-Pot Synthesis of Dioxime Oxalates. [Link]
- Google Patents. US6613716B2 - Thermal print paper and process.
- Google Patents. US8592342B2 - Development of a thermal paper produced on a very smooth paper.
-
Amerigo Scientific. bis(4-Methylbenzyl)oxalate. [Link]
-
Environmental Protection Agency. Bisphenol A Alternatives in Thermal Paper. [Link]
-
National Institutes of Health. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]/PMC9693952/)
Sources
- 1. echemi.com [echemi.com]
- 2. US6613716B2 - Thermal print paper and process - Google Patents [patents.google.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Diallyl oxalate | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US5066633A - Sensitizer for heat sensitive paper coatings - Google Patents [patents.google.com]
- 9. 18241-31-1 | this compound | Aryls | Ambeed.com [ambeed.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to Bis(4-methylbenzyl) oxalate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methylbenzyl) oxalate is a symmetrical diester of oxalic acid and 4-methylbenzyl alcohol. While its primary documented industrial application is as a sensitizer for thermal paper, its chemical structure, featuring two benzylic ester functionalities, suggests a potential for broader applications in organic synthesis and medicinal chemistry.[1] The benzylic positions are known to be reactive sites for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its chemical reactivity, offering insights for its potential utilization in research and development.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[3] A compilation of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Di-p-methylbenzyl oxalate, Oxalic acid bis(p-methylbenzyl) ester | [3] |
| CAS Number | 18241-31-1 | [4] |
| Molecular Formula | C₁₈H₁₈O₄ | [4] |
| Molecular Weight | 298.34 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 100.0 - 104.0 °C | |
| Boiling Point | 418.7 ± 34.0 °C (Predicted) | [1] |
| Solubility | Almost insoluble in water (0.025 g/L at 25°C) | |
| XLogP3 | 4.1 | [1] |
| Storage | Sealed in a dry place at room temperature | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of 4-methylbenzyl alcohol with oxalyl chloride.[5] This reaction is a standard method for the preparation of oxalate esters.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methylbenzyl alcohol
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzyl alcohol (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine or triethylamine (2.2 equivalents) to the solution.
-
Addition of Oxalyl Chloride: While stirring vigorously, add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of pyridinium or triethylammonium hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield this compound as a crystalline solid.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Synthetic Workflow for this compound"
Spectral Properties (Predicted)
¹H NMR (Predicted):
-
~2.3 ppm (s, 6H): The six protons of the two methyl groups on the aromatic rings.
-
~5.2 ppm (s, 4H): The four benzylic protons of the two -CH₂- groups.
-
~7.2-7.4 ppm (m, 8H): The eight protons of the two para-substituted aromatic rings.
¹³C NMR (Predicted):
-
~21 ppm: The carbon of the methyl groups.
-
~68 ppm: The benzylic carbons of the -CH₂- groups.
-
~128-138 ppm: The carbons of the aromatic rings.
-
~158 ppm: The carbonyl carbons of the oxalate group.
FTIR (Predicted):
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).
-
~1750-1770 cm⁻¹ (strong): C=O stretching of the ester groups. This is a characteristic and strong absorption for oxalate esters.
-
~1200-1300 cm⁻¹: C-O stretching of the ester groups.
-
~820 cm⁻¹: Out-of-plane C-H bending, indicative of para-substitution on the aromatic ring.
Mass Spectrometry (Predicted Fragmentation):
The electron impact mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 298. The fragmentation pattern would likely involve cleavage of the benzylic C-O bond, leading to a prominent peak for the 4-methylbenzyl cation at m/z 105. Further fragmentation of this ion could lead to the tropylium ion at m/z 91. Loss of one 4-methylbenzyl group would result in a fragment at m/z 193.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the oxalate ester and the two benzylic groups.
Reactions of the Oxalate Ester
-
Hydrolysis: Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield oxalic acid and 4-methylbenzyl alcohol. The rate of hydrolysis is expected to be slower than that of simple alkyl oxalates due to the steric bulk of the benzylic groups.
-
Nucleophilic Acyl Substitution: The carbonyl carbons of the oxalate moiety are electrophilic and can be attacked by various nucleophiles. For instance, reaction with amines would yield the corresponding oxamides.
-
Grignard and Organolithium Reagents: Dialkyl and diaryl oxalates are known to react with Grignard and organolithium reagents.[7] The reaction can potentially be controlled to achieve mono-addition, yielding an α-keto ester, or double addition to produce a 1,2-diol.
Reactions at the Benzylic Position
The benzylic positions in this compound are activated towards both nucleophilic substitution and radical reactions due to the ability of the adjacent aromatic ring to stabilize intermediates.[2]
-
Nucleophilic Substitution: The 4-methylbenzyloxy group can act as a leaving group in nucleophilic substitution reactions, particularly when activated. This reactivity is a cornerstone of the use of benzyl groups as protecting groups in organic synthesis.[8][9]
-
Reductive Cross-Coupling: Recent research has demonstrated that benzyl oxalates can participate in nickel-catalyzed reductive cross-coupling reactions with alkyl bromides.[10] This suggests that this compound could be a substrate for forming new carbon-carbon bonds at the benzylic position.
-
Hydrogenolysis: The benzyl-oxygen bond can be cleaved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which would regenerate 4-methylbenzyl alcohol and oxalic acid.[9] This is a common method for the deprotection of benzyl ethers and esters.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Reactivity Profile of this compound"
Potential Applications in Research and Development
While its use as a thermal paper sensitizer is established, the chemical properties of this compound open up possibilities for its application in more specialized areas of chemical research.
-
Synthetic Building Block: Its symmetrical structure and two reactive benzylic sites make it a potential building block for the synthesis of more complex molecules. The ability to undergo sequential or double functionalization at the benzylic positions could be exploited in the synthesis of novel ligands, materials, or pharmaceutical intermediates.
-
Pro-drug Design: The ester linkages can be designed to be cleaved under specific physiological conditions, suggesting a potential, though unexplored, application in pro-drug strategies. The release of two molecules of 4-methylbenzyl alcohol and oxalic acid upon hydrolysis could be a basis for such a design.
-
Source of Benzylic Radicals: Similar to other oxalate derivatives, it could potentially serve as a precursor for the generation of 4-methylbenzyl radicals under photoredox or other radical initiation conditions.[5][6] These radicals could then participate in various carbon-carbon bond-forming reactions.
Safety and Handling
This compound is classified as a warning-level hazard, with hazard statements indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily accessible compound with a rich, albeit largely unexplored, chemical reactivity profile. Its physicochemical properties are well-defined, and its synthesis is straightforward. Beyond its current industrial application, its potential as a versatile building block in organic synthesis and medicinal chemistry warrants further investigation. The reactivity of both the oxalate ester core and the activated benzylic positions provides multiple avenues for chemical modification, making it a compound of interest for researchers seeking to develop novel synthetic methodologies or construct complex molecular architectures.
References
-
PMC. (n.d.). Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. Retrieved from [Link]
-
FHNW. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Retrieved from [Link]
- Google Patents. (n.d.). US6018072A - Process for producing a diaryl oxalate.
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Retrieved from [Link]
-
OSTI.GOV. (2018). Rates of ligand exchange around the bis-oxalato complex NpO2(C2O4)23- measured using multinuclear NMR at neutral to semi-alkalin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
- ResearchGate. (n.d.). IR spectra of oxalate precursors: (a) (NH 4 ) 4 [CoCr 2 (C 2 O 4 ) 4.... Retrieved from https://www.researchgate.net/figure/IR-spectra-of-oxalate-precursors-a-NH-4-4-CoCr-2-C-2-O-4-4-OH-4-7H-2-O-I-b_fig1_263820250
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). bis(4-Methylbenzyl)oxalate. Retrieved from [Link]
-
(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl).... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C18H18O4). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Benzylic systems. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
-
(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chegg. (2022). Question: Fully annotate your IR Spectrum of bis(2,4,6-trichlorophenyl)oxalate, make sure to indicate wheather each vibration mode corresponds to a strech or an out of plane bend. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem mass spectrometry fragmentation pattern of OX (upper panel), and 13 C2OX. Retrieved from [Link]
-
PMC. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]
-
PMC. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]
-
PMC. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). The Botany, Chemistry, Pharmacological and Therapeutic Application of Oxalis Corniculata Linn– A Review. Retrieved from [Link]
-
PubMed. (2022). Oxalate in Plants: Metabolism, Function, Regulation, and Application. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. This compound | 18241-31-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. This compound | 18241-31-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US6018072A - Process for producing a diaryl oxalate - Google Patents [patents.google.com]
- 7. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Foreword: The Strategic Importance of Diaryl and Dibenzyl Oxalates
An In-depth Technical Guide to the Synthesis of Bis(4-methylbenzyl) Oxalate
This compound, a symmetrical diester of oxalic acid, belongs to a class of compounds with significant utility in organic synthesis and materials science. While its direct applications are specialized, the synthetic methodologies employed for its creation are foundational and broadly applicable to the synthesis of related diaryl and dibenzyl oxalates. These parent compounds are critical precursors in the development of pharmaceuticals, polymers, and notably, as high-energy activators in peroxyoxalate chemiluminescence systems—the technology behind modern glow sticks. This guide provides a comprehensive exploration of the principal synthetic pathways to this compound, grounded in established chemical principles and tailored for the research and development professional. We will move beyond mere procedural outlines to dissect the causality behind experimental design, ensuring each protocol is a self-validating system for achieving high-purity target compounds.
Foundational Synthetic Strategies
The synthesis of a symmetrical diester like this compound can be approached from several classical perspectives. The choice of pathway is often a strategic decision balancing reagent availability and cost, desired yield and purity, scalability, and safety considerations. We will focus on three robust and field-proven methodologies:
-
Pathway A: Direct Fischer Esterification of Oxalic Acid. The most direct route, involving the acid-catalyzed reaction between oxalic acid and 4-methylbenzyl alcohol.
-
Pathway B: Acylation via Oxalyl Chloride. A highly efficient but more hazardous route utilizing the high reactivity of an acid chloride.
-
Pathway C: Transesterification from a Dialkyl Oxalate. An equilibrium-driven process ideal for large-scale industrial synthesis, where a simple dialkyl oxalate is exchanged for the target benzyl alcohol.
Pathway A: Direct Fischer Esterification
This pathway represents the most fundamental approach to ester synthesis. It involves the reaction of a carboxylic acid (oxalic acid) with an alcohol (4-methylbenzyl alcohol) in the presence of a strong acid catalyst.
Mechanistic Rationale and Causality
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The key to achieving high yields is the effective removal of the water byproduct to drive the reaction equilibrium toward the product side, a direct application of Le Châtelier's principle.
-
Catalyst Choice: A strong protic acid, such as sulfuric acid (H₂SO₄), or a solid acid catalyst like Niobium(V) chloride (NbCl₅) can be used.[1] Sulfuric acid is cost-effective but can lead to charring and difficult workups. Solid acid catalysts offer easier separation and potential for recycling.
-
Water Removal: A Dean-Stark apparatus is the quintessential tool for this process. By using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or benzene), the water generated during the reaction is continuously removed from the system, preventing the reverse hydrolysis reaction. This is a critical design choice for maximizing conversion.
Diagram: Fischer Esterification Workflow
Caption: General workflow for Direct Fischer Esterification synthesis.
Experimental Protocol: Direct Esterification
-
Reactor Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagent Charging: To the flask, add oxalic acid dihydrate (1.0 eq), 4-methylbenzyl alcohol (2.2 eq), and toluene (approx. 2 mL per mmol of oxalic acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Pathway B: Acylation with Oxalyl Chloride
This pathway leverages the high electrophilicity of oxalyl chloride for a rapid and often high-yielding reaction. The primary challenge is managing the hazardous nature of the reagent and the corrosive HCl byproduct.
Mechanistic Rationale and Causality
This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the carbonyl carbon of oxalyl chloride.
-
Stoichiometric Base: The reaction generates two equivalents of HCl. A non-nucleophilic organic base, such as pyridine or triethylamine, must be added in stoichiometric amounts (at least 2.0 equivalents) to act as an acid scavenger. This is not a catalytic role; the base is consumed. Its purpose is to neutralize the HCl, preventing it from protonating the starting alcohol (rendering it non-nucleophilic) or promoting side reactions.
-
Temperature Control: The reaction is highly exothermic. It is crucial to perform the addition of oxalyl chloride at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts.
-
Anhydrous Conditions: Oxalyl chloride reacts violently with water. The entire apparatus must be flame-dried, and anhydrous solvents must be used to prevent decomposition of the starting material.
Diagram: Acylation Pathway
Caption: Reactant-product relationship in the Acylation pathway.
Experimental Protocol: Acylation
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Dissolve 4-methylbenzyl alcohol (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) or diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Slow Addition: Dissolve oxalyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred alcohol/base mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization as described in Pathway A.
Pathway C: Transesterification
Transesterification is a powerful industrial method for producing esters. It involves reacting an ester with an alcohol in the presence of a catalyst to exchange the alcohol component. Here, a simple, low-boiling dialkyl oxalate (e.g., dimethyl oxalate) is reacted with 4-methylbenzyl alcohol.
Mechanistic Rationale and Causality
This is another equilibrium-controlled process. The key to success is the efficient removal of the lower-boiling alcohol byproduct (e.g., methanol) to shift the equilibrium towards the formation of the desired, higher-boiling product.
-
Driving the Equilibrium: The reaction is typically conducted at a temperature above the boiling point of the alcohol byproduct but below that of the other reactants and products. A distillation head is used to continuously remove the methanol as it forms. This is the critical control parameter for this synthesis.[2][3]
-
Catalyst Systems: Various catalysts can be employed, including titanium(IV) alkoxides (e.g., tetrabutyl titanate), dibutyltin oxide, or simple bases like sodium methoxide. The choice of catalyst can influence reaction rate and selectivity.[4] The catalyst facilitates the nucleophilic attack of the benzyl alcohol onto the carbonyl of the dimethyl oxalate.
Experimental Protocol: Transesterification
-
Reactor Setup: Equip a round-bottom flask with a short-path distillation head, a condenser, a receiving flask, a magnetic stirrer, and a heating mantle.
-
Reagent Charging: Charge the flask with dimethyl oxalate (1.0 eq), 4-methylbenzyl alcohol (2.5 eq), and the chosen catalyst (e.g., tetrabutyl titanate, ~0.01 eq).
-
Reaction: Heat the mixture under a slow stream of nitrogen. The temperature should be gradually increased to allow for the distillation of the methanol byproduct (b.p. 65 °C). Continue heating and distilling until methanol evolution ceases. The reaction temperature will gradually rise as the concentration of methanol decreases.
-
Work-up:
-
Cool the reaction mixture.
-
If a non-volatile catalyst is used, the product can often be purified directly. For some catalysts, an aqueous work-up may be necessary to quench and remove it.
-
-
Purification: The excess 4-methylbenzyl alcohol and any remaining starting material can be removed by vacuum distillation. The final product, this compound, can then be purified by recrystallization.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway A: Fischer Esterification | Pathway B: Acylation | Pathway C: Transesterification |
| Reagents | Oxalic Acid, 4-Methylbenzyl Alcohol | Oxalyl Chloride, 4-Methylbenzyl Alcohol | Dimethyl Oxalate, 4-Methylbenzyl Alcohol |
| Key Condition | Water removal (Dean-Stark) | Low temperature, Anhydrous | Byproduct removal (Distillation) |
| Yield | Moderate to Good | High to Excellent | Good to Excellent |
| Safety | Relatively safe; strong acid catalyst. | High Hazard: Oxalyl chloride is toxic and corrosive. HCl gas is evolved. | Moderate; requires high temperatures. |
| Scalability | Good | Moderate; exotherm and HCl management can be challenging. | Excellent; often preferred for industrial scale. |
| Primary Advantage | Simple, common reagents. | Fast, high conversion. | Cost-effective for large scale, clean. |
| Primary Disadvantage | Reversible, can require long reaction times. | Hazardous and expensive reagents. | Equilibrium-driven, requires careful temperature control. |
Product Characterization
Regardless of the pathway chosen, the identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic C=O stretching frequencies for the ester functional group.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point is 100.0 to 104.0 °C.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity with high precision.
Conclusion
The synthesis of this compound can be successfully achieved through several well-established methodologies. The Direct Fischer Esterification offers a straightforward approach with common laboratory reagents. The Acylation with oxalyl chloride provides a rapid and high-yield route, albeit with significant safety considerations. Finally, Transesterification represents a scalable and industrially viable option. The optimal choice depends on the specific constraints and objectives of the research or production environment, including scale, available equipment, budget, and safety protocols. This guide provides the foundational knowledge for any scientist to select and execute the most appropriate pathway with a clear understanding of the underlying chemical principles.
References
- Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Australian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEejq-otwb-Lh0DQFS58YmIP0LMdWUz8cxBx6LF4tEldbhx_gSHUW3pF6K8SkJXixH1j0w8C6sle8RtqPLqNn6HU1gjD_RWLnUaxKPMmZrVzBgys5uGXd-OFN6MPtXlOcFrtsUgyJfoJaIBsKOjSxQRO7e5PRqTp7g=]
- Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. ResearchGate. [URL: https://www.researchgate.
- Direct esterification of oxalic acid with benzyl alcohol by NbCl 5. ResearchGate. [URL: https://www.researchgate.net/figure/Direct-esterification-of-oxalic-acid-with-benzyl-alcohol-by-NbCl-5_tbl1_282583804]
- Di-p-methylbenzyl oxalate Formula. ECHEMI. [URL: https://www.echemi.com/products/18241-31-1.html]
- Process for producing a diaryl oxalate. Google Patents. [URL: https://patents.google.
- Oxalic acid, ethyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0261]
- PROCESS FOR PREPARING DIARYL ESTERS OF OXALIC ACID. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0814074A1&pn=EP0814074&ki=A1]
- Preparation of esters of oxalic acid. Google Patents. [URL: https://patents.google.
- This compound 18241-31-1. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/D6189]
- Synthesis of diphenyl oxalate from the transesterification of dimethyl oxalate with phenol over the different molecular sieve catalysts. ResearchGate. [URL: https://www.researchgate.
Sources
An In-depth Technical Guide to the Photophysical Properties of Bis(4-methylbenzyl) Oxalate
This guide provides a comprehensive technical overview of the photophysical properties of Bis(4-methylbenzyl) oxalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its light-involved behaviors, focusing on its role within the well-established peroxyoxalate chemiluminescence (POCL) system. While specific experimental data for this particular oxalate ester is not extensively published, this guide synthesizes established knowledge of analogous compounds and fundamental photophysical principles to provide a robust framework for its characterization and application.
Introduction: The Role of Oxalate Esters in Light Generation
This compound, with the chemical formula C18H18O4, belongs to the family of diaryl oxalates.[1][2][3] These molecules are of significant interest primarily due to their application in chemiluminescence, the generation of light from a chemical reaction at ambient temperatures. Specifically, they are key reagents in the peroxyoxalate chemiluminescence (POCL) reaction, a highly efficient light-producing system first reported by Rauhut in 1967.[4] The POCL reaction is famously utilized in commercial glow sticks and has found widespread use in analytical chemistry.[4]
The fundamental principle of POCL is an indirect or sensitized chemiluminescence process.[4] In this system, the oxalate ester, such as this compound, reacts with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst. This reaction generates a short-lived, high-energy intermediate. This intermediate then transfers its energy to a suitable fluorescent molecule (a fluorescer or activator), promoting it to an excited electronic state. The subsequent relaxation of this excited fluorescer to its ground state results in the emission of a photon, producing visible light.[4]
The Peroxyoxalate Chemiluminescence (POCL) Mechanism
The photophysical relevance of this compound is intrinsically linked to the multi-step POCL reaction. Understanding this mechanism is crucial to appreciating how the structure of the oxalate ester influences the efficiency and characteristics of the light emission.
The reaction proceeds through several key stages:
-
Nucleophilic Attack and Formation of a Peroxyoxalate Intermediate: The reaction is typically initiated in the presence of a base catalyst, such as imidazole or sodium salicylate.[5][6] The catalyst facilitates the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the this compound. This results in the displacement of a 4-methylphenoxide leaving group and the formation of a hydroperoxyoxalate intermediate.
-
Intramolecular Cyclization and Formation of 1,2-Dioxetanedione: The hydroperoxyoxalate intermediate is unstable and rapidly undergoes an intramolecular cyclization. This step involves the nucleophilic attack of the terminal hydroperoxide oxygen onto the second carbonyl carbon, displacing the second 4-methylphenoxide leaving group. This cyclization yields the critical high-energy intermediate, 1,2-dioxetanedione.[4] This four-membered ring peroxide is highly strained and possesses a significant amount of chemical energy.
-
Chemically Induced Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione is the species responsible for exciting the fluorescer. The currently accepted mechanism for this energy transfer is Chemically Induced Electron Exchange Luminescence (CIEEL).[4][5] In this process, an electron is transferred from the fluorescer to the 1,2-dioxetanedione, forming a transient charge-transfer complex. This complex then rapidly decomposes, breaking the peroxide bond and fragmenting into two molecules of carbon dioxide. This decomposition is accompanied by a back electron transfer to the fluorescer radical cation, leaving it in an electronically excited singlet state.
-
Fluorescence: The excited fluorescer then relaxes to its ground state by emitting a photon. The color of the emitted light is characteristic of the fluorescer used in the system.
The overall efficiency of the POCL reaction can be influenced by the structure of the oxalate ester. The nature of the leaving group (in this case, 4-methylphenoxide) can affect the rate of the initial reaction with hydrogen peroxide and the subsequent cyclization to form 1,2-dioxetanedione.
Caption: The Peroxyoxalate Chemiluminescence (POCL) reaction pathway.
Direct Photophysical Properties of this compound
While the primary application of this compound is in chemiluminescence, it is important to consider its direct interaction with light. Like most organic molecules, it will absorb ultraviolet (UV) and possibly visible light. The direct photophysical properties of interest include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime.
UV-Visible Absorption
The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions of the 4-methylbenzyl chromophores. The presence of the aromatic rings will lead to characteristic absorption bands in the UV region. The exact position of the absorption maximum (λmax) and the molar extinction coefficient (ε) would need to be determined experimentally. These parameters are fundamental for any photochemical studies and for quantifying the concentration of the compound in solution using the Beer-Lambert law.
Fluorescence Emission
Upon absorption of a photon, a molecule is promoted to an electronically excited state. From this state, it can relax back to the ground state through various pathways, one of which is fluorescence—the emission of a photon. While many oxalate esters are not strongly fluorescent, as their primary role is to undergo a chemical reaction, some may exhibit weak fluorescence. Characterizing the fluorescence emission spectrum, including the wavelength of maximum emission, is essential for a complete photophysical profile.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] A low quantum yield indicates that non-radiative decay pathways, such as internal conversion or intersystem crossing to a triplet state, are dominant. For a compound like this compound, which is designed to undergo a chemical reaction, a low fluorescence quantum yield is expected.
Excited-State Lifetime (τF)
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state.[8][9] This parameter is crucial for understanding the dynamics of the excited state and can be influenced by various factors, including the molecular structure and the surrounding environment. Time-resolved fluorescence spectroscopy is the technique used to measure the excited-state lifetime.[8][9]
Table 1: Key Photophysical Parameters for Characterization
| Parameter | Symbol | Description | Typical Experimental Technique |
| Molar Absorptivity | ε (λ) | A measure of how strongly a chemical species absorbs light at a given wavelength. | UV-Visible Spectroscopy |
| Wavelength of Maximum Absorption | λmax | The wavelength at which a substance has its strongest photon absorption. | UV-Visible Spectroscopy |
| Wavelength of Maximum Emission | λem | The wavelength at which a substance has its strongest fluorescence emission. | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Comparative or Absolute Fluorometry |
| Fluorescence Lifetime | τF | The average time the molecule stays in its excited state before emitting a photon. | Time-Correlated Single Photon Counting (TCSPC) |
Experimental Protocols for Photophysical Characterization
To obtain the data summarized in Table 1, a series of well-defined experimental protocols must be followed.
Determination of UV-Visible Absorption Spectrum
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of a suitable spectroscopic grade solvent (e.g., acetonitrile, ethyl acetate) to prepare a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution.
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference in the reference cuvette.
-
Measurement: Record the absorbance spectra of the series of dilutions over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration.
-
According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar extinction coefficient (ε) since the path length (b) is typically 1 cm.
-
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a well-characterized fluorescence standard.[10][11]
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Measurement of Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measurement of Fluorescence Spectra:
-
Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation:[11] Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2) Where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent (in this case, ns = nr as the same solvent is used).[11]
-
Caption: Workflow for relative fluorescence quantum yield determination.
Time-Resolved Fluorescence Lifetime Measurement
Objective: To measure the excited-state lifetime (τF) of this compound.
Methodology:
-
Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system.[9] This consists of a pulsed light source (e.g., a laser diode or LED) with a pulse width much shorter than the expected fluorescence lifetime, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.
-
This process is repeated many times, and a histogram of the arrival times of the fluorescence photons is built up. This histogram represents the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex).
-
For a simple mono-exponential decay, the equation is I(t) = I0 * exp(-t/τF), where τF is the fluorescence lifetime.
-
Conclusion and Future Directions
This compound is a molecule of significant interest due to its potential application in peroxyoxalate chemiluminescence systems. Its photophysical properties are central to its function in these light-generating reactions. This guide has provided a comprehensive framework for understanding and characterizing these properties, from the underlying mechanism of POCL to detailed experimental protocols for determining key photophysical parameters.
While this guide has inferred the properties of this compound based on the behavior of analogous compounds, future research should focus on the experimental determination of its specific photophysical data. Such studies would provide valuable insights into the structure-property relationships of oxalate esters and could lead to the design of more efficient and tailored chemiluminescent systems for a variety of applications, including diagnostics, environmental monitoring, and lighting.
References
-
Wikipedia. Peroxyoxalate. [Link]
-
PubMed. Structure-Reactivity Relationships of Oxime-Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. [Link]
-
National Center for Biotechnology Information. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
-
ResearchGate. Gaining Insight into the Structural and Optical Characteristics of 4-Methylbenzylammonium Oxalate Hydrate. [Link]
-
PubMed. Time-resolved fluorescence spectroscopy. [Link]
-
PubMed. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. [Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
PicoQuant. Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. [Link]
-
Royal Society of Chemistry. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. [Link]
-
ResearchGate. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. [Link]
-
PubMed. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. [Link]
-
ResearchGate. Synthesis and characterization of new oxalate ester–polymer composites for practical applications. [Link]
-
ResearchGate. A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. [Link]
-
Henan Allgreen Chemical Co., Ltd. This compound CAS NO.18241-31-1. [Link]
-
BMG LABTECH. Time-Resolved Fluorescence Measurements. [Link]
-
ResearchGate. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
-
ResearchGate. The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. [Link]
-
ACS Publications. A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. [Link]
-
University of Washington. Time Resolved Fluorescence Spectroscopy. [Link]
-
Taylor & Francis Group. Mechanism and Applications of Peroxyoxalate Chemiluminescence. [Link]
-
ChemBK. bis[(4-methylphenyl)methyl] oxalate. [https://www.chembk.com/en/chem/bis[(4-methylphenyl)methyl] oxalate]([Link] oxalate)
Sources
- 1. This compound | 18241-31-1 [sigmaaldrich.com]
- 2. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 5. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. picoquant.com [picoquant.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of Bis(4-methylbenzyl) Oxalate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of bis(4-methylbenzyl) oxalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. By synthesizing established chemical principles with actionable experimental protocols, this guide aims to be an essential resource for laboratory applications.
Introduction to this compound
This compound (CAS No. 18241-31-1) is an organic compound with the molecular formula C18H18O4 and a molecular weight of approximately 298.34 g/mol [1]. It exists as a white to light yellow solid, in powder or crystalline form, with a melting point in the range of 100.0 to 104.0 °C. The structure, featuring two p-methylbenzyl groups ester-linked to an oxalate core, suggests a predominantly nonpolar character. This is further supported by a predicted XLogP3 value of 4.1, which indicates a high lipophilicity[2][3]. Understanding the solubility of this compound is crucial for its application in various fields, including as a sensitizer for thermal paper and potentially in organic synthesis and materials science[2].
Theoretical Framework for Solubility Prediction
The fundamental principle governing the solubility of organic compounds is "like dissolves like."[4][5] This means that a solute will have the highest solubility in a solvent with similar polarity. Given the chemical structure and the high predicted XLogP3 value of this compound, it is anticipated to be more soluble in nonpolar or weakly polar organic solvents than in highly polar solvents like water.
The key intermolecular forces at play for this compound are London dispersion forces, due to its significant nonpolar surface area from the two benzyl rings, and dipole-dipole interactions arising from the ester functional groups. The absence of hydrogen bond donors and the sterically hindered nature of the oxalate oxygens suggest that hydrogen bonding with protic solvents will be a less significant contributor to its solubility.
Therefore, we can predict the following solubility trends:
-
High Solubility: In nonpolar solvents (e.g., hexane, toluene) and some polar aprotic solvents that can engage in dipole-dipole interactions (e.g., dichloromethane, tetrahydrofuran).
-
Moderate to Low Solubility: In polar aprotic solvents with stronger dipoles (e.g., acetone, ethyl acetate).
-
Low to Insoluble: In polar protic solvents (e.g., ethanol, methanol) and especially in water, due to the energetic cost of disrupting the strong hydrogen-bonding network of these solvents to accommodate a large, nonpolar molecule.
Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is important to note that these are predictions based on chemical principles and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like"; strong dispersion forces. |
| Toluene | Nonpolar (Aromatic) | High | Similar aromatic character and dispersion forces. |
| Dichloromethane | Polar Aprotic | High | Good balance of dispersion forces and dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Effective at solvating large organic molecules. |
| Acetone | Polar Aprotic | Moderate | Higher polarity may slightly reduce solubility compared to less polar aprotics. |
| Ethyl Acetate | Polar Aprotic | Moderate | Intermediate polarity. |
| Acetonitrile | Polar Aprotic | Low | High polarity makes it a less favorable solvent. |
| Methanol | Polar Protic | Low | Strong solvent hydrogen bonding network is difficult to disrupt. |
| Ethanol | Polar Protic | Low | Similar to methanol, with slightly better solvation due to the ethyl group. |
| Water | Polar Protic | Insoluble | Highly polar nature and strong hydrogen bonding make it a very poor solvent for this compound. |
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The following sections detail a robust, self-validating protocol for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment Workflow
A preliminary qualitative assessment can efficiently categorize the solubility of this compound in various solvents. This can be performed in a straightforward manner in a laboratory setting.[6][7] The general workflow for this assessment is illustrated in the diagram below.
Caption: A workflow diagram for the qualitative assessment of solubility.
Quantitative Solubility Determination: Shake-Flask Method
For precise quantification of solubility, the shake-flask method is a widely accepted and reliable technique.[4] This method involves creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure the solution is fully saturated.[4]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
Gravimetric Analysis: Dispense a known volume of the filtered saturated solution into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.
-
HPLC Analysis: Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration.
-
-
Calculation: Calculate the solubility in g/L or mg/mL based on the mass of the solute and the volume of the solvent used.
Relationship Between Solvent Polarity and Solubility
The predicted solubility of this compound is inversely related to the polarity of the solvent. This relationship can be visualized as follows:
Caption: The relationship between solvent polarity and the predicted solubility of this compound.
Conclusion
While specific experimental data on the solubility of this compound is not widely available in the literature, a strong predictive understanding can be derived from its chemical structure and the principles of intermolecular forces. The compound is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and poorly soluble in polar protic solvents. This guide provides a robust experimental framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for applications ranging from reaction chemistry and purification to formulation development in various industries.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.
- Unknown. (n.d.).
- Sigma-Aldrich. (n.d.). Bis(4-methylbenzyl)
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ECHEMI. (n.d.).
- PubChemLite. (n.d.). Bis(4-methylbenzyl)
- Tokyo Chemical Industry Co., Ltd. (n.d.). Bis(4-methylbenzyl)
- ChemBK. (2024, April 9). bis[(4-methylphenyl)
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(4-methylbenzyl) oxalate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Predictive Analysis
The thermal stability of a chemical compound is a critical parameter, influencing its synthesis, storage, and application. This is particularly true for materials used in thermally sensitive applications or those requiring long-term stability. Bis(4-methylbenzyl) oxalate, with its ester functionalities, presents an interesting case for thermal analysis.
This guide provides a comprehensive overview of the expected thermal behavior of this compound. It is important to note that as of the writing of this document, detailed experimental studies on the thermal degradation of this specific molecule are not extensively available in the public domain. Therefore, this guide is presented as a predictive analysis, drawing upon established principles of organic chemistry, the known behavior of analogous oxalate and benzyl esters, and standard analytical methodologies. The protocols and expected outcomes described herein are intended to serve as a robust framework for researchers undertaking the empirical study of this compound.
Introduction to this compound
This compound is an organic compound with the chemical formula C18H18O4.[1][2] It is the diester of oxalic acid and 4-methylbenzyl alcohol. Structurally, it features a central oxalate core flanked by two 4-methylbenzyl groups. This structure suggests potential applications where controlled release of these fragments upon thermal stimulus might be desirable. One such documented use is as a sensitizer for thermal paper.[2]
Understanding the thermal stability and degradation pathways of this compound is paramount for its effective and safe utilization. Thermal decomposition can lead to the formation of various byproducts, which may be desirable or detrimental depending on the application. This guide will explore the likely thermal degradation profile, the analytical techniques to characterize it, and the factors that can influence its stability.
Predicted Thermal Decomposition Profile
The thermal degradation of this compound is anticipated to proceed primarily through the cleavage of the ester linkages, which are typically the most thermally labile bonds in such molecules. The decomposition is likely to be a multi-step process, potentially involving radical and/or concerted pathways.
Proposed Degradation Pathway
The initial step in the thermal decomposition is expected to be the homolytic or heterolytic cleavage of the C-O bond of the ester. A plausible pathway involves the initial loss of carbon dioxide, a common feature in the decomposition of oxalates.[3][4] This could be followed by further fragmentation of the resulting radicals or ions.
A potential degradation pathway could be as follows:
-
Initial Ester Bond Cleavage: The molecule cleaves at one of the ester C-O bonds, potentially forming a 4-methylbenzyloxycarbonyl radical and a 4-methylbenzyl radical, or through a concerted mechanism releasing CO2.
-
Decarboxylation: The oxalate moiety is prone to lose two molecules of carbon monoxide or one molecule of carbon dioxide and one of carbon monoxide. The decomposition of metal oxalates often shows the release of CO and CO2.[5][6]
-
Formation of Stable End Products: The reactive intermediates would then rearrange or react to form more stable molecules. Plausible final degradation products include:
-
Toluene
-
4-Methylbenzyl alcohol
-
4-Methylbenzaldehyde
-
Carbon dioxide (CO2)
-
Carbon monoxide (CO)
-
Bibenzyl derivatives from radical coupling.
-
The following diagram illustrates a simplified, hypothetical degradation pathway.
Caption: Hypothetical thermal degradation pathway of this compound.
Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the primary technique for determining the thermal stability of a material.
-
Information Obtained:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.
-
Residual Mass: The mass of the sample remaining at the end of the experiment, providing insights into the formation of non-volatile residues.
-
Decomposition Steps: The number of distinct steps in the mass loss curve can indicate a multi-stage degradation process.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions.
-
Information Obtained:
-
Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs. This compound has a reported melting point of 100.0 to 104.0 °C.[8]
-
Enthalpy of Fusion (ΔHf): The energy required to melt the sample.
-
Decomposition Enthalpy (ΔHd): The heat associated with the decomposition process (can be endothermic or exothermic).
-
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, TGA is often coupled with other analytical techniques.
-
TGA-Mass Spectrometry (TGA-MS): The gaseous effluent from the TGA is directly introduced into a mass spectrometer, allowing for the identification of the decomposition products based on their mass-to-charge ratio.
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared spectrometer, and the functional groups of the gaseous products are identified by their characteristic IR absorption bands. This is particularly useful for identifying gases like CO2, CO, and organic vapors.
Isothermal Thermogravimetry
In this technique, the sample is held at a constant temperature, and the mass loss is monitored over time. This is useful for:
-
Long-term Stability Studies: Assessing the stability of the material at a specific operating temperature.
-
Kinetic Analysis: Determining the rate of decomposition and the activation energy of the degradation process.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Select an appropriate sample pan (e.g., alumina or platinum).
-
Start the purge gas (high purity nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan.
-
-
TGA Method:
-
Equilibration: Equilibrate the sample at 30 °C for 5 minutes.
-
Temperature Ramp: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition and the peak decomposition temperature from the first derivative of the mass loss curve (DTG).
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.
-
-
DSC Method:
-
Equilibration: Equilibrate the sample at 25 °C.
-
Heating Ramp: Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
Cooling Ramp (Optional): Cool the sample back to 25 °C at 10 °C/min to observe any crystallization or glass transitions.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak).
-
Identify any exothermic or endothermic events associated with decomposition.
-
Sources
- 1. This compound | 18241-31-1 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. stemed.site [stemed.site]
- 8. This compound | 18241-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Bis(4-methylbenzyl) Oxalate: A Versatile Intermediate in Modern Organic Synthesis
Abstract
Bis(4-methylbenzyl) oxalate is emerging as a valuable and versatile intermediate in the field of organic synthesis, offering unique reactivity for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, core chemical properties, and, most importantly, its practical applications as a synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its role in the formation of key structural motifs, such as oxamides and new carbon-carbon bonds, providing not just procedural steps but also the underlying mechanistic rationale to empower chemists in their experimental design.
Introduction: The Oxalate Ester as a Strategic Linchpin
In the vast toolkit of organic synthesis, intermediates are the unsung heroes that enable the efficient assembly of complex target molecules. This compound, a symmetrical diester of oxalic acid and 4-methylbenzyl alcohol, presents itself as a compelling building block. Its structure incorporates two electrophilic carbonyl centers and two benzylic ester functionalities, predisposing it to a range of useful transformations.
The presence of the 4-methylbenzyl groups influences the reactivity of the oxalate core and provides a handle for further functionalization. This guide will illuminate the strategic advantages of employing this particular oxalate ester in multi-step synthetic sequences, with a focus on applications relevant to the pharmaceutical and life sciences industries.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 18241-31-1 | [1] |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.34 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |
| Storage | Store in a cool, dry place away from moisture. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
The preparation of this compound is typically achieved through the esterification of 4-methylbenzyl alcohol with an activated form of oxalic acid, most commonly oxalyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Diagram: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methylbenzyl alcohol (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane or diethyl ether.
-
Base Addition: Add a non-nucleophilic base like pyridine or triethylamine (2.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Applications as a Synthetic Intermediate
The true utility of this compound lies in its application as a versatile intermediate for constructing more complex molecules. Its electrophilic oxalate core and the nature of the benzylic ester linkages open up several synthetic avenues.
Synthesis of Symmetrical N,N'-Dibenzyloxamides
The reaction of dialkyl oxalates with primary amines is a classical and efficient method for the synthesis of symmetrical N,N'-disubstituted oxamides.[2][3] this compound can serve as an excellent precursor for N,N'-bis(4-methylbenzyl)oxamide and its derivatives. Oxamides are important structural motifs in medicinal chemistry, often found in pharmacologically active compounds.
Diagram: Synthesis of N,N'-bis(4-methylbenzyl)oxamide
Caption: Reductive cross-coupling using a benzyl oxalate as a leaving group.
Experimental Protocol: Hypothetical Reductive Cross-Coupling
-
Reaction Setup: In a glovebox, to a flame-dried vial, add a nickel catalyst (e.g., NiCl₂·dme), a ligand (e.g., a bipyridine or phosphine ligand), and a reducing agent (e.g., zinc or manganese powder).
-
Reagent Addition: Add this compound (1.0 equivalent) and the alkyl bromide (1.2 equivalents) dissolved in an anhydrous polar aprotic solvent such as DMF or DMA.
-
Reaction: Seal the vial and stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for 12-24 hours.
-
Workup and Purification: After the reaction is complete, quench the reaction with an aqueous solution of HCl. Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt. The crude product can then be purified by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a readily accessible and highly useful intermediate in organic synthesis. Its ability to act as a precursor for symmetrical oxamides and to participate in C-C bond-forming reactions underscores its potential in the synthesis of diverse and complex molecules, particularly within the realm of drug discovery and development. The methodologies outlined in this guide, while based on established reactivity principles of related compounds, provide a solid foundation for further exploration and optimization. Future research will likely uncover new and innovative applications for this versatile building block, further solidifying its place in the synthetic chemist's arsenal.
References
-
An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. BenchChem.
-
Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange.
-
Di-p-methylbenzyl oxalate Formula - ECHEMI.
-
Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Chemical Science (RSC Publishing).
-
Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances.
-
Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives. Pubtexto.
-
Common side reactions in the synthesis of diaryl oxamides. BenchChem.
-
This compound | 18241-31-1. Sigma-Aldrich.
-
This compound CAS NO.18241-31-1. Henan Allgreen Chemical Co., Ltd.
-
This compound 18241-31-1. Tokyo Chemical Industry Co., Ltd. (APAC).
-
Direct esterification of oxalic acid with benzyl alcohol by NbCl5. ResearchGate.
-
Transesterification of Diethyl Oxalate with Phenol over Sol-Gel MoO3/TiO2 Catalysts. ResearchGate.
-
Decarboxylation. Organic Chemistry Portal.
-
Friedel-Crafts Acylation. Organic Chemistry Portal.
-
18241-31-1, Di-p-methylbenzyl oxalate Formula - ECHEMI.
Sources
The Compass of Control: An In-Depth Technical Guide to the Safe Handling and Application of Bis(4-methylbenzyl) oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide eschews rigid templates to deliver a nuanced, field-tested understanding of Bis(4-methylbenzyl) oxalate. Our focus is on the "why" behind the "how," ensuring that every recommendation is grounded in scientific causality and contributes to a self-validating system of laboratory safety and experimental success.
Section 1: Compound Profile and Hazard Identification
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough risk assessment is mandatory before handling this compound. The inherent hazards of its parent molecules should be carefully considered. Oxalic acid is corrosive and toxic if ingested, while 4-methylbenzyl alcohol is an irritant.[4]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 18241-31-1 | [1][3] |
| Molecular Formula | C18H18O4 | [3] |
| Molecular Weight | 298.34 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 100.0 to 104.0 °C | [1][2] |
| Storage Temperature | Room temperature, in a cool, dark place (<15°C recommended) | [2][3] |
Section 2: Risk Mitigation and Safe Handling
Given its classification as a skin, eye, and respiratory irritant, a multi-layered approach to risk mitigation is essential. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. The work area should be clearly designated for handling this compound.
Personal Protective Equipment (PPE): The Essential Barrier
A risk assessment should guide the selection of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Given the irritant nature of the compound, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A fully fastened laboratory coat is required. For larger-scale operations, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is any risk of airborne dust escaping the primary engineering controls, a NIOSH-approved respirator with a particulate filter is necessary.
Administrative Controls and Work Practices
-
Minimization: Use the smallest quantity of the compound necessary for the experiment.
-
Containment: Keep containers of this compound tightly sealed when not in use.
-
Housekeeping: Maintain a clean and organized workspace. Clean up spills immediately according to the procedures outlined in Section 4.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Section 3: Reactivity, Stability, and Storage
Understanding the chemical behavior of this compound is crucial for safe storage and handling, and for preventing unintended reactions.
Thermal Stability and Decomposition
Esters of oxalic acid can undergo thermal decomposition. At elevated temperatures, benzyl oxalates are known to decompose, potentially forming benzyl radicals. This has implications for fire and explosion hazards. Hazardous decomposition products upon combustion may include carbon monoxide and carbon dioxide.
Chemical Incompatibilities
While specific incompatibility data for this compound is limited, the following should be avoided based on the reactivity of its functional groups:
-
Strong Oxidizing Agents: Can cause exothermic reactions and increase the risk of fire.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkages, leading to the formation of oxalic acid and 4-methylbenzyl alcohol.
-
Moisture: Hydrolysis can occur in the presence of moisture, especially under acidic or basic conditions.
Recommended Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[3] Storage at room temperature is generally acceptable, with a recommendation for a cool and dark place, ideally below 15°C.[2]
Section 4: Emergency Procedures
Prompt and correct action is critical in the event of an emergency. All personnel handling this compound must be familiar with these procedures.
Spills and Leaks
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher suitable for fires involving organic solids.[5]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. Avoid raising dust. Cool nearby containers with water spray to prevent rupture.[6]
-
Hazardous Combustion Products: Burning may produce carbon monoxide, carbon dioxide, and other toxic fumes.[7][8]
Section 5: Experimental Protocols and Applications
This compound serves as a versatile reagent in organic synthesis. Its applications often leverage the reactivity of the oxalate and benzyl moieties.
Synthesis of this compound
A common method for the synthesis of diaryl oxalates involves the reaction of the corresponding alcohol with oxalyl chloride in the presence of a base to neutralize the HCl byproduct.[9][10]
Diagram of Synthesis Workflow
Sources
- 1. This compound | 18241-31-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 18241-31-1 [sigmaaldrich.com]
- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 5. Extinguishing Powders - Fire Safety Search [firesafetysearch.com]
- 6. Fires in Agricultural Chemicals | MU Extension [extension.missouri.edu]
- 7. fishersci.com [fishersci.com]
- 8. tft.com [tft.com]
- 9. One-Pot Synthesis of Dioxime Oxalates [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Sourcing Research-Grade Bis(4-methylbenzyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bis(4-methylbenzyl) Oxalate in Advanced Research
This compound (CAS No. 18241-31-1), a symmetrical diaryl oxalate ester, is a fine chemical that holds potential within various domains of scientific research, particularly in drug development and materials science. Its structure, comprising a central oxalate core flanked by two 4-methylbenzyl groups, imparts specific chemical properties that can be leveraged in organic synthesis and the design of functional molecules. While not a household name in the chemical repertoire, for the discerning scientist, it represents a versatile building block.
In the realm of drug development, the oxalate ester moiety is of interest for its application in prodrug strategies and as a biodegradable linker in drug delivery systems.[1][2] The ester linkages are susceptible to hydrolysis under physiological conditions, allowing for the controlled release of an active pharmaceutical ingredient (API). The 4-methylbenzyl groups can influence the solubility and pharmacokinetic profile of a parent molecule. Furthermore, diaryl oxalates, in general, have been investigated for their utility in chemiluminescent reactions, which have applications in bioassays and imaging.[3]
This guide, written from the perspective of a senior application scientist, aims to provide researchers with a comprehensive overview of sourcing high-purity this compound. We will delve into the identification of reputable suppliers, the critical evaluation of product quality, and the essential technical considerations for its use in a research setting.
Part 1: Identifying and Evaluating Suppliers of Research-Grade this compound
The primary step in procuring any research chemical is identifying reliable suppliers who can provide material of consistent and verifiable quality. For a specialized compound like this compound, this involves looking beyond the major chemical catalogs to specialist manufacturers and distributors.
A survey of the current market indicates several key suppliers offering this compound for research purposes. The following table summarizes these findings, providing a comparative overview to aid in the selection process.
| Supplier/Distributor | Purity Specification | Analytical Methods Mentioned | Notes |
| Tokyo Chemical Industry (TCI) | >98.0% | HPLC, NMR[4] | TCI is a well-established supplier known for its extensive catalog of organic reagents and good quality control. The explicit mention of both HPLC and NMR for purity confirmation is a positive indicator. |
| Sigma-Aldrich (distributing for Ambeed & BLD Pharmatech) | 97% | Not explicitly stated for all listings, but Ambeed offers comprehensive data on request.[5] | As a major distributor, Sigma-Aldrich offers convenience, but it is important to note the original manufacturer. Purity levels may be slightly lower than those from specialist producers. |
| Ambeed | Not specified, but comprehensive analytical data (NMR, HPLC, LC-MS) is available.[6] | NMR, HPLC, LC-MS | Ambeed positions itself as a provider of high-quality building blocks with detailed analytical information, which is a significant advantage for researchers. |
| Amerigo Scientific | High quality | Not specified | While "high quality" is stated, the lack of specific purity data on their website necessitates direct inquiry.[3] |
| CymitQuimica (distributing for Apollo Scientific) | Not specified | Not specified | Similar to other distributors, direct contact for detailed specifications and a Certificate of Analysis is recommended. |
| Henan Allgreen Chemical Co., Ltd | 97% | Not specified[7] | A China-based supplier; researchers should exercise due diligence in verifying quality and consistency. |
Expert Insight: When selecting a supplier, prioritize those who are transparent with their analytical data. A supplier who readily provides a detailed Certificate of Analysis (CoA) and is willing to discuss their quality control procedures is generally more reliable. While price is a factor, the cost of failed experiments due to impure reagents far outweighs the initial savings from a cheaper, less-characterized source.
Part 2: Technical Specifications and Quality Control for Research-Grade this compound
For researchers, particularly those in drug development, the purity and impurity profile of a starting material is of paramount importance. Understanding the technical specifications of research-grade this compound is crucial for ensuring the reliability and reproducibility of experimental results.
Typical Purity and Analytical Methods
A research-grade purity of ≥98% is a reasonable expectation for this compound. The most common and appropriate analytical techniques for verifying purity and structure are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, providing a quantitative measure of the main component and any impurities. A typical CoA should specify the HPLC purity as an area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the compound. The proton (¹H) NMR spectrum should show the characteristic signals for the aromatic protons of the 4-methylbenzyl group, the benzylic methylene protons, and the methyl protons. The carbon (¹³C) NMR will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering further confirmation of its identity.
Understanding the Synthesis and Potential Impurities
The most probable synthetic route to this compound is the esterification of 4-methylbenzyl alcohol with oxalyl chloride .
This straightforward reaction, while generally efficient, can lead to several potential impurities that a researcher must be aware of:
-
Unreacted Starting Materials: Residual 4-methylbenzyl alcohol or oxalyl chloride (or its hydrolysis product, oxalic acid).
-
Partially Reacted Intermediate: 4-methylbenzyl oxalyl chloride.
-
Byproducts of Side Reactions: Impurities arising from the 4-methylbenzyl alcohol starting material or side reactions of oxalyl chloride.
-
Solvent Residues: Residual solvents from the reaction and purification process.
The Critical Role of the Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis is a non-negotiable document when sourcing high-purity reagents. While a specific, publicly available CoA for this compound was not found during the literature search, a researcher should expect and demand a document containing the following information:
-
Supplier and Product Information: Name, product code, batch number.
-
Physical Properties: Appearance, melting point.
-
Analytical Results:
-
Purity by HPLC: With the chromatogram showing the main peak and any impurities.
-
Identity Confirmation by NMR: A statement confirming that the NMR spectrum conforms to the expected structure. Ideally, a copy of the spectrum should be available.
-
Identity Confirmation by Mass Spectrometry: The measured molecular weight.
-
Other tests: Such as water content (Karl Fischer) or residual solvents (GC-HS).
-
-
Date of Analysis and Signature of Quality Control Manager.
Self-Validating Protocol: Qualifying a New Supplier
To ensure the integrity of your research, it is prudent to establish a self-validating system for qualifying new suppliers of critical reagents.
Experimental Protocol: In-House Verification of this compound Purity
-
Visual Inspection: Note the appearance of the material. It should be a white to off-white crystalline solid.
-
Solubility Test: Test the solubility in common laboratory solvents (e.g., dichloromethane, ethyl acetate, acetone). This can provide an initial, qualitative check.
-
¹H NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (approximate):
-
~7.1-7.3 ppm (multiplet, 8H, aromatic protons)
-
~5.2 ppm (singlet, 4H, benzylic -CH₂- protons)
-
~2.3 ppm (singlet, 6H, methyl -CH₃ protons)
-
-
Integrate the peaks to confirm the proton ratios. The presence of significant unassigned peaks could indicate impurities.
-
-
HPLC Analysis:
-
Develop a simple isocratic or gradient HPLC method using a C18 column.
-
A mobile phase of acetonitrile and water is a good starting point.
-
Dissolve a known concentration of the sample in a suitable solvent.
-
Inject the sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks.
-
Part 3: Practical Considerations for Handling and Storage
Proper handling and storage are essential for maintaining the integrity of this compound in the laboratory.
-
Safety Precautions: Based on available safety data sheets (SDS), this compound may cause skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[5] Hydrolysis of the ester linkages is a potential degradation pathway.
Visualization of the Supplier Qualification Workflow
The following diagram illustrates a logical workflow for qualifying a new supplier of a critical research chemical like this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18241-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 18241-31-1 [sigmaaldrich.com]
- 6. 18241-31-1 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
An In-depth Technical Guide to the Applications of Bis(4-methylbenzyl) oxalate
Abstract
Bis(4-methylbenzyl) oxalate, a versatile organic compound, has garnered significant interest within the scientific and industrial communities due to its unique chemical properties. This in-depth technical guide provides a comprehensive review of its primary applications, focusing on its crucial role as a sensitizer in thermal paper technology and its utility in generating light through peroxyoxalate chemiluminescence. This whitepaper will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and offer insights into the synthesis and safety considerations of this compound, serving as an essential resource for researchers, scientists, and professionals in drug development and material science.
Introduction: Unveiling this compound
This compound (CAS No. 18241-31-1), also known as Di-p-methylbenzyl oxalate, is an organic ester with the chemical formula C18H18O4.[1] It typically presents as a white to light yellow crystalline powder. Its molecular structure, characterized by a central oxalate core flanked by two 4-methylbenzyl groups, is key to its diverse functionalities.
| Property | Value | Source |
| CAS Number | 18241-31-1 | [2] |
| Molecular Formula | C18H18O4 | |
| Molecular Weight | 298.34 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Storage | Sealed in a dry place at room temperature |
This guide will explore its two predominant applications: its function as a sensitizer in the thermally activated imaging process of thermal papers and its role as a key reagent in the generation of "cold light" through peroxyoxalate chemiluminescence.
Application in Thermal Paper Technology: A Catalyst for Color
Thermal paper is ubiquitous in modern society, from cash register receipts to event tickets. The technology relies on a heat-sensitive coating that changes color when exposed to the heat from a thermal print head. This coating is a complex mixture of a leuco dye (a colorless dye precursor), a developer (an acidic compound), and a sensitizer.[3] this compound is a prominent sensitizer used in these formulations.[4]
The Thermochromic Mechanism and the Role of the Sensitizer
The color-forming process in thermal paper is a solid-state chemical reaction triggered by heat.[3] At ambient temperatures, the leuco dye and the developer are in a stable, colorless solid mixture. When a localized area of the paper is heated by the thermal printer's head, the components of the coating melt and mix, allowing for a chemical reaction that transforms the leuco dye into its colored form.[3]
The primary function of a sensitizer like this compound is to lower the melting point of the dye and developer mixture.[4] This allows the color-forming reaction to occur at a lower temperature and with greater speed and efficiency, which is crucial for high-speed printing. The sensitizer acts as a solvent in the molten state, facilitating the intimate contact and reaction between the leuco dye and the developer.[3]
Experimental Protocol: Quantitative Analysis of Chemiluminescence
This protocol outlines a method for the quantitative measurement of chemiluminescence from the reaction of this compound with hydrogen peroxide.
Materials:
-
This compound solution in a suitable organic solvent (e.g., ethyl acetate or dimethyl phthalate).
-
Hydrogen peroxide solution (e.g., 30% w/w).
-
Fluorophore (e.g., 9,10-diphenylanthracene for blue light, or rubrene for yellow-orange light).
-
Catalyst solution (e.g., sodium salicylate in a suitable solvent).
-
Solvent for the reaction mixture (e.g., a mixture of ethyl acetate and dimethyl phthalate).
-
Luminometer or a spectrophotometer with the light source turned off, capable of measuring light emission.
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the fluorophore in the same solvent.
-
Prepare a stock solution of the catalyst.
-
Prepare a dilute solution of hydrogen peroxide.
-
-
Chemiluminescence Measurement:
-
In a cuvette suitable for the luminometer, add the solvent, the this compound solution, and the fluorophore solution.
-
Place the cuvette in the luminometer and start data acquisition.
-
Inject the hydrogen peroxide solution and the catalyst solution into the cuvette and mix thoroughly.
-
Record the light emission intensity over time. The resulting data will show a rapid increase in light intensity followed by a gradual decay.
-
-
Data Analysis:
-
The integrated area under the intensity-time curve is proportional to the total light yield of the reaction.
-
By varying the concentrations of the reactants, the kinetics of the reaction can be studied. The initial rise in intensity is related to the rate of formation of the high-energy intermediate, while the decay is related to its decomposition and the consumption of reactants. [5]
-
Synthesis of this compound
This compound can be synthesized in the laboratory through the esterification of 4-methylbenzyl alcohol with oxalyl chloride.
Reaction Principle
The synthesis involves the reaction of two equivalents of 4-methylbenzyl alcohol with one equivalent of oxalyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct formed during the reaction.
Sources
- 1. echemi.com [echemi.com]
- 2. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 3. nbinno.com [nbinno.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Kinetic studies on the peroxyoxalate chemiluminescence reaction: determination of the cyclization rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Bis(4-methylbenzyl) Oxalate as a Sensitizer in High-Performance Thermal Paper: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct thermal printing technology is a cornerstone of modern transactional and labeling applications, prized for its reliability, speed, and ink-free operation. The performance of thermal paper is critically dependent on the intricate chemistry of its heat-sensitive coating. This guide provides an in-depth technical exploration of the role of bis(4-methylbenzyl) oxalate as a key sensitizer in advanced thermal paper formulations. We will dissect its mechanism of action, delve into detailed experimental protocols for coating preparation and evaluation, and present a comprehensive analysis of its impact on crucial performance metrics such as image density, stability, and print sensitivity. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the development and characterization of thermal imaging materials.
Introduction to Thermal Paper Chemistry
Direct thermal printing relies on a solid-state chemical reaction within a specialized coating on the paper's surface. This coating is a meticulously engineered system comprising three primary functional components: a leuco dye, a developer, and a sensitizer.[1][2] At ambient temperatures, the leuco dye exists in a colorless, lactone-ring form. Upon heating by a thermal printhead, the coating melts, allowing the leuco dye to come into contact with an acidic developer.[3][4] This interaction catalyzes the opening of the lactone ring, leading to a conjugated molecular structure that absorbs visible light, thereby producing a colored image.[1][3]
The efficiency and quality of this color-forming reaction are significantly influenced by the thermal properties of the components. This is where the sensitizer plays a pivotal role.
The Function of a Sensitizer
A sensitizer is a low-melting-point crystalline solid incorporated into the thermal coating to optimize the color-forming reaction.[1] Its primary functions are:
-
Lowering the Melting Point: The sensitizer forms a eutectic mixture with the leuco dye and developer, reducing the overall melting point of the system.[5] This allows for image formation at lower temperatures, which translates to faster printing speeds and reduced energy consumption by the printhead.[4]
-
Acting as a Solvent: Upon melting, the sensitizer acts as a solvent, facilitating the intimate mixing and interaction of the leuco dye and developer molecules, which is essential for a rapid and complete color-forming reaction.[1]
-
Improving Dynamic and Static Sensitivity: The choice of sensitizer directly impacts the paper's sensitivity to heat. Static sensitivity refers to the temperature at which color development begins, while dynamic sensitivity relates to the paper's performance at high print speeds.[4] An effective sensitizer will enable a sharp and intense image to be formed with the brief thermal pulses of a fast-moving printhead.
This compound: A High-Performance Sensitizer
This compound, also known as di-p-methylbenzyl oxalate, has emerged as a preferred sensitizer in many high-performance thermal paper applications.[6][7][8][9]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its role as a sensitizer.
| Property | Value | Source |
| CAS Number | 18241-31-1 | [5][8] |
| Molecular Formula | C18H18O4 | [6][8] |
| Molecular Weight | 298.33 g/mol | [6][8] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 100.0 to 104.0 °C | [5] |
| Purity | >98.0% (HPLC) | [5] |
Mechanism of Action
The efficacy of this compound as a sensitizer is attributed to its well-defined melting point, which is optimally situated to create a eutectic melt with commonly used leuco dyes and developers at temperatures typically generated by thermal printheads. Its molecular structure facilitates the dissolution of the other components, creating a fluid medium for the proton transfer from the acidic developer to the leuco dye, thereby initiating the color change.
The following diagram illustrates the fundamental mechanism of color formation in thermal paper sensitized with this compound.
Experimental Protocols
To provide a practical framework for researchers, this section outlines detailed methodologies for the preparation and evaluation of thermal paper coatings incorporating this compound.
Laboratory Synthesis of this compound
While commercially available, a laboratory-scale synthesis can be achieved through the esterification of oxalic acid with 4-methylbenzyl alcohol.
Materials:
-
Oxalic acid dihydrate
-
4-methylbenzyl alcohol
-
Toluene
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine oxalic acid dihydrate, a molar excess of 4-methylbenzyl alcohol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until the theoretical amount of water is removed.
-
Cool the reaction mixture to room temperature and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterize the product using techniques such as melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.
Preparation of a Thermal Paper Coating
This protocol describes the preparation of a typical thermal-sensitive coating. The components are prepared as separate dispersions and then combined.
Component Dispersions (Example Formulation):
-
Leuco Dye Dispersion (e.g., ODB-2 - Black):
-
Leuco Dye: 30 parts by weight
-
Polyvinyl alcohol (10% aqueous solution): 20 parts by weight
-
Water: 50 parts by weight
-
-
Developer Dispersion (e.g., D-8):
-
Developer: 30 parts by weight
-
Polyvinyl alcohol (10% aqueous solution): 20 parts by weight
-
Water: 50 parts by weight
-
-
Sensitizer Dispersion:
-
This compound: 30 parts by weight
-
Polyvinyl alcohol (10% aqueous solution): 20 parts by weight
-
Water: 50 parts by weight
-
-
Filler Dispersion (e.g., Calcium Carbonate):
-
Calcium Carbonate: 50 parts by weight
-
Dispersing agent (e.g., sodium polyacrylate): 1 part by weight
-
Water: 49 parts by weight
-
Dispersion Procedure:
-
For each component dispersion, combine the solid component, polyvinyl alcohol solution (as a binder and dispersant), and water in a milling vessel containing ceramic beads.
-
Mill the mixture in a bead mill until the desired particle size is achieved (typically 1-3 µm). Particle size can be monitored using a particle size analyzer.
Coating Formulation and Application:
-
Combine the prepared dispersions in a mixing vessel in the desired ratios. A typical starting ratio might be:
-
Leuco Dye Dispersion: 1 part
-
Developer Dispersion: 3 parts
-
Sensitizer Dispersion: 2 parts
-
Filler Dispersion: 4 parts
-
-
Add additional binder (e.g., styrene-butadiene latex) and other additives like lubricants (e.g., zinc stearate) as required.
-
Mix thoroughly to ensure a homogenous coating liquid.
-
Apply the coating to a base paper using a laboratory-scale coating apparatus (e.g., a wire-wound rod coater or a blade coater) to achieve a target coat weight (e.g., 3-6 g/m²).
-
Dry the coated paper in an oven at a temperature below the activation temperature of the coating (e.g., 50-60°C).
-
Calender the dried paper by passing it through heated rollers under pressure to improve smoothness and printhead contact.
Performance Evaluation of the Finished Thermal Paper
A suite of standardized tests should be performed to characterize the performance of the thermal paper.
4.3.1. Image Density:
-
Method: Use a thermal printer or a dynamic thermal tester to print a solid black area on the paper at a specific energy level.
-
Measurement: Measure the optical density of the printed area using a reflection densitometer.
-
Significance: Higher optical density corresponds to a darker, more intense image.
4.3.2. Static and Dynamic Sensitivity:
-
Static Sensitivity:
-
Method: Use a static thermal tester that applies heat at a range of temperatures for a fixed duration.
-
Analysis: Plot the optical density as a function of temperature. The temperature at which a certain optical density (e.g., 0.2) is reached is the static sensitivity threshold.
-
-
Dynamic Sensitivity:
-
Method: Use a dynamic thermal tester that simulates a thermal printhead by applying energy pulses of varying duration and intensity.
-
Analysis: Plot the optical density as a function of applied energy. This curve reveals the paper's ability to produce a dense image at high print speeds (low energy).
-
4.3.3. Image Stability:
-
Light Stability:
-
Method: Expose a printed sample to a controlled source of UV or fluorescent light for a specified period.
-
Measurement: Measure the optical density before and after exposure.
-
-
Heat Stability:
-
Method: Store a printed sample in an oven at a constant elevated temperature (e.g., 60°C) for a set time.
-
Measurement: Measure the optical density before and after storage.
-
-
Humidity Stability:
-
Method: Store a printed sample in a humidity chamber at a constant temperature and high relative humidity (e.g., 40°C, 90% RH).
-
Measurement: Measure the optical density before and after storage.
-
4.3.4. Background Stability:
-
Method: Subject an unprinted sample of the thermal paper to the same heat and humidity conditions as in the image stability tests.
-
Measurement: Measure any increase in the background optical density.
-
Significance: A high-quality thermal paper should exhibit minimal background discoloration.
Conclusion
This compound is a highly effective sensitizer in modern thermal paper formulations. Its well-defined melting point and ability to form a eutectic mixture with leuco dyes and developers are key to achieving high sensitivity, excellent image density, and good stability. The experimental protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of thermal paper coatings incorporating this critical component. For researchers and scientists in this field, a deep understanding of the role and performance of sensitizers like this compound is essential for the continued innovation of direct thermal printing technologies.
References
-
The Composition of Thermal Paper. (2014). Thermal Paper Direct. Available at: [Link]
-
What is Thermal Paper Made of?. (2024). Pony Packaging. Available at: [Link]
-
Effects of thermal-paper coating formulations on image durability. (2011). ResearchGate. Available at: [Link]
-
Discover the Composition & Benefits of Thermal Paper. (2023). Graphic Tickets & Systems. Available at: [Link]
-
Understand the chemical composition of thermal paper. (n.d.). Zhongwen. Available at: [Link]
-
Understanding Thermal Paper: Composition, Functionality, And Uses. (2023). VIE Machinery. Available at: [Link]
-
5 Steps in the Thermal Paper Manufacturing Process. (n.d.). Jota Machinery. Available at: [Link]
-
Producing Thermal Paper Rolls? A Complete Guide. (2024). Jota Machinery. Available at: [Link]
-
thermal paper coating production line. (2023). Jota Machinery. Available at: [Link]
-
Thermal Paper Manufacturing Process: Step-by-Step Guide. (n.d.). Jota Machinery. Available at: [Link]
-
Thermal Paper Coating. (n.d.). Scribd. Available at: [Link]
-
Bisphenol A Alternatives in Thermal Paper. (2014). United States Environmental Protection Agency. Available at: [Link]
- Method for Producing a Thermal Paper. (2008). Google Patents.
-
The Chemistry Behind Crisp Images: Understanding Thermal Paper Sensitizers. (2023). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Thermal Paper. (2008). Justia Patents. Available at: [Link]
-
Improvement of Image Stability of Thermal Dye Transfer Printing. (1998). ResearchGate. Available at: [Link]
-
Thermal Paper Sensitizer Market Size & Share 2024-2031. (2024). Exactitude Consultancy. Available at: [Link]
- Thermal Paper. (2008). Google Patents.
-
This compound CAS NO.18241-31-1. (n.d.). Henan Allgreen Chemical Co., Ltd. Available at: [Link]
- Thermal paper coating. (1976). Google Patents.
-
bis[(4-methylphenyl)methyl] oxalate. (n.d.). ChemBK. Available at: [Link]
-
Thermal Paper Sensitizer Market 2024 Forecast to 2031. (2024). Exactitude Consultancy. Available at: [Link]
- Leuco dye color developer. (1990). Google Patents.
-
Reversible Coloring/Decoloring Reactions of Thermochromic Leuco Dyes Controlled by a Macrocyclic Compound Developer. (2022). ResearchGate. Available at: [Link]
-
Top 70 The Imaging Science Journal papers published in 1989. (n.d.). SciSpace. Available at: [Link]
-
Interface-Engineering-Induced Reactive Hydrogen Supply in the Dual-Plasmon Heterojunction for Efficient CO2-to-CH4 Photosynthesis. (2024). ACS Publications. Available at: [Link]
-
Thermal paper developers. (n.d.). Chiron. Available at: [Link]
- Color forming compositions with a fluoran leuco dye having a latent developer. (2009). Google Patents.
Sources
- 1. Thermal Roll Shop | The Composition of Thermal Paper [thermalrollshop.com.au]
- 2. ponypackaging.com [ponypackaging.com]
- 3. viemachinery.com [viemachinery.com]
- 4. epa.gov [epa.gov]
- 5. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. bis[(4-methylphenyl)methyl] oxalate | 18241-31-1 [chemicalbook.com]
- 8. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 9. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Peroxyoxalate Chemiluminescence: From Discovery to Application
Introduction: A Serendipitous Glow
The story of peroxyoxalate chemiluminescence (POCL) begins not with a targeted search for a new light source, but with a serendipitous observation. In 1963, Edwin A. Chandross, then a researcher at Bell Labs, witnessed a faint glow emanating from a flask containing oxalyl chloride, hydrogen peroxide, and 9,10-diphenylanthracene.[1][2] This unexpected emission of light from a chemical reaction at room temperature marked the discovery of one of the most efficient non-biological chemiluminescent systems known.[3] While Chandross laid the foundational observation, it was Michael M. Rauhut and his team at American Cyanamid who systematically investigated and developed this chemistry, leading to practical applications like the Cyalume® light sticks.[4] This guide provides an in-depth technical exploration of the discovery, mechanism, and practical application of peroxyoxalate chemiluminescence, tailored for researchers, scientists, and professionals in drug development.
The Core Reaction: A Symphony of Molecules
Peroxyoxalate chemiluminescence is a fascinating example of indirect chemiluminescence. The light you see is not emitted from the primary reaction products but from a fluorescent molecule (a fluorophore or activator) that has been excited by a high-energy intermediate generated in the reaction.[2][5] The overall process can be conceptually broken down into three key stages:
-
Formation of the Peroxyoxalate Intermediate: The reaction is initiated by the base-catalyzed reaction of a diaryl oxalate ester with hydrogen peroxide. This nucleophilic substitution reaction forms a highly unstable peroxyoxalate intermediate.[5]
-
Generation of the High-Energy Intermediate: The peroxyoxalate intermediate rapidly undergoes an intramolecular cyclization, eliminating a phenol molecule to form the critical high-energy intermediate: 1,2-dioxetanedione.[5][6] This strained, four-membered ring peroxide is the powerhouse of the chemiluminescent reaction.
-
Chemiexcitation and Light Emission: The 1,2-dioxetanedione molecule is incredibly unstable and readily decomposes into two molecules of carbon dioxide. In the presence of a suitable fluorophore, this decomposition proceeds via a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL).[3][5][7] This process involves the transfer of an electron from the fluorophore to the 1,2-dioxetanedione, leading to the fragmentation of the intermediate and the formation of an excited state fluorophore, which then emits a photon as it returns to its ground state.[3]
The color of the emitted light is entirely dependent on the choice of the fluorophore, allowing for a wide spectrum of colors to be produced from the same core chemical reaction.[3][4]
The Mechanism in Detail: A Visual Walkthrough
To truly grasp the elegance of the peroxyoxalate reaction, a step-by-step visualization of the chemical transformations is essential.
Figure 1: The reaction pathway of peroxyoxalate chemiluminescence.
Key Components and Their Influence
The efficiency and characteristics of the peroxyoxalate chemiluminescence reaction are highly dependent on the specific chemical components used.
Oxalate Esters: The Fuel for the Fire
The choice of the diaryl oxalate ester is critical. The ester must be sufficiently reactive to react with hydrogen peroxide but stable enough for practical storage and use. Esters with good leaving groups, typically phenols with electron-withdrawing substituents, are preferred as they facilitate the formation of the 1,2-dioxetanedione intermediate.[8]
| Oxalate Ester | Common Name | Key Characteristics |
| Bis(2,4,6-trichlorophenyl)oxalate | TCPO | High quantum yield, commonly used in analytical applications.[5] |
| Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate | CPPO | High light intensity and long-lasting glow, often used in light sticks.[5] |
| Bis(2,4-dinitrophenyl) oxalate | DNPO | Highly reactive, suitable for rapid and sensitive detection.[5] |
Fluorophores: The Artists of Light
The fluorophore dictates the color and quantum yield of the emitted light. A wide variety of fluorescent compounds can be used, each with its own unique spectral properties.
| Fluorophore | Emission Color |
| 9,10-Diphenylanthracene | Blue[3] |
| 9,10-Bis(phenylethynyl)anthracene | Green[4] |
| Rhodamine B | Red[3] |
| Rubrene | Yellow-Orange[4] |
Experimental Protocol: A Practical Guide
The following protocol provides a general framework for demonstrating peroxyoxalate chemiluminescence in a laboratory setting. Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle all chemicals in a well-ventilated fume hood.
Materials
-
Bis(2,4,6-trichlorophenyl)oxalate (TCPO)
-
Anhydrous Ethyl Acetate
-
Hydrogen Peroxide (30% solution)
-
Sodium Salicylate (catalyst)
-
Fluorophore (e.g., 9,10-diphenylanthracene for blue light)
-
Test tubes or vials
Procedure
-
Prepare the Oxalate Solution (Solution A):
-
Dissolve a small amount of TCPO (e.g., 10 mg) in 5 mL of anhydrous ethyl acetate in a clean, dry test tube.
-
Add a small amount of the chosen fluorophore (e.g., 1-2 mg of 9,10-diphenylanthracene) to this solution and mix until dissolved.
-
-
Prepare the Activator Solution (Solution B):
-
In a separate test tube, carefully add 1 mL of 30% hydrogen peroxide to 4 mL of ethyl acetate.
-
Add a catalytic amount of sodium salicylate (e.g., 5 mg) and mix gently. Caution: Hydrogen peroxide is a strong oxidizer.
-
-
Initiate the Chemiluminescence:
-
In a darkened room or with the lights dimmed, carefully add Solution B to Solution A.
-
Observe the immediate emission of light. The color of the light will correspond to the fluorescence of the chosen dye.
-
Figure 2: A simplified workflow for a peroxyoxalate chemiluminescence experiment.
Applications in Research and Drug Development
The high sensitivity and versatility of peroxyoxalate chemiluminescence have led to its widespread use in various analytical applications, particularly in fields where the detection of minute quantities of substances is crucial.[9][10][11]
High-Performance Liquid Chromatography (HPLC) Detection
POCL is a highly effective post-column detection method in HPLC.[11] It can be used to detect:
-
Fluorescent analytes: Naturally fluorescent compounds can be detected with high sensitivity.[10]
-
Non-fluorescent analytes: By derivatizing non-fluorescent molecules with a fluorescent tag, they can be readily detected using POCL. This is particularly useful for the analysis of amino acids, catecholamines, and other biomolecules.[10][11]
Immunoassays and Enzyme Assays
The POCL reaction can be coupled with enzymatic reactions that produce hydrogen peroxide.[9] For example, oxidase enzymes can be used to specifically quantify their substrates (e.g., glucose, cholesterol) by measuring the light produced from the subsequent POCL reaction. This principle is also applied in chemiluminescent immunoassays.
In Vivo Imaging and Therapeutic Applications
A burgeoning area of research involves the use of peroxyoxalate-based systems for in vivo imaging and targeted therapy. Nanoparticles containing the necessary POCL reagents can be designed to be activated by endogenous hydrogen peroxide, which is often overproduced in cancer cells and inflamed tissues.[12][13][14] This allows for the targeted visualization of disease states and even the localized activation of photosensitizers for photodynamic therapy without the need for an external light source.[12][13]
Conclusion: A Bright Future for a Glowing Reaction
From its accidental discovery to its sophisticated applications in modern science, peroxyoxalate chemiluminescence continues to be a powerful tool for researchers. Its high efficiency, tunable emission, and adaptability to various analytical platforms ensure its continued relevance in fields ranging from environmental analysis to cutting-edge drug development. As our understanding of the underlying mechanism deepens and our ability to engineer novel POCL systems improves, the future of this remarkable chemical reaction is indeed very bright.
References
-
Wikipedia. Peroxyoxalate. [Link]
-
Innovation.world. Peroxyoxalate Chemiluminescence. [Link]
- Ciscato, L. F. M. L., et al. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ARKIVOC, 2012(iii), 391-430.
- Souza, G. A., Lang, A. P., & Baader, W. J. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and Photobiology, 93(6), 1423-1429.
-
SciSpace. The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. [Link]
- Al-Lawati, H. A. J. (2001). Mechanism and Applications of Peroxyoxalate Chemiluminescence. In Chemical and Biological Luminescence. CRC Press.
- Baader, W. J., et al. (2018). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Journal of the Brazilian Chemical Society, 29(8), 1636-1645.
- Hadd, A. G., & Birks, J. W. (2000). Studies on the mechanism of the peroxyoxalate chemiluminescence reaction. Part 2. Further identification of intermediates using 2D EXSY 13C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (7), 1389-1394.
- Melik-Nubarov, N. S., et al. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Scientific Reports, 7(1), 3410.
-
ResearchGate. The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. [Link]
- Rauhut, M. M., et al. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 89(25), 6515-6522.
- Melik-Nubarov, N. S., et al. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Scientific Reports, 7, 3410.
- Tseng, S. S., et al. (1979). Efficient peroxyoxalate chemiluminescence from reactions of N-(trifluoromethylsulfonyl)oxamides with hydrogen peroxide and fluorescers. The Journal of Organic Chemistry, 44(23), 4113-4116.
- da Silva, S. M., et al. (2021). Cyclic Peroxidic Carbon Dioxide Dimer Fuels Peroxyoxalate Chemiluminescence. The Journal of Organic Chemistry, 86(17), 11955-11963.
-
ResearchGate. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. [Link]
- Souza, S. P., Jr., et al. (2016). Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. Journal of Photochemistry and Photobiology A: Chemistry, 324, 13-19.
- Cambrea, L. R., et al. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations.
- Fomin, E. O., et al. (2015). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Physical Chemistry Chemical Physics, 17(24), 15840-15844.
-
ResearchGate. Kinetics of Two Pathways in Peroxyoxalate Chemiluminescence. [Link]
- American Chemical Society. (1999, January 18). WHAT'S THAT STUFF? - LIGHT STICKS. Chemical & Engineering News, 77(3), 29.
-
Bohrium. Analytical applications of peroxyoxalate chemiluminescence. [Link]
-
ResearchGate. Analytical applications of peroxyoxalate chemiluminescence. [Link]
- Lee, D., et al. (2008). Detection of hydrogen peroxide with chemiluminescent micelles.
Sources
- 1. scispace.com [scispace.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. innovation.world [innovation.world]
- 4. WHAT'S THAT STUFF? - LIGHT STICKS [pubsapp.acs.org]
- 5. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical applications of peroxyoxalate chemiluminescence: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: Unveiling the Potential of Bis(4-methylbenzyl) oxalate
An In-Depth Technical Guide on the Theoretical Reactivity of Bis(4-methylbenzyl) oxalate
This compound, a symmetrical aromatic oxalate ester, presents a fascinating subject for theoretical reactivity studies due to its structural motifs that are known to participate in a variety of chemical transformations. While its application as a sensitizer for thermal paper is established, its broader synthetic utility, particularly in fields like drug development and materials science, remains an area ripe for exploration. This guide delves into the core reactivity of this compound from a theoretical and computational chemistry perspective. By understanding the fundamental principles governing its decomposition and reaction pathways, we can unlock its potential as a versatile chemical building block. The presence of the oxalate core, combined with the benzylic C-O bonds, suggests a rich landscape of radical-mediated reactions, thermal rearrangements, and potentially even chemiluminescent processes. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework to guide future experimental investigations into this promising molecule.
Molecular Properties and Electronic Structure
This compound (C18H18O4) is a solid at room temperature with a molecular weight of approximately 298.34 g/mol .[1] Its structure, featuring two 4-methylbenzyl groups linked to a central oxalate ester, is key to its reactivity. The oxalate moiety provides two electrophilic carbonyl carbons and a readily cleavable C-C bond. The benzyl groups, with their benzylic hydrogens and aromatic rings, are predisposed to radical formation and stabilization.
| Property | Value | Source |
| Molecular Formula | C18H18O4 | [1] |
| Molecular Weight | 298.33 g/mol | [1] |
| CAS Number | 18241-31-1 | |
| Physical Form | Solid | |
| IUPAC Name | This compound |
Computational analysis of the electronic structure of this compound would likely reveal the highest occupied molecular orbital (HOMO) to be localized on the benzyl and oxalate oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) would be centered on the carbonyl groups of the oxalate. This electronic distribution is crucial for understanding its susceptibility to both nucleophilic and electrophilic attack, as well as its behavior under photoredox conditions.
Theoretical Exploration of Reactivity
The reactivity of this compound can be theoretically explored through several key pathways, primarily revolving around the cleavage of its ester and oxalate bonds.
Thermal Decomposition (Pyrolysis): A Pathway to Bibenzyls
Experimental studies on the pyrolysis of benzyl oxalates have demonstrated the formation of bibenzyls, suggesting a radical-mediated mechanism.[2] This provides a strong basis for a theoretical investigation into the thermal decomposition of this compound.
The proposed mechanism, which can be modeled using computational methods such as Density Functional Theory (DFT), involves the initial homolytic cleavage of the benzylic C-O bond. This is often the weakest bond in such esters and its cleavage is facilitated by the stability of the resulting 4-methylbenzyl radical.
Proposed Pyrolysis Mechanism:
-
Initiation: Homolytic cleavage of a C-O bond to generate a 4-methylbenzyl radical and an oxalyl radical anion intermediate.
-
Propagation: The oxalyl radical anion can further decompose to carbon dioxide and another 4-methylbenzyl radical.
-
Termination: Two 4-methylbenzyl radicals combine to form the stable 1,2-bis(4-methylphenyl)ethane (4,4'-dimethylbibenzyl).
Caption: Proposed radical mechanism for the thermal decomposition of this compound.
Computational modeling of this pathway would involve calculating the bond dissociation energies (BDEs) of the C-O bonds and the activation barriers for the radical recombination and disproportionation reactions. These calculations would provide quantitative insights into the reaction kinetics and product distribution.
Photoredox-Mediated Radical Generation and Reactivity
Oxalate esters are increasingly being recognized as excellent precursors for generating alkyl radicals under mild photoredox conditions.[3] This reactivity can be harnessed for various C-C bond-forming reactions, a cornerstone of modern synthetic chemistry.[4][5][6]
The general mechanism involves the single-electron reduction of the oxalate ester by an excited-state photocatalyst. The resulting radical anion is unstable and undergoes rapid fragmentation.
General Photoredox Catalysis Workflow:
Caption: General workflow for photoredox-mediated cross-coupling using this compound.
Causality in Experimental Choices:
-
Choice of Photocatalyst: The reduction potential of the excited photocatalyst must be sufficient to reduce the oxalate ester. Theoretical calculations of the reduction potential of this compound can guide the selection of an appropriate photocatalyst.
-
Solvent: The choice of solvent can influence the stability of the radical intermediates and the efficiency of the catalytic cycle. Polar aprotic solvents are often employed.
-
Nickel Co-catalyst: In many cross-coupling reactions, a nickel co-catalyst is used to facilitate the formation of the new C-C bond via a Ni(0)/Ni(II) cycle.[5][6] The 4-methylbenzyl radical would add to the Ni(0) complex, which then undergoes oxidative addition with the coupling partner, followed by reductive elimination to yield the product.
Theoretical studies can model the key steps in this process, including the single-electron transfer (SET) event, the fragmentation of the radical anion, and the energetics of the nickel catalytic cycle. This can help in optimizing reaction conditions and predicting the scope of possible coupling partners.
Potential for Peroxyoxalate Chemiluminescence
The peroxyoxalate reaction is famous for its application in chemical light sources (glow sticks). It involves the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent dye.[7][8] The key to this reaction is the formation of a high-energy intermediate, believed to be 1,2-dioxetanedione, which then excites the dye.[8]
While typically, oxalate esters with good leaving groups (e.g., electronegatively substituted phenols) are used to enhance the efficiency of this process, the fundamental reaction pathway could still be accessible to this compound, albeit likely with lower quantum yield.
Chemiluminescence Reaction Pathway:
-
Nucleophilic Attack: Hydrogen peroxide (or its conjugate base) attacks one of the carbonyl carbons of the oxalate ester.
-
Cyclization and Elimination: A series of steps leads to the formation of the highly strained 1,2-dioxetanedione, with the elimination of the two 4-methylbenzyl alcohol molecules.
-
Energy Transfer: The decomposition of 1,2-dioxetanedione into two molecules of carbon dioxide releases a significant amount of energy, which is transferred to a fluorescent dye, causing it to emit light.
Caption: Simplified pathway for potential peroxyoxalate chemiluminescence.
Theoretical calculations can be employed to investigate the thermodynamics and kinetics of the formation of the key 1,2-dioxetanedione intermediate from this compound. The activation barriers for the nucleophilic attack and subsequent cyclization would be critical in determining the feasibility and efficiency of this process.
Computational Methodologies
To theoretically investigate the reactivity of this compound, a combination of computational chemistry methods would be employed.
Step-by-Step Protocol for Theoretical Analysis:
-
Geometry Optimization and Frequency Calculations:
-
The ground state geometry of this compound and all proposed intermediates and transition states would be optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).
-
Frequency calculations would be performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
-
Thermodynamic Calculations:
-
From the results of the frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy would be calculated.
-
These values would be used to determine the overall thermodynamics of the proposed reaction pathways.
-
-
Transition State Searching:
-
For each proposed reaction step, a transition state search would be conducted using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) calculations would be performed to verify that the found transition state connects the correct reactant and product.
-
-
Activation Energy Calculation:
-
The activation energy (ΔG‡) for each step would be calculated as the difference in Gibbs free energy between the transition state and the reactant(s).
-
-
Solvation Effects:
-
To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), would be employed to account for the effect of the solvent on the energetics of the reaction.
-
Conclusion and Future Outlook
The theoretical studies outlined in this guide suggest that this compound is a molecule with significant, yet largely untapped, potential in synthetic chemistry. Its ability to serve as a clean and efficient precursor for 4-methylbenzyl radicals under both thermal and photoredox conditions opens up a wide range of possibilities for the construction of complex molecular architectures. While its application in drug development is not yet direct, its utility in the synthesis of novel organic molecules could be of considerable interest to the pharmaceutical industry.
References
-
Electroorganic Reactions. Part 58. Revisiting the cleavage of oxalate ester radical-anions. (2025). ResearchGate. [Link]
-
Photoredox Ni-Catalyzed Selective Coupling of Organic Halides and Oxalates to Esters via Alkoxycarbonyl Radical Intermediates. (2021). CCS Chemistry. [Link]
-
Scheme 1. Pathways for the fragmentation of oxalate ester radikal-anions. (n.d.). ResearchGate. [Link]
-
Mechanism and Applications of Peroxyoxalate Chemiluminescence. (2001). Taylor & Francis Group. [Link]
-
Yan, X.-B., Li, C.-L., Jin, W.-J., Guo, P., & Shu, X.-Z. (2018). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Chemical Science, 9(20), 4689–4694. [Link]
-
Cyclic Peroxidic Carbon Dioxide Dimer Fuels Peroxyoxalate Chemiluminescence. (2021). The Journal of Organic Chemistry. [Link]
-
Rauhut, M. M., Bollyky, L. J., Roberts, B. G., Loy, M., Whitman, R. H., Iannotta, A. V., Semsel, A. M., & Clarke, R. A. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 89(25), 6515–6522. [Link]
-
Yan, X.-B., Li, C.-L., Jin, W.-J., Guo, P., & Shu, X.-Z. (2018). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Chemical Science. [Link]
-
Souza, G. A., Lang, A. P., & Baader, W. J. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and Photobiology, 93(6), 1423–1429. [Link]
-
Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. (2016). SpringerLink. [Link]
-
Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. (2015). National Institutes of Health. [Link]
-
Radicals in Action: A Festival of Radical Transformations. (2018). Organic Letters. [Link]
-
Radical oxalate decarboxylation mechanism. (n.d.). ResearchGate. [Link]
-
Yan, X.-B., Li, C.-L., Jin, W.-J., Guo, P., & Shu, X.-Z. (2018). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. National Institutes of Health. [Link]
-
Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. (2002). ACS Publications. [Link]
-
Predictive pyrolysis process modelling In Aspen Plus. (2015). ResearchGate. [Link]
-
Yan, X.-B., Li, C.-L., Jin, W.-J., Guo, P., & Shu, X.-Z. (2018). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Semantic Scholar. [Link]
-
Organic oxalates. II. Formation of bibenzyls by pyrolysis of benzyl oxalates. (1968). ACS Publications. [Link]
-
Photochemistry of oxalate esters as a route to free radicals. Decay routes of crowded free radicals. (2025). ResearchGate. [Link]
-
Thermal decomposition of calcium oxalate: beyond appearances. (2007). ResearchGate. [Link]
-
Ester pyrolysis. (n.d.). Wikipedia. [Link]
-
A computational study on the structures and energetics of isobutanol pyrolysis. (2025). ResearchGate. [Link]
-
Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. (2016). Macmillan Group - Princeton University. [Link]
-
This compound CAS NO.18241-31-1. (n.d.). Henan Allgreen Chemical Co., Ltd. [Link]
-
bis(4-Methylbenzyl)oxalate. (n.d.). Amerigo Scientific. [Link]
-
The Pyrolysis of Esters. (1949). Journal of the American Chemical Society. [Link]
-
The thermal decomposition of copper (II) oxalate revisited. (n.d.). CORE. [Link]
-
Computational study on nitronium and nitrosonium oxalate: potential oxidizers for solid rocket propulsion? (2010). PubMed. [Link]
-
Kinetic study on the thermal decomposition of copper(II) oxalate. (1993). RSC Publishing. [Link]
-
Efficient access to aliphatic esters by photocatalyzed alkoxycarbonylation of alkenes with alkyloxalyl chlorides. (2019). National Institutes of Health. [Link]
-
Computational Studies of Pyrolysis and Upgrading of Bio-Oils: Virtual Special Issue. (2018). OSTI.GOV. [Link]
-
Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. (2025). ResearchGate. [Link]
Sources
- 1. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00609A [pubs.rsc.org]
- 6. Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Experimental protocol for Bis(4-methylbenzyl) oxalate chemiluminescence
An Application Note and Experimental Protocol for the Chemiluminescence of Bis(4-methylbenzyl) oxalate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a detailed experimental protocol for demonstrating chemiluminescence using this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in harnessing the principles of peroxyoxalate chemiluminescence for various applications, including high-sensitivity detection assays.
Introduction: The Phenomenon of "Cold Light"
Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, offers a powerful analytical tool with exceptionally low detection limits. The peroxyoxalate reaction is one of the most efficient non-biological chemiluminescence systems known and is famously employed in commercial "glow sticks".[1][2] This process involves the reaction of an oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent molecule (fluorophore).[1] The energy released from the decomposition of a high-energy intermediate excites the fluorophore, which then emits light as it returns to its ground state.[1][2]
This compound is an aromatic oxalate ester that can be used in such systems. While many protocols utilize halogenated aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) for their high efficiency, there is growing interest in non-halogenated alternatives for reasons of environmental safety and reduced toxicity of the resulting phenol byproducts.[3] This document outlines the fundamental principles and a practical protocol for utilizing this compound in a chemiluminescent system.
The Underlying Mechanism: A Cascade of Energy Transfer
The chemiluminescence of this compound follows the general peroxyoxalate reaction pathway. Understanding this mechanism is crucial for optimizing the reaction conditions and for troubleshooting experimental outcomes. The process can be broken down into several key steps:
-
Nucleophilic Attack and Formation of a Peroxyoxalate Intermediate: The reaction is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the this compound molecule. This step is often catalyzed by a base, such as imidazole or sodium salicylate, which deprotonates the hydrogen peroxide to form the more nucleophilic hydroperoxide anion.[4][5]
-
Intramolecular Cyclization and Formation of the High-Energy Intermediate: The resulting peroxyoxalate intermediate is unstable and undergoes intramolecular cyclization to form a highly strained, high-energy intermediate, which has been identified as 1,2-dioxetanedione.[1][6] This step involves the elimination of a 4-methylbenzyl alcohol molecule.
-
Energy Transfer via Chemically Initiated Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione molecule is the key energy source for the light emission. It does not, however, emit light itself. Instead, it interacts with a fluorophore through a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).[1][7][8] In this process, an electron is transferred from the fluorophore to the 1,2-dioxetanedione, forming a transient charge-transfer complex.[1]
-
Decomposition and Excitation: The unstable 1,2-dioxetanedione radical anion rapidly decomposes into two molecules of carbon dioxide. This decomposition releases a significant amount of energy, which is transferred back to the fluorophore radical cation, promoting it to an electronically excited singlet state.[1]
-
Light Emission: The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.[9]
The overall efficiency of the light emission, or the chemiluminescence quantum yield, is dependent on the efficiency of each of these steps.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the chemiluminescence of this compound.
Caption: The reaction pathway of this compound chemiluminescence.
Experimental Protocol
This protocol provides a general framework for observing the chemiluminescence of this compound. The concentrations and specific reagents can be optimized to achieve desired light intensity and duration.
Materials and Reagents
| Reagent | Purity | Supplier | CAS Number | Notes |
| This compound | >98% | e.g., TCI, Sigma-Aldrich | 18241-31-1 | The primary reactant.[10] |
| Hydrogen peroxide | 30% (w/w) in H₂O | ACS grade | 7722-84-1 | The oxidant. Handle with care. |
| Imidazole | ≥99% | Sigma-Aldrich | 288-32-4 | A common catalyst.[11] |
| Sodium Salicylate | ≥99.5% | Sigma-Aldrich | 54-21-7 | An alternative catalyst.[5] |
| 9,10-Diphenylanthracene (DPA) | ≥98% | Sigma-Aldrich | 1499-10-1 | A common blue-emitting fluorophore. |
| Rubrene | ≥98% | Sigma-Aldrich | 517-51-1 | A common yellow-orange emitting fluorophore. |
| Ethyl acetate | Anhydrous, ≥99.8% | ACS grade | 141-78-6 | A suitable solvent. |
Solution Preparation
Solution A: Oxalate/Fluorophore Solution
-
Dissolve 50-60 mg of this compound in 50 mL of anhydrous ethyl acetate to create an approximately 0.003-0.005 M solution.
-
Add 2-3 mg of the chosen fluorophore (e.g., 9,10-diphenylanthracene for blue light or rubrene for yellow-orange light) to this solution.
-
Stir the solution until all solids are completely dissolved. Protect the solution from light to prevent photodecomposition of the fluorophore.
Solution B: Oxidant/Catalyst Solution
-
In a separate container, dissolve approximately 5 mM of the catalyst (e.g., imidazole or sodium salicylate) in 10 mL of ethyl acetate.[11]
-
Carefully add 0.5 mL of 30% hydrogen peroxide to this solution. Caution: Hydrogen peroxide is a strong oxidant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Procedure
The following workflow outlines the steps to generate chemiluminescence.
Caption: A streamlined workflow for the chemiluminescence experiment.
-
In a darkened room or a light-tight enclosure, add a desired volume of Solution A (e.g., 2 mL) to a clean, dry glass vial or a suitable cuvette.
-
Using a separate pipette, add an equal volume of Solution B to the vial containing Solution A.
-
Immediately upon mixing, light emission should be observed. The color of the light will depend on the fluorophore used.
-
For quantitative analysis, the reaction can be initiated directly within a luminometer or a spectrophotometer capable of measuring luminescence to record the light intensity as a function of time.
Self-Validating System and Expected Observations
-
Causality: The intensity and duration of the chemiluminescence are directly related to the concentrations of the reactants. Increasing the concentration of the oxalate ester or hydrogen peroxide will generally lead to a brighter but shorter-lived emission. The catalyst concentration affects the reaction rate; a higher catalyst concentration will result in a faster rise to peak intensity and a more rapid decay.[11]
-
Trustworthiness: A control experiment without the fluorophore should yield no visible light, confirming that the fluorophore is essential for light emission.[1] Similarly, the absence of hydrogen peroxide or the oxalate ester will prevent the reaction. A control with a different fluorophore should result in a different color of light, demonstrating the energy transfer mechanism.
Factors Influencing the Chemiluminescent System
-
Solvent: The choice of solvent is critical. Aprotic organic solvents like ethyl acetate are commonly used. The polarity and viscosity of the solvent can influence the chemiluminescence quantum yield. For applications in biological systems, protocols in aqueous-organic mixtures have been developed, though often with lower quantum yields.[7]
-
Catalyst: The nature and concentration of the catalyst significantly impact the reaction kinetics. Imidazole and its derivatives are highly effective nucleophilic catalysts.[11] Salicylates are also commonly used as base catalysts.[5]
-
Fluorophore: The selection of the fluorophore determines the emission wavelength (color) and can also affect the overall light output. The fluorophore should have a high fluorescence quantum yield and be soluble in the reaction medium.[9]
Conclusion
The peroxyoxalate chemiluminescence of this compound provides a versatile and efficient system for generating "cold light." By understanding the underlying mechanism and the roles of the various components, researchers can tailor the reaction to suit a wide range of applications, from educational demonstrations to sensitive analytical assays. The use of non-halogenated oxalates like this compound also aligns with the principles of green chemistry, offering a more environmentally benign alternative to traditional chemiluminescent reagents.[3]
References
-
Stevani, C. V., Baader, W. J. (1999). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2, (8), 1535-1543. [Link]
- Orosz, G. (1989). The role of hydroperoxy-oxalate in peroxyoxalate chemiluminescence. Tetrahedron Letters, 30(31), 4113-4116.
-
Smellie, I. A., et al. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
-
Stevani, C. V., et al. (2016). Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. Journal of Photochemistry and Photobiology A: Chemistry, 324, 177-183. [Link]
-
Wikipedia contributors. (2023). Peroxyoxalate. Wikipedia, The Free Encyclopedia. [Link]
-
Campos, F. R., et al. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and photobiology, 93(6), 1423–1429. [Link]
- Curtis, T. G., & Seitz, W. R. (1983). Determination of fluorophor-labeled compounds based on peroxyoxalate chemiluminescence.
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and photobiology, 96(1), 28–36. [Link]
-
Silva, S. M. da, et al. (2021). Cyclic Peroxidic Carbon Dioxide Dimer Fuels Peroxyoxalate Chemiluminescence. The Journal of Organic Chemistry, 86(17), 11993–12001. [Link]
- Bard, A. J. (1979). Electrogenerated chemiluminescent determination of oxalate. Analytical Chemistry, 51(13), 2235-2237.
-
Innovation.world. (n.d.). Peroxyoxalate Chemiluminescence. [Link]
-
Chokshi, H. P., et al. (1990). Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism. Biomedical chromatography, 4(3), 96–99. [Link]
-
Lee, J.-Y., et al. (2007). In vivo imaging of hydrogen peroxide with chemiluminescent nanoparticles. Nature materials, 6(10), 765–769. [Link]
-
Campbell, S. W. (2013). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. Journal of Chemical Education, 90(10), 1353-1354. [Link]
- Rauhut, M. M., et al. (1969). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 91(23), 6515-6522.
-
ResearchGate. (2017). Alternative Hydrogen Peroxide Sources for Peroxyoxalate “Glowstick” Chemiluminescence Demonstrations. [Link]
- Rauhut, M. M., et al. (1969). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 91(23), 6515-6522.
- Jilani, O., Donahue, T. M., & Mitchell, M. O. (2011). A Greener Chemiluminescence Demonstration.
- Fomin, E. O., et al. (2020). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Photochemical & Photobiological Sciences, 19(8), 1017-1025.
-
ResearchGate. (2013). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. [Link]
- Hosseini, M., et al. (2013). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate–H2O2 in the Presence of a Novel Blue Fluorescer, Furandicarboxylate Derivative. Journal of Fluorescence, 23(5), 937-944.
- Chokshi, H. P., et al. (1990). Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism.
Sources
- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 2. innovation.world [innovation.world]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 10. This compound | 18241-31-1 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity Detection of Hydrogen Peroxide Using Bis(4-methylbenzyl) Oxalate-Based Chemiluminescence
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of bis(4-methylbenzyl) oxalate in a chemiluminescence-based assay for the sensitive detection of hydrogen peroxide (H₂O₂). The peroxyoxalate chemiluminescence (POCL) reaction offers a highly sensitive and versatile method for quantifying H₂O₂, a critical reactive oxygen species (ROS) implicated in a wide range of biological and pathological processes. This guide explains the underlying chemical principles, provides detailed experimental protocols, and offers insights into assay optimization and data interpretation.
Introduction: The Power of Peroxyoxalate Chemiluminescence
Chemiluminescence, the emission of light from a chemical reaction, provides an exceptionally sensitive analytical tool due to the absence of background light interference, leading to high signal-to-noise ratios. The peroxyoxalate chemiluminescence (POCL) system, first described by Rauhut, stands out as one of the most efficient non-enzymatic chemiluminescent reactions known.[1][2] Its utility is particularly pronounced in the detection of hydrogen peroxide, a key byproduct of many enzymatic reactions and a central molecule in cellular signaling and oxidative stress.[3][4]
Unlike single-component systems like luminol, the POCL reaction is a multi-component system, which allows for modularity and optimization.[5] It involves the reaction of an oxalate ester (the precursor) with hydrogen peroxide (the analyte) to generate a high-energy intermediate. This intermediate then transfers its energy to a suitable fluorophore (the activator or sensitizer), which in turn emits light.[2][6] The choice of both the oxalate ester and the fluorophore can be tailored to specific analytical needs, such as tuning the emission wavelength or modulating reaction kinetics.[5]
This compound is an aryl oxalate ester that can be employed in POCL assays. The electron-donating methyl groups on the benzyl rings influence its reactivity and solubility, making it a subject of interest for specific applications. This guide will focus on the practical application of this specific reagent for H₂O₂ quantification.
Mechanism of Action: A Stepwise Path to Light Emission
The peroxyoxalate reaction proceeds through a fascinating and complex mechanism, culminating in the emission of a photon. The process can be understood through a sequence of key steps, which are governed by the principles of the Chemically Initiated Electron Exchange Luminescence (CIEEL) theory.[1][7][8]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the this compound molecule. This step is often the rate-limiting step and can be catalyzed by bases.[2][9]
-
Formation of a Peroxyoxalate Intermediate: This initial reaction forms a transient hydroperoxy oxalate ester intermediate.[10]
-
Intramolecular Cyclization & Formation of 1,2-Dioxetanedione: The peroxyoxalate intermediate undergoes intramolecular cyclization, leading to the expulsion of a phenolate leaving group and the formation of a highly unstable, high-energy intermediate: 1,2-dioxetanedione.[2][11] This four-membered ring peroxide is the powerhouse of the chemiluminescent reaction.
-
Energy Transfer via CIEEL: The 1,2-dioxetanedione intermediate itself does not emit light efficiently. Instead, it forms a charge-transfer complex with a fluorescent activator molecule (fluorophore). An electron is transferred from the fluorophore to the 1,2-dioxetanedione, causing the latter to decompose into two molecules of carbon dioxide (CO₂).[7][10]
-
Light Emission: The back-transfer of the electron to the now radical cation fluorophore leaves it in an electronically excited state. As the excited fluorophore relaxes to its ground state, it emits a photon of light. The wavelength of the emitted light is characteristic of the fluorophore used, not the oxalate ester.[2][5]
This multi-step process ensures that the chemical energy stored in the 1,2-dioxetanedione is efficiently converted into light.
}
Figure 1. Peroxyoxalate Chemiluminescence (POCL) Reaction Pathway.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of hydrogen peroxide using this compound.
Materials and Reagents
| Reagent | Supplier | Part Number | Comments |
| This compound | Sigma-Aldrich, TCI | e.g., 18241-31-1 | Purity >97%. Store desiccated at room temperature. |
| Hydrogen Peroxide (30% w/w solution) | Any major supplier | Varies | Store at 2-8°C. Handle with care. The concentration of commercial H₂O₂ solutions should be verified by titration before use.[12] |
| 9,10-Diphenylanthracene (DPA) | Any major supplier | Varies | Example fluorophore. Other fluorophores (e.g., rubrene, perylene) can be used. Store protected from light. |
| Imidazole | Any major supplier | Varies | Used as a base catalyst. High purity grade is recommended. |
| Ethyl Acetate (Anhydrous) | Any major supplier | Varies | HPLC grade or higher. Anhydrous solvent is critical for minimizing oxalate hydrolysis. |
| Acetonitrile (Anhydrous) | Any major supplier | Varies | HPLC grade or higher. |
| 96-well microplates | Varies | Varies | Opaque white or black plates are required for luminescence measurements to minimize well-to-well crosstalk. |
Preparation of Stock Solutions
Expertise & Experience: The stability of the oxalate ester is paramount. Hydrolysis of the ester will reduce the chemiluminescent output. Therefore, the use of anhydrous solvents and proper storage of the stock solution are critical for reproducible results.[9] Imidazole acts as a nucleophilic catalyst, enhancing the reaction rate and light emission, but its concentration must be carefully controlled to avoid excessive background signal.
-
This compound Stock (10 mM):
-
Fluorophore Stock (e.g., 1 mM DPA):
-
Accurately weigh 3.30 mg of 9,10-diphenylanthracene (MW: 330.43 g/mol ).
-
Dissolve in 10 mL of anhydrous ethyl acetate.
-
Store in an amber glass vial at -20°C, protected from light.
-
-
Imidazole Catalyst Stock (100 mM):
-
Accurately weigh 68.08 mg of imidazole (MW: 68.08 g/mol ).
-
Dissolve in 10 mL of anhydrous acetonitrile.
-
Store at 4°C.
-
-
Hydrogen Peroxide Stock (~1 M):
-
Dilute a commercial 30% H₂O₂ solution (approx. 9.8 M) approximately 1:10 in deionized water.
-
The exact concentration of this stock solution must be determined experimentally, for example, by UV absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹) or by titration with potassium permanganate.[12] This is a critical step for accurate quantification.
-
Assay Procedure (96-well Plate Format)
Trustworthiness: This protocol is designed as a self-validating system. It includes blanks to measure background signal and a full standard curve to ensure linearity and accuracy. Each sample should be run in triplicate to assess precision.
-
Prepare H₂O₂ Standards:
-
Perform serial dilutions of the calibrated ~1 M H₂O₂ stock solution in the desired assay buffer or solvent (e.g., ethyl acetate/acetonitrile mixture, or an aqueous buffer if studying biological samples).
-
A typical concentration range for the standard curve might be 1 µM to 100 µM. The optimal range should be determined empirically based on the expected H₂O₂ concentration in the samples.[7]
-
-
Prepare the Chemiluminescent Reagent Mix:
-
Expert Insight: Prepare this mix immediately before use. The components are mixed in a specific order to prevent premature reaction. The final concentrations provided are a starting point for optimization.
-
In a polypropylene tube, combine the following in the specified order for each 1 mL of final mix (sufficient for ~10 wells):
-
800 µL Ethyl Acetate/Acetonitrile (e.g., 9:1 v/v)[7]
-
100 µL this compound Stock (10 mM) -> Final conc: 1 mM
-
50 µL DPA Stock (1 mM) -> Final conc: 50 µM
-
50 µL Imidazole Stock (100 mM) -> Final conc: 5 mM
-
-
Vortex briefly to mix.
-
-
Perform the Assay:
-
Pipette 50 µL of each standard, sample, and blank (solvent/buffer only) into the wells of an opaque 96-well plate.
-
Place the plate in a microplate luminometer.
-
Program the luminometer to inject 100 µL of the Chemiluminescent Reagent Mix into each well.
-
Measure the chemiluminescent signal immediately after injection. A kinetic read over 1-5 minutes is recommended to capture the peak intensity (I_max) or the integrated signal over time (Area Under the Curve, AUC).
-
}
Figure 2. Experimental Workflow for H₂O₂ Detection Assay.
Data Analysis and Interpretation
-
Generate a Standard Curve: Plot the chemiluminescence intensity (either peak I_max or integrated AUC) for the standards against the known H₂O₂ concentration.
-
Perform Regression Analysis: Apply a linear regression to the standard curve data. The assay should be linear over a defined range.[7] An R² value > 0.99 is desirable.
-
Calculate Sample Concentration: Use the equation of the line from the linear regression to calculate the H₂O₂ concentration in the unknown samples based on their measured chemiluminescence signal. Remember to account for any dilution factors used during sample preparation.
Trustworthiness Insight: The main drawback of the POCL reaction in some contexts is its reliance on organic solvents.[5] For biological applications where samples are aqueous, a solvent-exchange step or the use of micellar systems may be necessary to bring the aqueous H₂O₂ into contact with the organic-soluble reagents.[8][15] Alternatively, developing the assay in mixed aqueous-organic media is possible, though this may reduce quantum yields.[8]
Assay Optimization and Considerations
-
Solvent System: The choice of solvent is critical. Aprotic solvents like ethyl acetate, acetonitrile, and dimethyl phthalate are commonly used. The ratio can be optimized to improve reagent solubility and reaction kinetics.[7]
-
Fluorophore Selection: While DPA is suggested, other fluorophores can be used to shift the emission wavelength. The chosen fluorophore should have a high fluorescence quantum yield and be soluble in the assay solvent.
-
Catalyst Concentration: The concentration of the imidazole catalyst significantly affects the reaction rate. Higher concentrations lead to a faster, more intense flash of light, while lower concentrations produce a longer-lasting glow. The optimal concentration will depend on the sensitivity of the detection instrument.
-
Interferences: Compounds that can be oxidized by potassium permanganate under acidic conditions can interfere with H₂O₂ quantification methods.[12] In the context of POCL, strong oxidizing or reducing agents in the sample could potentially interfere with the reaction. Additionally, compounds that quench the fluorescence of the activator will reduce the signal.
Conclusion
The this compound-based chemiluminescence assay provides a highly sensitive and adaptable platform for the quantification of hydrogen peroxide. By understanding the underlying mechanism and carefully controlling experimental parameters, researchers can achieve reliable and reproducible results. This powerful analytical tool is well-suited for applications in drug discovery, oxidative stress research, and clinical diagnostics, where the precise measurement of low levels of hydrogen peroxide is crucial.
References
-
The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. (2011). ResearchGate. [Link]
-
Analytical applications of peroxyoxalate chemiluminescence. (2005). ResearchGate. [Link]
-
Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems. (2009). ResearchGate. [Link]
-
Peroxyoxalate. (n.d.). Wikipedia. [Link]
-
A peroxyoxalate chemiluminescence-based assay for the evaluation of hydrogen peroxide scavenging activity employing 9,10-diphenylanthracene as the fluorophore. (2003). ResearchGate. [Link]
-
Lee, D., et al. (2007). In vivo imaging of hydrogen peroxide with chemiluminescent nanoparticles. Nature Materials. [Link]
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology. [Link]
-
Fomin, E. O., et al. (2023). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. RSC Publishing. [Link]
-
Rauhut, M. M., et al. (1969). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society. [Link]
-
Williams, D. C., et al. (1976). Evaluation of peroxyoxalate chemiluminescence for determination of enzyme generated peroxide. Analytical Chemistry. [Link]
-
da Silva, S. M., et al. (2021). Cyclic Peroxidic Carbon Dioxide Dimer Fuels Peroxyoxalate Chemiluminescence. The Journal of Organic Chemistry. [Link]
-
Chokshi, H. P., et al. (1990). Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism. Biomedical Chromatography. [Link]
-
Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. (2018). SciSpace. [Link]
-
This compound (C18H18O4). (n.d.). PubChem. [Link]
-
This compound CAS NO.18241-31-1. (n.d.). Henan Allgreen Chemical Co., Ltd. [Link]
-
Hydrogen Peroxide Assay Kit (Megaplex Red). (n.d.). Megazyme. [Link]
-
Determination of Hydrogen Peroxide Concentration (20% to 70%). (2019). Solvay. [Link]
-
Lee, D., et al. (2008). Detection of hydrogen peroxide with chemiluminescent micelles. International Journal of Nanomedicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solvay.com [solvay.com]
- 13. PubChemLite - this compound (C18H18O4) [pubchemlite.lcsb.uni.lu]
- 14. echemi.com [echemi.com]
- 15. Detection of hydrogen peroxide with chemiluminescent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bis(4-methylbenzyl) oxalate using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note presents a detailed, validated analytical method for the quantification of Bis(4-methylbenzyl) oxalate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a robust, accurate, and precise method for the determination of this compound in various sample matrices. The methodology has been structured to align with the principles of scientific integrity and is validated according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound, also known as Di-p-methylbenzyl oxalate, is an organic ester with the molecular formula C18H18O4.[1][2] Its chemical structure comprises a central oxalate core esterified with two 4-methylbenzyl alcohol moieties. The presence of two aromatic rings in its structure makes it a strong chromophore, lending itself to sensitive detection by UV spectrophotometry.[2][3] Accurate quantification of this compound is crucial in various research and development settings, including its use as a sensitizer for thermal paper and in the synthesis of other chemical entities.[2]
This document provides a comprehensive guide to the analytical workflow for the quantification of this compound, from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Principle of the Method
The quantification of this compound is achieved through RP-HPLC. A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity.[4][5] The mobile phase, a mixture of acetonitrile and water, carries the sample through the column. This compound, being a relatively nonpolar molecule, interacts with the hydrophobic C18 stationary phase. By optimizing the mobile phase composition, the analyte is eluted from the column as a sharp, symmetrical peak. Detection is performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity and specificity. Quantification is based on the principle of external standards, where the peak area of the analyte in a sample is compared to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Analyte: this compound, reference standard (>99% purity)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Water: Deionized water, filtered through a 0.22 µm filter
-
Filters: 0.45 µm or 0.2 µm syringe filters (PTFE or nylon)
Instrumental Setup and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and widely used system capable of delivering precise gradients and stable detector responses. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | The C18 stationary phase provides excellent retention and separation for nonpolar to moderately polar compounds like this compound. The specified dimensions and particle size offer a good balance between resolution and backpressure.[4] |
| Mobile Phase | A: Deionized WaterB: Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and low UV cutoff. Water is the weak solvent. This combination is effective for eluting aromatic esters.[6] |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes. | A gradient elution is chosen to ensure the elution of the analyte as a sharp peak and to clean the column of any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. 30 °C is a common temperature that provides good efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak broadening and column overload. |
| UV Detection | 254 nm | Aromatic compounds typically exhibit strong absorbance around 254 nm.[2] This wavelength provides a good balance of sensitivity and selectivity for the analyte. |
| Run Time | 15 minutes | Sufficient time to elute the analyte and any potential impurities, followed by column re-equilibration. |
Protocols
Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the solid sample containing this compound into a volumetric flask.
-
Dissolution: Add a suitable volume of acetonitrile to the flask and sonicate for 15 minutes to facilitate the dissolution of the analyte.[7][8]
-
Dilution: Dilute the sample with acetonitrile to a final concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7][8]
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Figure 1: Workflow for the quantification of this compound.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9][10][11][12]
Specificity
Specificity was evaluated by analyzing a blank (acetonitrile), a standard solution of this compound, and a sample matrix without the analyte. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of the analyte. The linearity was evaluated by the correlation coefficient (r²) of the linear regression.
| Parameter | Acceptance Criteria | Result |
| Concentration Range | 1 - 100 µg/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.2 | 0.8 |
| 100% | 100.5 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
The precision is expressed as the relative standard deviation (% RSD).
| Precision Level | % RSD |
| Repeatability | 0.6 |
| Intermediate Precision | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.2 |
| LOQ | 0.7 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2%). The system suitability parameters (e.g., retention time, peak area, and tailing factor) were monitored. The method is considered robust if these parameters remain within the acceptable limits.
System Suitability
Before each analytical run, a system suitability test was performed by injecting a standard solution five times. The acceptance criteria for system suitability are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Conclusion
The developed RP-HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose and can be reliably used for the routine analysis of this compound in various samples. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for the successful implementation of this method in a laboratory setting.
References
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]
-
Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Retrieved from [Link]
-
PubMed Central. (n.d.). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Retrieved from [Link]
-
ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]
-
YouTube. (2020, August 16). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Application Notes & Protocols: Bis(4-methylbenzyl) Oxalate for Ultrasensitive Chemiluminescent Detection in HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Performance Liquid Chromatography (HPLC) coupled with chemiluminescence (CL) detection offers exceptional sensitivity, enabling the quantification of analytes at femtomole and picogram levels.[1] This application note details the use of bis(4-methylbenzyl) oxalate as a novel, non-halogenated, and environmentally benign chemiluminescent substrate for post-column derivatization in HPLC. We provide an in-depth exploration of the underlying peroxyoxalate chemiluminescence (POCL) mechanism, detailed protocols for reagent preparation and system setup, and a framework for method validation. The methodologies presented are designed to empower researchers in pharmaceutical analysis, clinical diagnostics, and other fields to achieve ultra-low detection limits for a wide range of fluorescently-tagged analytes.
Introduction: The Pursuit of Sensitivity in HPLC
Modern analytical challenges, particularly in drug development and biomedical research, demand methods that can quantify increasingly lower concentrations of active pharmaceutical ingredients (APIs), metabolites, and biomarkers. While standard UV-Vis and fluorescence detectors are workhorses of the analytical laboratory, chemiluminescence detection provides a significant leap in sensitivity.[1] This is primarily because CL detection measures emitted light against a dark background, eliminating the noise associated with excitation light sources found in fluorescence spectroscopy.[2]
Peroxyoxalate chemiluminescence (POCL) is one of the most efficient non-biological light-emitting reactions and is uniquely suited for HPLC applications.[3] The reaction involves a diaryl oxalate, hydrogen peroxide, and a fluorophore. The analyte of interest is typically derivatized with a fluorescent tag prior to or after chromatographic separation. Post-column, the eluent containing the tagged analyte is mixed with the POCL reagents, and the resulting light emission is directly proportional to the analyte concentration.
Traditionally, halogenated aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) have been the standard.[2] However, their use raises environmental and toxicity concerns due to the release of halogenated phenols. This has spurred the development of "greener" alternatives. This compound emerges as a promising candidate, offering a safer profile as its breakdown product is p-methylbenzyl alcohol, a less toxic compound.
The Peroxyoxalate Chemiluminescence (POCL) Mechanism
The light-generating process in the POCL reaction is a fascinating and complex example of indirect chemiluminescence. The this compound itself does not emit light. Instead, its reaction with hydrogen peroxide generates a high-energy intermediate that transfers energy to a suitable fluorophore (the derivatized analyte), which then emits a photon upon relaxation. This process is widely understood to proceed via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[3]
The key steps are:
-
Nucleophilic Attack: In the presence of a base catalyst (often imidazole or salicylate), hydrogen peroxide attacks one of the carbonyl carbons of the this compound molecule.
-
Formation of a High-Energy Intermediate: This reaction leads to the formation of a highly unstable, high-energy intermediate, postulated to be 1,2-dioxetanedione.[2]
-
Energy Transfer via CIEEL: The 1,2-dioxetanedione intermediate forms a charge-transfer complex with the nearby fluorophore-tagged analyte. An electron is transferred from the fluorophore to the intermediate.
-
Decomposition and Excitation: The intermediate then rapidly decomposes into two molecules of carbon dioxide (CO₂). This decomposition provides the energy for the back-electron transfer, which promotes the fluorophore to an electronically excited state.
-
Photon Emission: The excited fluorophore relaxes to its ground state by emitting a photon. The wavelength (color) of the emitted light is characteristic of the fluorophore, not the oxalate ester.
Diagram of the Peroxyoxalate Chemiluminescence (POCL) Reaction
Caption: The POCL reaction pathway for this compound.
Experimental Protocols
Reagent Preparation
Caution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reagent A: Chemiluminescent Substrate Solution
-
Components:
-
Protocol:
-
Accurately weigh 50-100 mg of this compound.
-
Dissolve in 100 mL of the chosen organic solvent. Gentle warming and sonication may be required to fully dissolve the solid.
-
Filter the solution through a 0.22 µm PTFE filter to remove any particulates.
-
Store in an amber glass bottle at 4°C. This solution is typically stable for several days.
-
Reagent B: Oxidizer & Catalyst Solution
-
Components:
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Imidazole (Catalyst)
-
High-purity solvent (compatible with the mobile phase, e.g., Acetonitrile)
-
-
Protocol:
-
Prepare a 1 M stock solution of imidazole in the chosen solvent.
-
In a separate volumetric flask, carefully add the required volume of the 1 M imidazole stock solution to the solvent.
-
Add the required volume of 30% H₂O₂. A typical final concentration is 0.1-0.5 M for H₂O₂ and 1-10 mM for imidazole.
-
Important: Prepare this solution fresh daily. Hydrogen peroxide solutions can degrade over time.
-
HPLC System and Post-Column Reactor Setup
A standard HPLC system can be adapted for post-column chemiluminescence detection with the addition of a second pump for the reagents and a mixing tee.
System Components:
-
HPLC Pump (for mobile phase)
-
Autosampler
-
Column and Column Oven
-
Reagent Pump (for delivering CL reagents)
-
Mixing Tee
-
Reaction Coil (a length of PEEK tubing to allow the reaction to proceed)
-
Chemiluminescence Detector (a photomultiplier tube-based detector with the light source turned off)
-
Data Acquisition System
Diagram of the HPLC-CL Post-Column Reaction Workflow
Caption: Workflow for HPLC with post-column chemiluminescence detection.
Protocol:
-
Chromatographic Separation: Develop and optimize the separation of the fluorescently-tagged analyte on an appropriate HPLC column (e.g., C18 for reversed-phase).
-
Post-Column Plumbing:
-
Connect the outlet of the HPLC column to one inlet of the mixing tee.
-
Combine the outputs of the reagent pump (delivering pre-mixed Reagents A and B, or using a two-pump system to mix them online) and connect to the second inlet of the mixing tee.
-
Connect the outlet of the mixing tee to the reaction coil. The length of this coil is critical and must be optimized to ensure the maximum light emission occurs as the sample passes through the detector flow cell.[6]
-
Connect the reaction coil outlet to the inlet of the chemiluminescence detector.
-
-
Flow Rates: The reagent pump flow rate should typically be set lower than the mobile phase flow rate (e.g., 0.1-0.5 mL/min for the reagent pump if the mobile phase flow rate is 1.0 mL/min) to minimize band broadening.
-
Optimization: Systematically optimize the concentrations of this compound, hydrogen peroxide, and imidazole, as well as the reaction coil length and temperature, to achieve the highest signal-to-noise ratio for the analyte of interest.
Data Presentation and Method Validation
For any quantitative method, proper validation is essential to ensure the results are accurate, precise, and reliable. The validation should be performed according to established guidelines (e.g., ICH Q2(R1)).
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze blank samples, placebo, and samples spiked with known impurities and degradants. | The analyte peak should be free from interference at its retention time. |
| Linearity & Range | Analyze a series of at least five concentrations spanning the expected range of the samples. | Correlation coefficient (r²) ≥ 0.999. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically S/N = 3). | Verify by injecting a solution at the determined LOD concentration. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically S/N = 10). | Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Accuracy | Analyze samples spiked with known amounts of analyte at different levels (e.g., 80%, 100%, 120% of the target concentration). | Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
Conclusion and Field Insights
This compound represents a significant step towards safer and more environmentally friendly ultra-trace analysis in HPLC. Its performance is predicated on the foundational principles of peroxyoxalate chemiluminescence, a robust and highly efficient reaction. While established oxalates like TCPO have a long history, the transition to halogen-free alternatives like this compound is driven by a commitment to green chemistry without compromising analytical sensitivity.
Expert Insights:
-
Solvent Purity is Paramount: The POCL reaction is sensitive to impurities that can quench the chemiluminescence. Always use the highest purity solvents available.
-
Catalyst Choice Matters: While imidazole is a common catalyst, sodium salicylate can also be effective, particularly in aqueous-organic mixtures, and may offer different kinetic profiles.[3]
-
Fluorophore Selection: The efficiency of the energy transfer depends on the chosen fluorophore. Dyes with high quantum yields and whose oxidation potential is compatible with the CIEEL mechanism will provide the best results.
-
Kinetic Optimization: The "brightest" moment of the chemiluminescence is transient. The flow rate and reaction coil volume must be carefully tuned so that this peak emission occurs precisely within the detector's flow cell.[6]
By implementing the protocols and understanding the principles outlined in this note, researchers can harness the power of this compound to achieve exceptional sensitivity and push the boundaries of quantification in their analytical work.
References
-
Cabello, M. C., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology, 96(1), 28-36. [Link]
-
Wikipedia. (n.d.). Peroxyoxalate. [Link]
-
Smellie, I. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
-
De Jong, G. J., & Kwakman, P. J. (1989). Chemiluminescence detection for high-performance liquid chromatography of biomedical samples. Journal of Chromatography B: Biomedical Sciences and Applications, 492, 319-343. [Link]
-
Treerattrakool, C., et al. (2025). The development of a low-toxic peroxyoxalate chemiluminescent system for light-emitting plants. Environmental Science and Pollution Research, 32(18), 11674-11684. [Link]
-
Chemistry LibreTexts. (2023). Chemiluminescence detection in high performance liquid chromatography. [Link]
-
Henan Allgreen Chemical Co., Ltd. (n.d.). This compound CAS NO.18241-31-1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 6. echemi.com [echemi.com]
Application Note: A Guide to the In Vitro Detection of Reactive Oxygen Species Using Bis(4-methylbenzyl) Oxalate
Introduction: The Imperative for Sensitive ROS Detection
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules and free radicals derived from molecular oxygen. While once viewed solely as toxic byproducts of aerobic metabolism, it is now understood that ROS play dual roles. At low to moderate concentrations, they function as critical second messengers in a multitude of cellular signaling pathways; however, at high concentrations, they inflict damage on lipids, proteins, and nucleic acids, a state known as oxidative stress.[1][2] This imbalance is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, making the accurate quantification of ROS a cornerstone of modern biological research and drug discovery.[3]
Luminescence-based detection technologies, particularly chemiluminescence, offer significant advantages for this purpose. Unlike fluorescence, chemiluminescence does not require an external light source for excitation, thereby eliminating issues of phototoxicity, photobleaching, and autofluorescence from biological samples.[4][5][6] This results in an exceptionally high signal-to-noise ratio, enabling highly sensitive detection.[4][6]
This application note provides a detailed guide to the use of bis(4-methylbenzyl) oxalate, a specialized aryl oxalate ester, for the in vitro detection of hydrogen peroxide (H₂O₂) through the peroxyoxalate chemiluminescence (PO-CL) reaction. We will delve into the underlying mechanism, provide validated, step-by-step protocols, and offer expert insights into assay design and data interpretation for researchers, scientists, and drug development professionals.
Principle of the Assay: The Peroxyoxalate Chemiluminescence (PO-CL) Mechanism
The detection of H₂O₂ using this compound is a form of indirect, or sensitized, chemiluminescence.[7] The process is not reliant on the oxalate ester itself emitting light, but rather on its ability to generate a high-energy intermediate that transfers its energy to a suitable fluorescent molecule (a fluorophore or activator), which then emits the light. This multi-step mechanism, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), is one of the most efficient non-biological chemiluminescent reactions known.[8][9]
The key steps are as follows:
-
Nucleophilic Attack: In the presence of a base catalyst (e.g., sodium salicylate), hydrogen peroxide attacks the this compound ester.[10][11]
-
Formation of a High-Energy Intermediate: This initial reaction leads to the formation of a highly unstable, high-energy intermediate, believed to be 1,2-dioxetanedione.[7][8]
-
Decomposition and Energy Transfer (CIEEL): The 1,2-dioxetanedione intermediate rapidly decomposes into two molecules of carbon dioxide (CO₂).[7] If a fluorophore is present, an electron is transferred from the fluorophore to the intermediate, causing the intermediate to fragment. An immediate back-electron transfer generates the fluorophore in an electronically excited state.[8]
-
Photon Emission: The excited fluorophore relaxes to its ground state by emitting a photon. The wavelength (and thus, the color) of the emitted light is determined entirely by the chemical structure of the chosen fluorophore, not the oxalate ester.[8] In the absence of a fluorophore, this energy is simply dissipated as heat.[7]
Materials and Equipment
Reagents
| Reagent | CAS Number | Recommended Purity | Supplier Example | Notes |
| This compound | 18241-31-1 | >97% | Sigma-Aldrich, TCI | The core chemiluminescent probe.[12][13] |
| Hydrogen Peroxide (H₂O₂) | 7722-84-1 | 30% (w/w) solution, ACS grade | Major chemical suppliers | Used for preparing the standard curve. |
| Sodium Salicylate | 54-21-7 | ≥99.5% | Major chemical suppliers | Base catalyst for the reaction.[10] |
| 9,10-Diphenylanthracene (DPA) | 1499-10-1 | ≥98% | Major chemical suppliers | Example blue-emitting fluorophore.[10] |
| Rhodamine B | 81-88-9 | Dye content ≥95% | Major chemical suppliers | Example red-emitting fluorophore.[8] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous, ≥99.9% | Major chemical suppliers | Solvent for stock solutions. |
| Ethyl Acetate | 141-78-6 | Anhydrous, ≥99.8% | Major chemical suppliers | Alternative solvent for stock solutions. |
| Assay Buffer | N/A | Molecular biology grade | N/A | E.g., Tris-HCl or Phosphate Buffer, pH 7.4-8.5. |
| Catalase | 9001-05-2 | ≥2,000 units/mg protein | Major chemical suppliers | For scavenger control experiments. |
Equipment
-
Luminometer or multi-mode microplate reader with chemiluminescence detection capability.
-
Opaque, white 96-well microplates (white plates maximize light reflection and signal).
-
Calibrated single- and multi-channel pipettes.
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.).
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.
Protocols
Causality Behind Experimental Choices: The following protocols are designed for robustness. The use of anhydrous solvents for stock solutions is critical as water can hydrolyze the oxalate ester over time, reducing its reactivity. Opaque white plates are mandatory to prevent optical crosstalk between wells and to maximize the luminescent signal reaching the detector.
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve 29.83 mg of this compound (MW: 298.33 g/mol ) in 10 mL of anhydrous DMSO or ethyl acetate.
-
Vortex thoroughly until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Fluorophore Stock Solution (1 mM):
-
For DPA: Dissolve 3.30 mg of 9,10-diphenylanthracene (MW: 330.42 g/mol ) in 10 mL of anhydrous DMSO.
-
Store at -20°C, protected from light.
-
-
Sodium Salicylate Catalyst Solution (100 mM):
-
Dissolve 160.1 mg of sodium salicylate (MW: 160.10 g/mol ) in 10 mL of assay buffer.
-
This solution can be stored at 4°C for several weeks.
-
-
H₂O₂ Standard (1 M):
-
Determine the precise concentration of your commercial 30% H₂O₂ stock solution via UV absorbance at 240 nm (Molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
Based on the exact concentration, dilute the stock to 1 M in ultrapure water. Caution: H₂O₂ is a strong oxidizer. Handle with care.
-
Prepare fresh daily dilutions from this stock for the standard curve.
-
-
Working Detection Reagent:
-
Prepare this reagent fresh, immediately before use, and protect it from light.
-
For a final volume of 10 mL (sufficient for one 96-well plate), combine:
-
9.5 mL Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
200 µL of 100 mM Sodium Salicylate solution (Final: 2 mM)
-
100 µL of 10 mM this compound stock (Final: 100 µM)
-
200 µL of 1 mM Fluorophore stock (Final: 20 µM)
-
-
Vortex gently to mix. Note: These concentrations are starting points and may require optimization for your specific system.
-
General Protocol for H₂O₂ Quantification (Acellular System)
This protocol establishes a standard curve to quantify H₂O₂ in a clean, cell-free system.
-
Prepare H₂O₂ Standard Curve: Perform serial dilutions of the 1 M H₂O₂ stock in assay buffer to create standards ranging from 0 µM to 100 µM. A typical curve might include 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM (blank) points.
-
Plate Setup: Pipette 50 µL of each standard, blank, and unknown sample into separate wells of a white, opaque 96-well plate. Include at least three technical replicates for each point.
-
Initiate Reaction: Using a multi-channel pipette, add 50 µL of the freshly prepared Working Detection Reagent to all wells. The total volume per well will be 100 µL.
-
Measure Luminescence: Immediately place the plate into the luminometer and begin reading. Measure the signal as Relative Light Units (RLU). It is recommended to use a kinetic read protocol, measuring the signal every 30-60 seconds for 15-30 minutes to capture the full emission profile.
Protocol for Measuring ROS in an In Vitro Biological System
This protocol is adapted for measuring H₂O₂ produced by an enzymatic reaction (e.g., a purified oxidase) or in a cell lysate.
-
Sample Preparation:
-
Set up your biological reaction (e.g., enzyme + substrate) in a total volume of 50 µL per well in the 96-well plate using the assay buffer.
-
Include appropriate controls (see Section 6).
-
-
Incubation: Incubate the plate at the optimal temperature for your biological system (e.g., 37°C) for a predetermined time to allow for H₂O₂ generation.
-
Initiate and Measure:
-
At the end of the incubation period, add 50 µL of the Working Detection Reagent to initiate the chemiluminescent reaction.
-
Immediately transfer the plate to the luminometer and measure the signal as described in Protocol 4.2, Step 4.
-
Data Analysis and Interpretation
-
Background Subtraction: For each time point in a kinetic read, subtract the average RLU of the blank wells (0 µM H₂O₂) from all other readings.
-
Signal Quantification: The chemiluminescent signal is transient. The most robust method for quantification is to calculate the integral of the signal over time (Area Under the Curve, AUC). Alternatively, the peak intensity (maximum RLU) can be used.
-
Standard Curve Generation: Plot the AUC or peak RLU for each H₂O₂ standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 indicates an excellent fit.
-
Quantify Unknowns: Use the regression equation to calculate the concentration of H₂O₂ in your unknown samples from their background-subtracted AUC or peak RLU values.
Assay Validation: The Trustworthiness of Self-Validating Systems
A protocol's trustworthiness is established by its ability to self-validate through rigorous controls. Every experiment must include the following to ensure the measured signal is specifically from H₂O₂ generated by the system of interest.
| Control Type | Purpose | Implementation | Expected Outcome |
| Negative Control | To determine the background signal from the reaction components without the biological ROS source. | Set up a reaction well containing all components except the active enzyme or cell lysate. | Signal should be close to the blank (0 µM H₂O₂) reading. |
| Positive Control | To confirm that the detection system is working correctly. | Add a known, low concentration of H₂O₂ (e.g., 10 µM) to a well containing only assay buffer. | A strong, quantifiable signal should be produced, corresponding to the expected concentration on the standard curve. |
| Scavenger Control | To prove the signal is specifically dependent on H₂O₂. | Pre-incubate the biological sample with catalase (e.g., 200-500 U/mL) for 15-30 minutes before adding the Working Detection Reagent. | The chemiluminescent signal should be significantly reduced or completely abolished compared to the untreated sample. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inactive H₂O₂ (degraded).2. Degraded this compound stock.3. Incorrect pH of assay buffer.4. Insufficient ROS generation in the sample. | 1. Use a fresh bottle of H₂O₂; verify concentration.2. Prepare fresh stock solution from powder.3. Check buffer pH; the PO-CL reaction is more efficient at slightly alkaline pH (7.5-8.5).4. Increase incubation time or concentration of biological components. |
| High Background Signal | 1. Contaminated reagents or buffer.2. Autoxidation of sample components.3. Light leak in the luminometer. | 1. Use fresh, high-purity reagents and ultrapure water.2. Run a negative control of the sample buffer without the enzyme/lysate to check for autoxidation.3. Check the instrument's plate carrier and seals. |
| Poor Standard Curve (Low R²) | 1. Pipetting errors.2. Inaccurate H₂O₂ dilutions.3. Reagent instability (e.g., detection reagent prepared too early). | 1. Use calibrated pipettes; ensure proper mixing.2. Prepare fresh H₂O₂ dilutions for each experiment.3. Always prepare the Working Detection Reagent immediately before use. |
References
- Peroxyoxalate Chemiluminescence | Innov
- Peroxyoxal
-
Souza, G. A., Lang, A. P., & Baader, W. J. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and Photobiology, 93(6), 1423–1429. [Link]
- Chemiluminescence — Chemie a světlo - School didactic kits. (n.d.). Ucitele.sci.muni.cz.
-
Tung, A. S., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Tung, A. S., et al. (2022). Advances in luminescence-based technologies for drug discovery. National Center for Biotechnology Information. [Link]
-
Tung, A. S., et al. (2022). Advances in luminescence-based technologies for drug discovery. Taylor & Francis Online. [Link]
-
Neves, L. F., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Sita, G., et al. (2021). Application and validation of multiplex ROS-cell viability assay for HT... ResearchGate. [Link]
-
Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (2013). PubMed Central. [Link]
-
Validation of DHR 123 used to measure intramitochondrial ROS... (n.d.). ResearchGate. [Link]
-
Validation report for the international validation study on ROS (Reactive Oxygen Species) assay as a test evaluating phototoxic potential of chemicals (Atlas Suntest version). (2013). JaCVAM. [Link]
-
Sita, G., et al. (2021). A versatile multiplexed assay to quantify intracellular ROS and cell viability in 3D on-a-chip models. PubMed Central. [Link]
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology, 96(1), 28–36. [Link]
-
ROS Assay Kit Protocol. (n.d.). Ozyme. [Link]
-
Classical chemiluminescent reactions: (a) luminol; (b) lucigenin; (c) peroxyoxalate (adapted from reference 4). (n.d.). ResearchGate. [Link]
-
Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662. [Link]
-
Production and Detection of Reactive Oxygen Species (ROS) in Cancers. (2011). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A versatile multiplexed assay to quantify intracellular ROS and cell viability in 3D on-a-chip models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in luminescence-based technologies for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 8. innovation.world [innovation.world]
- 9. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemiluminescence — Chemie a světlo [chemistryandlight.eu]
- 12. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. This compound | 18241-31-1 [sigmaaldrich.com]
Application Note & Protocol: Synthesis and Purification of Bis(4-methylbenzyl) oxalate for Research Use
Abstract: This document provides a comprehensive, field-proven guide for the synthesis and purification of Bis(4-methylbenzyl) oxalate, a key building block in various research applications. The protocol details a robust esterification reaction between 4-methylbenzyl alcohol and oxalyl chloride. Emphasis is placed on the causality behind experimental choices, safety protocols, and rigorous analytical validation of the final product. This guide is intended for researchers, chemists, and drug development professionals requiring a high-purity source of this diester.
Introduction and Scientific Principle
This compound, also known as Di-p-methylbenzyl oxalate, is a symmetrical diester with applications as a versatile building block in organic synthesis and materials science. Its structure, featuring two benzyl groups, makes it a useful precursor for various chemical transformations.
The synthesis described herein is a classic example of esterification via an acid chloride. This method is highly efficient due to the high reactivity of oxalyl chloride. The reaction proceeds through a nucleophilic acyl substitution where the hydroxyl group of 4-methylbenzyl alcohol attacks the electrophilic carbonyl carbons of oxalyl chloride. A tertiary amine base, such as triethylamine, is incorporated as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.
Reaction Scheme
The overall transformation is as follows:
2 * (4-methylbenzyl alcohol) + Oxalyl chloride → this compound + 2 HCl
The HCl generated is neutralized by the triethylamine base:
HCl + (C₂H₅)₃N → (C₂H₅)₃NH⁺Cl⁻
Materials and Reagents
Ensure all reagents are of appropriate purity and that glassware is thoroughly dried before use, as oxalyl chloride reacts violently with water[1].
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Methylbenzyl alcohol | ≥98% | Sigma-Aldrich | - |
| Oxalyl chloride | ≥98% | Sigma-Aldrich | Extremely hazardous . Handle with extreme caution.[2] |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich | Freshly distill from CaH₂ for best results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Thermo Fisher Scientific | Use a dry solvent from a solvent purification system or a sealed bottle. |
| Ethanol (EtOH) | Reagent Grade | - | For recrystallization. |
| Hexanes | Reagent Grade | - | For washing/recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
| Round-bottom flasks | - | - | Oven-dried before use. |
| Addition funnel | - | - | For slow addition of reagents. |
| Magnetic stirrer and stir bars | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Detailed Experimental Protocol: Synthesis
This procedure is designed for a 10 mmol scale synthesis. All operations involving oxalyl chloride and dichloromethane must be performed in a certified chemical fume hood.
Reagent Calculation and Preparation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Methylbenzyl alcohol | 122.16 | 20.0 | 2.44 g | 2.0 |
| Oxalyl chloride | 126.93 | 10.0 | 0.71 mL (1.0 g) | 1.0 |
| Triethylamine | 101.19 | 22.0 | 3.06 mL (2.23 g) | 2.2 |
| Anhydrous Dichloromethane | - | - | 100 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition:
-
To the flask, add 4-methylbenzyl alcohol (2.44 g, 20.0 mmol).
-
Add 80 mL of anhydrous dichloromethane (DCM) via syringe and stir until the alcohol is fully dissolved.
-
Add triethylamine (3.06 mL, 22.0 mmol) to the solution.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of oxalyl chloride.
-
Oxalyl Chloride Addition:
-
Prepare a solution of oxalyl chloride (0.71 mL, 10.0 mmol) in 20 mL of anhydrous DCM in a dry addition funnel.
-
Add the oxalyl chloride solution dropwise to the stirred, cooled reaction mixture over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2-3 hours.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a 4:1 Hexanes:Ethyl Acetate eluent system. The starting alcohol should have a lower Rf value than the product diester. The reaction is complete when the spot corresponding to 4-methylbenzyl alcohol is no longer visible.
Work-up Procedure
-
Quenching: Once the reaction is complete, cool the flask again to 0 °C. Slowly add 50 mL of deionized water to quench any remaining oxalyl chloride and to dissolve the triethylamine hydrochloride salt.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl solution (to remove excess triethylamine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (saturated NaCl solution) (to initiate drying).
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator. The crude product will be obtained as a white or off-white solid.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude this compound.
-
Solvent Selection: Ethanol is a suitable solvent for recrystallization. The product should be sparingly soluble at room temperature but highly soluble when hot.
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise only if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.
-
To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol or hexanes to remove any soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. A typical yield of pure product is 80-90%.
-
Characterization and Quality Control
Analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
| Analysis | Expected Result |
| Appearance | White to light yellow crystalline solid. |
| Melting Point | 100-104 °C; a sharp range (e.g., < 2 °C) indicates high purity. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30 (d, 4H, Ar-H), δ ~7.18 (d, 4H, Ar-H), δ ~5.25 (s, 4H, -CH₂-), δ ~2.35 (s, 6H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~157.0 (C=O), δ ~138.5 (Ar-C), δ ~131.5 (Ar-C), δ ~129.5 (Ar-CH), δ ~129.0 (Ar-CH), δ ~69.0 (-CH₂-), δ ~21.2 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~1770, ~1745 (C=O stretch, ester), ~1180 (C-O stretch), ~2950 (C-H stretch, aliphatic), ~3030 (C-H stretch, aromatic). |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Overall Experimental Workflow
Caption: Nucleophilic acyl substitution mechanism for diester formation.
Safety and Handling Precautions
-
Oxalyl Chloride: This substance is extremely hazardous. It is corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl, CO, CO₂). [2]Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Ensure no contact with water or moisture. [3]* Triethylamine and Dichloromethane: Both are volatile and have associated health risks. Handle them in a fume hood to avoid inhalation.
-
Waste Disposal: Quench any residual oxalyl chloride carefully with a suitable alcohol (like isopropanol) before disposal. All organic and chlorinated waste must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
References
-
Thermo Fisher Scientific. (2012). Safety Data Sheet: Methyl oxalyl chloride. [Link]
-
Strem. (2024). Safety Data Sheet: Methyl oxalyl chloride. [Link]
-
Organic Syntheses. (n.d.). Oxalyl Chloride. [Link]
-
National Center for Biotechnology Information. (2018). "A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride". PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
Sources
The Versatile Role of Bis(4-methylbenzyl) Oxalate in Advanced Chemical Synthesis
Introduction: Unveiling a Key Reagent in Modern Organic Chemistry
Bis(4-methylbenzyl) oxalate, a diaryl oxalate ester, has emerged as a significant reagent in the realm of fine chemical synthesis, most notably for its application in the fascinating field of chemiluminescence. Its unique chemical properties make it a valuable tool for researchers and scientists, particularly in the development of sensitive analytical methods and in niche areas of drug discovery. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its effective and safe application.
| Property | Value | Reference |
| CAS Number | 18241-31-1 | [1] |
| Molecular Formula | C18H18O4 | [1] |
| Molecular Weight | 298.34 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 100.0 to 104.0 °C | |
| Purity | >98.0% (HPLC) | |
| Storage | Sealed in a dry, room temperature environment | [1] |
Safety Profile: this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Core Application: Peroxyoxalate Chemiluminescence (PO-CL)
The most prominent application of this compound lies in its role as a key component in peroxyoxalate chemiluminescence (PO-CL) reactions. This type of reaction is renowned for being one of the most efficient non-enzymatic chemiluminescence systems known.[2] The underlying mechanism is a fascinating process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).
The CIEEL Mechanism: A Step-by-Step Elucidation
The CIEEL mechanism in the context of this compound involves a series of well-defined steps that lead to the emission of light.
-
Nucleophilic Attack: The process is initiated by the nucleophilic attack of a hydroperoxide anion (OOH-), typically from hydrogen peroxide under basic conditions, on one of the carbonyl carbons of the this compound molecule.
-
Formation of a High-Energy Intermediate: This initial reaction leads to the formation of a highly unstable and energy-rich 1,2-dioxetanedione intermediate.
-
Decomposition and Energy Transfer: The 1,2-dioxetanedione intermediate rapidly decomposes, releasing two molecules of carbon dioxide (CO2). This decomposition step is highly exothermic and is the source of the energy for the light emission.
-
Excitation of a Fluorophore: In the presence of a fluorescent molecule (a fluorophore or activator), the energy released from the decomposition of the dioxetanedione is transferred to the fluorophore, promoting it to an electronically excited state.
-
Light Emission: The excited fluorophore then relaxes back to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used in the reaction.
Protocol for a Demonstration of Peroxyoxalate Chemiluminescence
This protocol provides a basic framework for demonstrating the chemiluminescent properties of this compound.
Materials:
-
This compound
-
A suitable fluorophore (e.g., 9,10-diphenylanthracene for blue light, or Rhodamine 6G for orange-red light)
-
Anhydrous solvent (e.g., ethyl acetate or a mixture of 1,2-dimethoxyethane and water for bioanalytical applications)[2]
-
Hydrogen peroxide (30% solution)
-
A weak base or catalyst (e.g., sodium salicylate or triethylamine)[2]
-
Glass vials
Procedure:
-
Solution A (Oxalate/Fluorophore): In a clean, dry glass vial, prepare a solution of this compound (approximately 5-10 mg) and a small amount of the chosen fluorophore (a few crystals) in 5 mL of the anhydrous solvent.
-
Solution B (Activator): In a separate vial, carefully prepare a solution by adding a few drops of 30% hydrogen peroxide to 5 mL of the same solvent. To this, add a catalytic amount of the weak base (e.g., a few milligrams of sodium salicylate).
-
Initiation of Chemiluminescence: In a darkened environment, add a small volume of Solution B to Solution A.
-
Observation: Observe the immediate emission of light. The color and intensity of the light will depend on the fluorophore and the concentrations of the reactants.
Causality in Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial as the high-energy 1,2-dioxetanedione intermediate is highly susceptible to hydrolysis, which would quench the chemiluminescence. For bioanalytical applications where an aqueous environment is necessary, co-solvents like 1,2-dimethoxyethane are used to balance solubility and minimize hydrolysis.[2]
-
Weak Base/Catalyst: The base is essential to deprotonate the hydrogen peroxide, forming the more nucleophilic hydroperoxide anion, which initiates the reaction. A weak base is preferred to prevent unwanted side reactions. Sodium salicylate is often used as a catalyst in these systems.[2]
-
Fluorophore: The choice of fluorophore dictates the emission wavelength (color) of the chemiluminescence. The fluorophore must have a suitable energy level to accept the energy from the decomposing intermediate.
Application in Analytical Chemistry: HPLC with PO-CL Detection
The high sensitivity of the PO-CL reaction makes it an excellent detection method for High-Performance Liquid Chromatography (HPLC). This is particularly useful for the analysis of compounds that can be derivatized with a fluorophore or for the detection of analytes that can generate hydrogen peroxide.
Workflow for HPLC with Post-Column PO-CL Detection
Example Protocol: Determination of a Fluorescent Analyte
This protocol outlines a general procedure for the determination of a fluorescent analyte using an HPLC system coupled with a PO-CL detector.
Instrumentation and Reagents:
-
HPLC system with a pump, injector, and a suitable analytical column.
-
Post-column reagent pump.
-
Mixing tee and reaction coil.
-
Chemiluminescence detector.
-
PO-CL Reagent: A solution of this compound and hydrogen peroxide in a suitable solvent (e.g., acetonitrile/water mixture), with a catalyst like sodium salicylate. The exact concentrations need to be optimized for the specific application.
Procedure:
-
Chromatographic Separation: The sample containing the fluorescent analyte is injected into the HPLC system and separated on the analytical column using an appropriate mobile phase.
-
Post-Column Derivatization (if necessary): If the analyte is not naturally fluorescent, it may be derivatized with a fluorescent tag before or after the separation.
-
Post-Column Reaction: The eluent from the column is mixed with the PO-CL reagent from the reagent pump in the mixing tee.
-
Chemiluminescence Generation: The mixture flows through the reaction coil, where the PO-CL reaction occurs, and light is emitted. The length of the coil is optimized to allow for sufficient reaction time.
-
Detection: The emitted light is measured by the chemiluminescence detector.
-
Quantification: The intensity of the chemiluminescence signal is proportional to the concentration of the analyte.
Relevance in Drug Development and Bio-assays
While this compound is not typically a direct component of pharmaceutical compounds, its application in PO-CL-based assays has significant relevance in the drug development pipeline.
-
Detection of Reactive Oxygen Species (ROS): Many disease states are associated with the overproduction of reactive oxygen species, including hydrogen peroxide. PO-CL reactions can be used to detect and quantify H2O2 in biological samples with high sensitivity. This can be a valuable tool in studying disease mechanisms and the effects of potential drug candidates on oxidative stress.
-
Immunoassays: PO-CL can be used as a detection system in various immunoassay formats, such as ELISA. In these assays, an enzyme label (like horseradish peroxidase) can generate hydrogen peroxide, which then reacts with the PO-CL reagents to produce a light signal. The high signal-to-noise ratio of chemiluminescence can lead to assays with very low detection limits.
-
High-Throughput Screening (HTS): The speed and sensitivity of PO-CL reactions make them amenable to high-throughput screening of compound libraries for their effects on specific biological pathways that involve the production or scavenging of H2O2.
Future Perspectives and Conclusion
This compound is a specialized but powerful reagent in fine chemical synthesis, with its primary utility centered around the highly efficient peroxyoxalate chemiluminescence reaction. Its application in sensitive analytical techniques like HPLC and in bioassays underscores its importance for researchers in both chemistry and the life sciences. As the demand for more sensitive and rapid analytical methods grows, particularly in the field of drug development and diagnostics, the role of versatile chemiluminescent reagents like this compound is set to expand. Future research may focus on the development of novel, more water-soluble derivatives and their application in increasingly complex biological systems.
References
-
Cabello, M. C., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology, 96(1), 28–36. [Link]
Sources
Application Notes and Protocols: Bis(4-methylbenzyl) oxalate in Fluorescent Chemiluminescence
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyoxalate chemiluminescence (PO-CL) stands as one of the most efficient non-enzymatic chemical light-emitting reactions known, making it a cornerstone for highly sensitive detection methods in analytical chemistry and life sciences.[1][2] The reaction involves the oxidation of an oxalate ester by hydrogen peroxide, leading to the formation of a high-energy intermediate.[3][4] This intermediate subsequently excites a fluorescent acceptor molecule, which then emits light upon relaxation to its ground state.[3] Among the various oxalate esters, bis(4-methylbenzyl) oxalate has emerged as a valuable reagent due to its favorable properties. This document provides a detailed guide to the principles, applications, and protocols for utilizing the this compound reaction with fluorescent dyes and probes.
Principle of Peroxyoxalate Chemiluminescence (PO-CL)
The PO-CL reaction is a multi-step process that can be broadly categorized into two main stages: the formation of a high-energy intermediate and the subsequent chemically initiated electron exchange luminescence (CIEEL) with a fluorescent acceptor.
-
Formation of the High-Energy Intermediate: The reaction is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of this compound. This is often facilitated by a base catalyst, such as imidazole or sodium salicylate.[5] This leads to the formation of a hydroperoxy oxalate ester intermediate.[6] Subsequent intramolecular cyclization of this intermediate is believed to form a highly unstable 1,2-dioxetanedione derivative.[3]
-
Chemicially Initiated Electron Exchange Luminescence (CIEEL): The high-energy 1,2-dioxetanedione intermediate interacts with a fluorescent dye or probe (the activator).[7] Through a process of electron transfer, the energy from the decomposition of the intermediate is transferred to the fluorophore, promoting it to an excited singlet state.[3] As the excited fluorophore returns to its ground state, it releases a photon of light. The color of the emitted light is characteristic of the specific fluorescent acceptor used.[8]
The overall efficiency of the PO-CL reaction is dependent on several factors, including the structure of the oxalate ester, the nature of the fluorescent acceptor, the solvent, and the catalyst used.[9][10]
Core Reagents and Their Roles
A successful PO-CL assay relies on the careful selection and preparation of its core components.
| Reagent | Role | Key Considerations |
| This compound | Chemiluminescent Precursor | The primary reactant that, upon oxidation, leads to the formation of the high-energy intermediate. Its purity is critical for reproducible results. |
| Hydrogen Peroxide (H₂O₂) | Oxidant | The oxidizing agent that initiates the reaction. The concentration of H₂O₂ directly influences the reaction kinetics and light intensity.[10] |
| Fluorescent Dye/Probe | Energy Acceptor & Emitter | The molecule that receives energy from the intermediate and emits light. The choice of fluorophore determines the emission wavelength and can be tailored to the specific application. |
| Catalyst (e.g., Imidazole) | Reaction Accelerator | A base catalyst that enhances the rate of the reaction between the oxalate ester and hydrogen peroxide.[5][9] The concentration of the catalyst needs to be optimized to avoid quenching of the chemiluminescence at high concentrations.[5] |
| Solvent | Reaction Medium | The choice of solvent is crucial as it affects the solubility of the reagents and the efficiency of the chemiluminescence. Aprotic organic solvents like ethyl acetate or acetonitrile are commonly used. |
Diagram of the Peroxyoxalate Chemiluminescence Mechanism
Caption: The reaction of this compound with H₂O₂ and a fluorophore.
Applications in Research and Drug Development
The high sensitivity of PO-CL makes it a powerful tool in various analytical applications.
-
High-Performance Liquid Chromatography (HPLC): PO-CL is widely used as a post-column detection method in HPLC.[11][12] It offers excellent sensitivity and selectivity for the detection of fluorescently labeled analytes or compounds that can be derivatized to become fluorescent.[13]
-
Immunoassays: The PO-CL reaction can be coupled with enzyme-linked immunosorbent assays (ELISAs) where an oxidase enzyme generates hydrogen peroxide, which then initiates the chemiluminescent reaction.[14][15] This provides a highly sensitive detection method for antigens and antibodies.
-
Flow Injection Analysis (FIA): FIA systems coupled with PO-CL detection are used for the rapid and automated analysis of various substances, including hydrogen peroxide and antioxidants.[16]
-
Drug Delivery and Release Studies: The PO-CL reaction can be encapsulated within nanoparticles or other drug delivery systems. The release of a component of the PO-CL system can trigger light emission, providing a means to monitor drug release in real-time.
-
Environmental Analysis: PO-CL has been applied to the determination of pollutants, such as polycyclic aromatic hydrocarbons (PAHs), in environmental samples.[17]
Detailed Experimental Protocol: Quantification of a Fluorescent Dye
This protocol provides a general procedure for quantifying a fluorescent dye using the this compound chemiluminescence reaction.
Materials:
-
Hydrogen peroxide (30% w/w solution)
-
Imidazole
-
Fluorescent dye (e.g., Rhodamine B, Fluorescein)
-
Anhydrous ethyl acetate or acetonitrile
-
Luminometer or a fluorescence spectrophotometer with the excitation source turned off
-
Standard laboratory glassware and pipettes
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve 29.83 mg of this compound in 10 mL of anhydrous ethyl acetate. Store in a tightly sealed, amber-colored vial at 4°C.
-
Hydrogen Peroxide Working Solution (100 mM): In a fume hood, carefully dilute 113 µL of 30% H₂O₂ to 10 mL with anhydrous ethyl acetate. Prepare this solution fresh daily.
-
Imidazole Catalyst Solution (10 mM): Dissolve 6.81 mg of imidazole in 10 mL of anhydrous ethyl acetate.
-
Fluorescent Dye Standard Solutions: Prepare a series of standard solutions of the fluorescent dye in anhydrous ethyl acetate, ranging from nanomolar to micromolar concentrations, depending on the expected sample concentrations.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the chemiluminescence assay.
Assay Procedure:
-
Set up the luminometer to measure total light emission over a period of 60-180 seconds.
-
In a luminometer cuvette, add 100 µL of the fluorescent dye standard or unknown sample.
-
Add 100 µL of the 10 mM this compound stock solution to the cuvette.
-
Add 100 µL of the 10 mM imidazole catalyst solution.
-
Place the cuvette in the luminometer.
-
To initiate the reaction, inject 100 µL of the 100 mM hydrogen peroxide working solution into the cuvette and immediately start the measurement.
-
Record the integrated chemiluminescence intensity.
-
Repeat the measurement for each standard and unknown sample.
Data Analysis:
-
Construct a calibration curve by plotting the integrated chemiluminescence intensity versus the concentration of the fluorescent dye standards.
-
Determine the concentration of the unknown samples by interpolating their chemiluminescence intensity on the calibration curve.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no light emission | - Degraded hydrogen peroxide solution.- Inactive this compound.- Incorrect pH or catalyst concentration. | - Prepare fresh hydrogen peroxide solution daily.- Use high-purity oxalate and store it properly.- Optimize the catalyst concentration and ensure the solvent is anhydrous. |
| High background signal | - Contaminated reagents or solvent.- Autoluminescence of reagents. | - Use high-purity reagents and solvents.- Run a blank sample containing all reagents except the fluorophore. |
| Poor reproducibility | - Inconsistent pipetting.- Temperature fluctuations.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure consistent technique.- Perform the assay at a constant temperature.- Ensure rapid and thorough mixing upon initiation of the reaction. |
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Organic solvents such as ethyl acetate and acetonitrile are flammable and should be handled in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[21][22]
References
-
Rauhut, M. M. (1967). Peroxyoxalate chemiluminescence. Accounts of Chemical Research, 2(3), 80-87. [Link]
-
García-Campaña, A. M., Baeyens, W. R. G., & Nakashima, K. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(3), 225-233. [Link]
-
Nakamura, M. M., Saraiva, S. A., & Coichev, N. (2001). Parameters Affecting the Peroxyoxalate Chemiluminescence. Journal of the Brazilian Chemical Society, 12(4), 471-476. [Link]
-
Sanders, M. G. (2010). Analytical applications of the peroxyoxalate chemiluminescence reaction. [Link]
-
Smellie, I. A. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
-
Fomin, E. O., et al. (2020). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Photochemical & Photobiological Sciences, 19(9), 1183-1193. [Link]
-
Gámiz-Gracia, S., García-Campaña, A. M., Huertas-Pérez, J. F., & Lara, F. J. (2009). Chemiluminescence detection in liquid chromatography: Applications to clinical, pharmaceutical, environmental and food analysis-A review. Analytica Chimica Acta, 640(1-2), 1-17. [Link]
-
Stevani, C. V., & Baader, W. J. (2016). Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. Journal of Photochemistry and Photobiology A: Chemistry, 321, 140-146. [Link]
-
Baader, W. J., Stevani, C. V., & Bastos, E. L. (2011). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ARKIVOC, 2011(1), 1-31. [Link]
-
Yoshinaga, T., et al. (2003). Peroxyoxalate chemiluminescence detection for the highly sensitive determination of fluorescence-labeled chlorpheniramine with Suzuki coupling reaction. Journal of Chromatography B, 798(1), 55-62. [Link]
-
Nakamura, M. M., & Coichev, N. (2001). Parameters Affecting the Peroxyoxalate Chemiluminescence. Journal of the Brazilian Chemical Society, 12(4), 471-476. [Link]
-
Cabello, M. C., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and photobiology, 96(1), 28–36. [Link]
-
Van Zoonen, P., et al. (1986). Quenched peroxyoxalate chemiluminescence as a new detection principle in flow injection analysis and liquid chromatography. Analytical chemistry, 58(7), 1655-1657. [Link]
-
Rauhut, M. M., et al. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 89(25), 6515-6522. [Link]
-
de Faria, E. H., & Baader, W. J. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and photobiology, 93(6), 1423–1429. [Link]
-
Williams, D. C., Huff, G. F., & Seitz, W. R. (1976). Evaluation of peroxyoxalate chemiluminescence for determination of enzyme generated peroxide. Analytical Chemistry, 48(7), 1003-1006. [Link]
-
Nakashima, K., et al. (1993). Peroxyoxalate chemiluminescent assay for oxidase activities based on detecting enzymatically formed hydrogen peroxide. Biomedical chromatography, 7(4), 187-190. [Link]
-
Axelsson, L. (2006). Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems. [Link]
-
Innovation.world. (n.d.). Peroxyoxalate Chemiluminescence. [Link]
-
Shamsipur, M., et al. (2009). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate as a Novel Fluorescer. Bulletin of the Korean Chemical Society, 30(7), 1593-1598. [Link]
-
Khajvand, T., et al. (2013). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate–H2O2 in the Presence of a Novel Blue Fluorescer, Furandicarboxylate Derivative. Caspian Journal of Chemistry, 2(1), 9-18. [Link]
-
Campbell, D. J., & Francis, P. S. (2013). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. Journal of Chemical Education, 90(9), 1253-1254. [Link]
-
Chokshi, H. P., et al. (1990). Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism. Biomedical chromatography, 4(3), 96–99. [Link]
-
Liu, X., et al. (2020). Development of chemiluminescent systems and devices for analytical applications. Chemical Communications, 56(85), 12875-12886. [Link]
-
Henan Allgreen Chemical Co., Ltd. (n.d.). This compound CAS NO.18241-31-1. [Link]
-
Sanders, M. G., & Worsfold, P. J. (2007). ANALYTICAL APPLICATIONS OF THE PEROXYOXALATE CHEMILUMINESCENCE REACTIO. [Link]
-
Shamsipur, M., et al. (2005). A study of Chemiluminescence from the reaction of bis(2,4,6-trichlorophenyl) oxalate, Hydrogen peroxide and Furanedicarboxylates as novel fluorescer. Journal of the Brazilian Chemical Society, 16(5), 1036-1042. [Link]
-
Givens, R. S., & Schowen, R. L. (1989). Table 2 from A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. Journal of the American Chemical Society, 111(18), 7072-7074. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 4. innovation.world [innovation.world]
- 5. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 2 from A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peroxyoxalate chemiluminescent assay for oxidase activities based on detecting enzymatically formed hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. "ANALYTICAL APPLICATIONS OF THE PEROXYOXALATE CHEMILUMINESCENCE REACTIO" by MATTHEW GRAHAM SANDERS [pearl.plymouth.ac.uk]
- 18. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. echemi.com [echemi.com]
- 20. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. fishersci.com [fishersci.com]
Mastering the Preparation of Bis(4-methylbenzyl) oxalate Stock Solutions: A Step-by-Step Guide for Researchers
This comprehensive application note provides a detailed protocol for the preparation of a Bis(4-methylbenzyl) oxalate stock solution, a critical reagent in various research and development applications, including its use as a sensitizer for thermal paper.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating protocol to ensure accuracy, reproducibility, and safety in the laboratory.
Introduction: Understanding this compound
This compound, with the chemical formula C₁₈H₁₈O₄ and a molecular weight of 298.33 g/mol , is a white to light yellow crystalline powder.[1][2][3] Its utility in various scientific applications necessitates the preparation of accurate and stable stock solutions. The principles of solubility, solvent selection, and safe handling are paramount to achieving reliable experimental outcomes. This document will elucidate the causal relationships behind the procedural choices, ensuring a thorough understanding of the methodology.
Core Principles: Solubility and Solvent Selection
For this protocol, we will focus on the use of Dimethyl Sulfoxide (DMSO), a powerful and versatile polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4] It is crucial to use anhydrous (dry) solvent, as the presence of water can affect the stability of the oxalate ester over time.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | Di-p-methylbenzyl oxalate, Oxalic Acid Bis(p-methylbenzyl) Ester | [3] |
| CAS Number | 18241-31-1 | [2] |
| Molecular Formula | C₁₈H₁₈O₄ | [2] |
| Molecular Weight | 298.33 g/mol | [1] |
| Physical Form | White to light yellow powder/crystal | [2][3] |
| Purity | Typically >97% | [5] |
Safety Precautions and Handling
Authoritative Grounding: The handling of all chemicals should be in accordance with the guidelines established by occupational safety and health organizations. The Safety Data Sheet (SDS) for this compound should be consulted before beginning any work.[5]
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of 10 mL of a 10 mM stock solution. The concentration can be adjusted as needed by proportionally changing the mass of the solute.
Materials and Equipment:
-
This compound (purity ≥ 97%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
15 mL polypropylene or glass vial with a screw cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Chemical fume hood
Step-by-Step Methodology:
-
Pre-weighing Preparation:
-
Ensure all equipment is clean and dry.
-
Place a clean, empty 15 mL vial on the analytical balance and tare the weight.
-
-
Weighing the Solute:
-
Carefully weigh approximately 2.98 mg of this compound directly into the tared vial.
-
Expert Insight: Weighing the compound directly into the dissolution vial minimizes material loss and potential contamination. The calculation for the required mass is as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 298.33 g/mol x 1000 mg/g = 2.9833 mg
-
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 10 mL of anhydrous DMSO to the vial containing the this compound.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution at medium speed for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Trustworthiness Check: A clear, homogenous solution is indicative of complete dissolution. If the solid does not dissolve completely, gentle warming in a water bath (not exceeding 40°C) can be attempted. However, be cautious as excessive heat may degrade the compound. If solubility issues persist, it may indicate that the desired concentration is above the solubility limit in DMSO, and a lower concentration stock solution should be prepared.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
For short-term storage (1-2 weeks), store the stock solution at 2-8°C, protected from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. It is recommended to seal the vials tightly to prevent moisture absorption by the DMSO.
-
Workflow Visualization
Caption: Workflow for preparing a this compound stock solution.
Conclusion
This application note provides a robust and scientifically grounded protocol for the preparation of this compound stock solutions. By adhering to these detailed steps, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental results. The emphasis on safety, proper technique, and an understanding of the underlying chemical principles is intended to empower scientists to work effectively and safely in the laboratory.
References
-
Oxalic acid. (2024, January 5). In Wikipedia. [Link]
-
Oxalate | C2O4-2 | CID 71081. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Diethyl Oxalate | C6H10O4 | CID 7268. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Oxalate esters (C1-C4): Human health tier II assessment. (2014, September 18). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
- Process for producing a diaryl oxalate. (n.d.). Google Patents.
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Headspace GC/MS Analysis of Residual Solvents in Dietary Supplements, Cosmetics, and Household Products Using Ethyl Lactate as a Dissolution Medium. (2020, April 1). PubMed. Retrieved January 9, 2026, from [Link]
-
Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (2020, August 10). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures. (1978, May). PubMed. Retrieved January 9, 2026, from [Link]
Sources
Application Notes and Protocols for the Educational Use of Bis(4-methylbenzyl) oxalate in Chemiluminescence Demonstrations
These application notes provide a comprehensive guide for the use of bis(4-methylbenzyl) oxalate in creating engaging and educational chemiluminescence demonstrations. This document is intended for researchers, scientists, and educators seeking a safer, yet effective, alternative to traditionally used halogenated aryl oxalates. The protocols herein are designed to be robust and illustrative of fundamental chemical principles.
Introduction: The Glow of Peroxyoxalate Chemiluminescence
Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, provides a captivating visual demonstration of energy conversion. The peroxyoxalate reaction, famously employed in commercial "glow sticks," is one of the most efficient non-biological chemiluminescent systems known.[1][2] This process involves the reaction of a diaryl oxalate ester with hydrogen peroxide in the presence of a fluorescent dye (fluorophore).[3][4] The reaction generates a high-energy intermediate that, instead of releasing energy as heat, transfers it to the dye molecule. This excited dye then relaxes to its ground state by emitting a photon of light, the color of which is characteristic of the dye.[4]
Historically, compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) have been the standard for such demonstrations. However, the generation of chlorinated phenols as byproducts raises environmental and safety concerns, particularly in an educational setting.[2] This guide focuses on this compound, a halogen-free alternative that offers a more environmentally benign profile while still producing a significant light output suitable for demonstrations.
The Chemical Heart of the Reaction: Mechanism and Key Players
The light-producing reaction is a multi-step process that relies on the interplay of three key components: the oxalate ester, the oxidant, and the fluorophore.
-
This compound (The Fuel): This molecule serves as the primary fuel for the reaction. Its ester groups are good leaving groups, facilitating the reaction with the oxidant.
-
Hydrogen Peroxide (The Oxidant): In the presence of a base catalyst, hydrogen peroxide reacts with the oxalate ester.
-
A Fluorescent Dye (The Emitter): This molecule absorbs the energy from the high-energy intermediate and emits it as visible light.
-
A Base Catalyst (The Accelerator): A weak base, such as sodium salicylate, is often used to increase the rate of the reaction between the oxalate and hydrogen peroxide.[5]
The generally accepted mechanism for peroxyoxalate chemiluminescence proceeds through the formation of a highly unstable 1,2-dioxetanedione intermediate. This intermediate is the key high-energy species. It is proposed that the chemiluminescence process follows a Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.
Caption: The Peroxyoxalate Chemiluminescence Reaction Pathway.
Reagents and Materials
Proper preparation and handling of all chemicals are paramount for a successful and safe demonstration.
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties & Handling |
| This compound | C₁₈H₁₈O₄ | 298.33 | 18241-31-1 | White to light yellow solid. Store in a dry, room temperature environment.[3] |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 7722-84-1 | 3% aqueous solution is readily available and recommended for safety. Higher concentrations are strong oxidizers. |
| Sodium Salicylate | C₇H₅NaO₃ | 160.10 | 54-21-7 | White crystalline solid. Acts as a base catalyst. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Common solvent. Flammable. Use in a well-ventilated area. |
| 9,10-Diphenylanthracene | C₂₆H₁₈ | 330.43 | 1499-10-1 | Common blue-emitting fluorophore. |
| Rubrene | C₄₂H₂₈ | 532.68 | 517-51-1 | Common yellow/orange-emitting fluorophore. |
Experimental Protocols
This section provides a step-by-step guide for a standard chemiluminescence demonstration using this compound.
Synthesis of this compound (Optional)
A general procedure involves the dropwise addition of oxalyl chloride to a cooled solution of 4-methylbenzyl alcohol and a tertiary amine base (like triethylamine) in an anhydrous solvent (e.g., toluene).
Caption: Workflow for the synthesis of this compound.
Chemiluminescence Demonstration Protocol
This protocol is designed for a visually impactful and safe demonstration.
Solution A (Oxalate/Fluorophore Solution):
-
In a 100 mL beaker or flask, dissolve approximately 50-60 mg of this compound in 50 mL of ethyl acetate.
-
Add 2-3 mg of the chosen fluorescent dye (e.g., 9,10-diphenylanthracene for blue light or rubrene for yellow-orange light). Stir until the dye is completely dissolved. This solution is relatively stable if stored in a sealed container away from light.
Solution B (Oxidant/Catalyst Solution):
-
In a separate 100 mL beaker or flask, dissolve approximately 100 mg of sodium salicylate in 50 mL of 3% hydrogen peroxide solution. Gentle warming may be required to fully dissolve the sodium salicylate. Allow the solution to cool to room temperature before use.
Demonstration Procedure:
-
Dim the lights in the room for the best visual effect.
-
In a clear glass container (e.g., a large test tube, beaker, or flask), combine equal volumes of Solution A and Solution B (e.g., 10 mL of each).
-
Immediately upon mixing, the solution will begin to glow. The color of the light will depend on the fluorescent dye used.
-
The intensity and duration of the light can be influenced by temperature. Cooling the solutions before mixing will result in a longer-lasting but dimmer glow, while gentle warming will produce a brighter but shorter-lived emission.
Trustworthiness and Self-Validation
The reliability of this demonstration is ensured by the purity of the reagents and the careful preparation of the solutions. To validate the principles being demonstrated, several control experiments can be performed:
-
Omitting the Fluorophore: Mixing Solution A (without the dye) and Solution B will result in no visible light emission, demonstrating the essential role of the energy acceptor.
-
Omitting the Hydrogen Peroxide: Mixing Solution A with a solution of sodium salicylate in water (without hydrogen peroxide) will not produce light, confirming the necessity of the oxidant.
-
Omitting the this compound: Mixing a solution of the fluorophore in ethyl acetate with Solution B will not result in chemiluminescence, highlighting the role of the oxalate as the fuel.
Safety Precautions
While this compound is a safer alternative to halogenated oxalates, standard laboratory safety practices must be followed.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area. Ethyl acetate is flammable and its vapors can be irritating.
-
Avoid contact of all chemicals with skin and eyes.
-
Dispose of all chemical waste in accordance with local regulations.
Conclusion
This compound serves as an excellent, safer alternative for demonstrating the principles of peroxyoxalate chemiluminescence in an educational setting. Its use allows for a vivid and memorable exploration of chemical energy conversion, reaction kinetics, and fluorescence, without the environmental and health concerns associated with halogenated precursors.
References
-
Innovating Science. (n.d.). Chemiluminescence Chemical Demonstration Kit. School Specialty. Retrieved from [Link]
-
hBARSCI. (n.d.). Innovating Science - Chemiluminescence Chemistry Demo Kit. Retrieved from [Link]
- da Silva, S. M., Lang, A. P., dos Santos, A. P. F., Cabello, M. C., & Ciscato, L. F. M. L. (2021). Cyclic Peroxidic Carbon Dioxide Dimer Fuels Peroxyoxalate Chemiluminescence. The Journal of Organic Chemistry.
-
Smellie, I. (2019, July 25). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. Retrieved from [Link]
-
Amazon Web Services. (n.d.). Innovating Science - Chemiluminescence Chemistry Demo Kit. Retrieved from [Link]
-
A Facile and Effective Chemiluminescence Demonstration Experiment. (n.d.). datapdf.com. Retrieved from [Link]
-
MEL Science. (n.d.). “Fluorescence of fluorescein” experiment. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Fascinating school experiments with fluorescent dyes. Retrieved from [Link]
-
Reddit. (2019, July 24). Looking for a chart of cheap fluorescent, water soluble compounds/dyes so I can mess around with color mixing in my new laser tank. Retrieved from [Link]
- Cabello, M. C., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and photobiology, 96(1), 28–36.
- Khajvand, T., et al. (2013). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)
-
Flinn Scientific Canada. (n.d.). Chemiluminescence — A Toast to Chemistry. Retrieved from [Link]
-
AxisPharm. (2024, March 21). The Ultimate Guide to Fluorescent Dye. Retrieved from [Link]
-
ResearchGate. (2017, June 13). (PDF) Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Retrieved from [Link]
-
Henan Allgreen Chemical Co., Ltd. (n.d.). This compound CAS NO.18241-31-1. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Benzyl Oxalochloride [(Benzyloxy)oxalyl Chloride]. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(4-methylbenzyl) Oxalate Chemiluminescence
Welcome to the technical support center for peroxyoxalate chemiluminescence (PO-CL). This guide is designed for researchers, scientists, and drug development professionals who utilize bis(4-methylbenzyl) oxalate and similar reagents. Here, we provide in-depth troubleshooting advice and field-proven protocols to help you overcome common challenges and systematically increase the light intensity of your assays.
Section 1: Foundational Principles
Before troubleshooting, it is crucial to understand the causality behind the light generation. The reaction you are working with is a sophisticated multi-component system, and its efficiency hinges on the successful execution of several sequential steps.
Q: What is the underlying mechanism of this compound chemiluminescence?
A: The light you observe is the product of Peroxyoxalate Chemiluminescence (PO-CL), a type of indirect chemiluminescence. It is not the oxalate ester itself that emits light. Instead, its reaction with hydrogen peroxide generates a short-lived, high-energy intermediate—now understood to be 1,2-dioxetanedione.[1] This intermediate then transfers its energy to a fluorescent molecule, known as a fluorophore or activator. This energy transfer process, called Chemically Initiated Electron Exchange Luminescence (CIEEL), excites the fluorophore, which then releases a photon as it returns to its ground state.[1][2][3] The efficiency of this entire process dictates the final light intensity.
The overall reaction can be visualized as follows:
Caption: The Peroxyoxalate Chemiluminescence (PO-CL) Reaction Pathway.
Section 2: Troubleshooting Guide for Low Light Intensity
A weak or inconsistent signal is the most common issue encountered. This guide is structured to address potential failure points in a logical sequence, from basic checks to nuanced optimizations.
Q1: My signal is extremely weak or completely absent. What are the first things I should check?
A: Before diving into complex optimization, always validate the fundamentals. Over 90% of "no signal" issues stem from one of these three areas:
-
Hydrogen Peroxide Potency: Hydrogen peroxide solutions, especially dilute ones, are notoriously unstable.[4] An old or improperly stored bottle may have completely decomposed. Action: Always use a fresh bottle of H₂O₂ or verify the concentration of your stock with a titration or commercial test strip.
-
Reagent Integrity: Ensure the this compound and the fluorophore have not degraded. Check for discoloration or changes in physical appearance.
-
Basic Setup: Confirm that all components are being added in the correct order and that your detector (luminometer, PMT) is powered on, configured correctly, and functioning.
Q2: How do I optimize the concentrations of my core reagents?
A: The relationship between reagent concentration and light intensity is not always linear. Each component must be optimized, as an excess of one can be detrimental.[5][6]
-
This compound: This is your "fuel." Increasing its concentration will generally increase the total potential light output, but only up to a point where other reagents become limiting.
-
Hydrogen Peroxide: This is the oxidant. A certain excess is required, but very high concentrations can actually decrease the light yield by promoting non-chemiluminescent side reactions or degrading the high-energy intermediate.[5][6] Studies have shown that a 100-fold increase in H₂O₂ can diminish the quantum yield to nearly zero for some oxalates.[6]
-
Fluorophore (Activator): The concentration of the fluorophore is critical. Too little, and much of the energy from the intermediate is lost as heat. Too much, and you can experience self-quenching effects, where excited fluorophore molecules are de-excited by non-excited ones, reducing light output.[7]
Optimization Strategy: A matrix-based approach is most effective. Start with a baseline concentration and vary one component at a time while holding others constant.
| Reagent | Typical Starting Concentration | Optimization Range (Molar) | Key Consideration |
| This compound | 1 - 10 mM | 0.1 mM - 50 mM | Solubility in your chosen solvent can be a limiting factor. |
| Hydrogen Peroxide | 10 - 100 mM | 1 mM - 500 mM | Freshness is paramount. High concentrations can reduce quantum yield.[6] |
| Fluorophore | 0.01 - 0.1 mM | 1 µM - 1 mM | Avoid concentrations that lead to self-quenching.[7] |
| Catalyst | 1 - 10 mM | 0.1 mM - 30 mM | High concentrations can drastically reduce quantum yields.[8] |
Q3: Which catalyst should I use, and how does its concentration affect the signal?
A: The catalyst is essential for accelerating the initial reaction between the oxalate ester and hydrogen peroxide.[2] The choice and concentration of the catalyst directly control the kinetics (the speed and duration) of the light emission.
-
Imidazole: A widely used and effective nucleophilic catalyst.[2] It provides a good balance of reaction speed and intensity for many applications. However, at high concentrations, it is known to reduce the overall quantum yield, likely by promoting the destruction of the high-energy intermediate.[8]
-
Sodium Salicylate: Often used as a base catalyst, particularly in systems where aqueous media are involved.[8][9] It is a reliable choice, and its catalytic mechanism has been well-studied.[8]
-
4-(Dimethylamino)pyridine (DMAP): For applications requiring very fast and intense light emission (e.g., high-throughput screening), DMAP and its derivatives have been shown to be superior to imidazole.[10]
Optimization Insight: The goal is to find the "sweet spot" for catalyst concentration. Start around 1 mM and titrate upwards. You will likely observe an increase in peak intensity followed by a decrease as quenching pathways begin to dominate.[7][8]
Q4: Could my solvent be the problem?
A: Yes, the solvent plays a critical role in the entire reaction. The PO-CL reaction is most efficient in anhydrous, aprotic organic solvents.[9][11]
-
Purity: The solvent must be free of quenching impurities. Water is a key concern, as it can hydrolyze the oxalate ester, competing with the desired chemiluminescent pathway.[6] Peroxides in solvents like THF or ether can also interfere. Action: Use high-purity, anhydrous-grade solvents. If you suspect contamination, use a freshly opened bottle or purify the solvent before use.
-
Polarity: Solvent polarity can influence reaction rates and quantum yields.[11][12] While aprotic solvents are standard, for bioassays requiring aqueous media, co-solvents like 1,2-dimethoxyethane (DME) or the use of surfactants to form micelles can be effective.[9][13] Surfactants create a hydrophobic microenvironment that concentrates the non-polar reagents, enhancing the reaction.[13]
-
Viscosity: Some studies suggest that increased solvent viscosity can moderately enhance chemiluminescence efficiency, potentially by limiting non-radiative decay pathways.
Q5: How do I choose the right fluorophore to maximize my signal?
A: The fluorophore is the ultimate source of the emitted light, so its properties are paramount. Two key characteristics determine its effectiveness:
-
High Fluorescence Quantum Yield (ΦF): This is a measure of how efficiently the molecule converts absorbed energy into emitted light.[14][15] A fluorophore with a ΦF close to 1 is ideal.
-
Low Oxidation Potential: The CIEEL mechanism involves an electron transfer from the fluorophore to the high-energy intermediate.[1][3] A fluorophore that is easily oxidized (i.e., has a low oxidation potential) will facilitate this energy transfer more efficiently, leading to a brighter signal.[1]
Practical Advice: Select bright, photostable dyes compatible with your instrument's detectors.[14][16][17] Assign the brightest fluorophores to the analytes with the lowest expected concentration.[15][16]
Section 3: Experimental Protocols
Adherence to a validated protocol is the foundation of reproducible, high-intensity results.
Protocol 1: Baseline Chemiluminescence Assay
This protocol provides a starting point for running a standard this compound reaction.
Reagents:
-
Solution A (Oxalate/Fluorophore):
-
10 mM this compound in anhydrous ethyl acetate.
-
0.1 mM Fluorophore (e.g., 9,10-diphenylanthracene for blue emission) in anhydrous ethyl acetate.
-
-
Solution B (Oxidizer/Catalyst):
-
100 mM Hydrogen Peroxide in anhydrous ethyl acetate.
-
10 mM Imidazole in anhydrous ethyl acetate.
-
Procedure:
-
Preparation: Ensure all glassware is scrupulously clean and dry. Work in a darkened environment or with the luminometer's injection chamber closed.
-
Pipetting: In a luminometer tube, pipette 100 µL of Solution A.
-
Initiation: Place the tube in the luminometer. Program the instrument to inject 100 µL of Solution B.
-
Measurement: Begin data acquisition immediately upon injection. Record the light intensity over time (typically 60-300 seconds) to capture the full kinetic profile (rise and decay).
Workflow for Troubleshooting Low Signal
Use this logical workflow to diagnose issues systematically.
Caption: A systematic workflow for troubleshooting low chemiluminescence.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected quantum yield of the peroxyoxalate reaction? A: The peroxyoxalate system is one of the most efficient non-biological chemiluminescent reactions known.[2] Under optimized conditions, its quantum yields can be quite high, though the exact value depends heavily on the specific oxalate, fluorophore, catalyst, and solvent system used.
Q: How can I identify and eliminate potential quenchers in my sample? A: Quenching is the process where a substance other than your intended fluorophore de-excites the high-energy intermediate or the excited fluorophore, typically without emitting light.[5][18] Common quenchers include water, metals, and compounds with phenolic functional groups.[6][19] To identify a quencher, run a control experiment where a known-good reaction is "spiked" with your sample matrix. A significant drop in intensity points to quenching. Elimination often requires sample purification steps like solid-phase extraction (SPE) or liquid-liquid extraction.
Q: What is the role of temperature in the reaction? A: Like most chemical reactions, the peroxyoxalate system is temperature-dependent.[20] Increasing the temperature will generally increase the rate of the reaction, leading to a faster, more intense, but shorter-lived emission.[20][21] Conversely, cooling the reaction will slow it down, producing a dimmer but longer-lasting glow. For reproducible results, it is critical to perform experiments at a constant, controlled temperature.
Q: The light emission is too fast/too slow for my application. How can I control the kinetics? A: The reaction kinetics are primarily controlled by the choice and concentration of the catalyst and the temperature.[22][23]
-
To speed up the reaction: Increase the catalyst concentration (up to its optimal point), switch to a more active catalyst like DMAP, or slightly increase the temperature.[10]
-
To slow down the reaction: Decrease the catalyst concentration or lower the reaction temperature.
References
-
U.S. National Library of Medicine. Chemiluminescence intensities and spectra of luminol oxidation by sodium hypochlorite in the presence of hydrogen peroxide.
-
Lee, J. W., & Seliger, H. H. (n.d.). Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. ResearchGate.
-
MDPI. One-Step Chemiluminescent Assay for Hydrogen Peroxide Analysis in Water.
-
Chemistry LibreTexts. (2023, January 29). Chemiluminescence.
-
Taylor & Francis Online. Determination of Hydrogen Peroxide in Water by Chemiluminescence Detection, (II).
-
Royal Society of Chemistry. Chemiluminescence - the oxidation of luminol.
-
TÜBİTAK Academic Journals. Exploring inhibition of chemiluminescence mechanisms with fluorescence quenching studies and interaction energy calculations.
-
ResearchGate. Enhancement of peroxyoxalate chemiluminescence intensity by surfactants and its application to detect detergent.
-
Boster Biological Technology. (n.d.). How to Choose the Right Fluorophore for IHC.
-
ResearchGate. Effect of ionic liquids on the kinetics and quantum efficiency of peroxyoxalate chemiluminescence in aqueous media.
-
ResearchGate. Kinetics of Two Pathways in Peroxyoxalate Chemiluminescence.
-
Fomin, E. O., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Royal Society of Chemistry.
-
Wikipedia. Peroxyoxalate.
-
Stevani, C. V., et al. (n.d.). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Royal Society of Chemistry.
-
Souza, G. A., Lang, A. P., & Baader, W. J. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and photobiology, 93(6), 1423–1429.
-
Liu, Z., et al. (2018). Exploring inhibition of chemiluminescence mechanisms with fluorescence quenching studies and interaction energy calculations. ResearchGate.
-
Baader, W. J., et al. (2023). The Molecular Basis of Organic Chemiluminescence. International journal of molecular sciences, 24(7), 6749.
-
Lee, J. W., & Seliger, H. H. (n.d.). Reactions with high chemiluminescence quantum yield, Qc. Q, is independent of luminol and oxidant concentrations, and the temperature. ResearchGate.
-
FluoroFinder. (2023, October 23). Guide To Selecting Fluorophores for ICC and IHC.
-
Semantic Scholar. Parameters Affecting the Peroxyoxalate Chemiluminescence.
-
Jackson ImmunoResearch. (2021, March 16). Selecting Fluorophores for Antibody-based Research.
-
Thermo Fisher Scientific. (n.d.). Fluorophore Selection Guide.
-
Matthews, R. D., et al. (n.d.). Reducing Interference Effects in the Chemiluminescent Measurement of Nitric Oxides from Combustion Systems.
-
Grozdova, I. D., et al. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. ResearchGate.
-
ResearchGate. Characteristic of peroxyoxalate-chemiluminescence intensity in the presence of Chlorpheniramine maleate and its analytical application.
-
Biocompare. (2023, December 19). Fluorophore Selection Guide.
-
ResearchGate. Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM.
-
Kesidou, E., et al. (2021). Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. Molecules (Basel, Switzerland), 26(24), 7591.
-
Chang, C. C., et al. (2021). Effect of Solvent on Fluorescence Emission from Polyethylene Glycol-Coated Graphene Quantum Dots under Blue Light Illumination. Nanomaterials (Basel, Switzerland), 11(6), 1378.
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and photobiology, 96(1), 28–36.
-
Campbell, M. (2019, July 25). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange.
-
Zargoosh, K., et al. (2007). A study of peroxyoxalate-chemiluminescence of 4,4'-bis{[4,6-bis(2-hydroxyethyl)amino-1,3,5-triazin-2-yl]amino}stilbene-2,2'-disulfonic acid-disodium salt as a novel blue fluorescer. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 66(3), 546–551.
-
ResearchGate. A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations.
-
Zargoosh, K., et al. (n.d.). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate as a Novel Fluorescer. ResearchGate.
Sources
- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 2. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Guide To Selecting Fluorophores for ICC and IHC - FluoroFinder [fluorofinder.com]
- 16. jacksonimmuno.com [jacksonimmuno.com]
- 17. biocompare.com [biocompare.com]
- 18. "Exploring inhibition of chemiluminescence mechanisms with fluorescence" by ZHENBO LIU, TANGMI YUAN et al. [journals.tubitak.gov.tr]
- 19. tandfonline.com [tandfonline.com]
- 20. A study of peroxyoxalate-chemiluminescence of 4,4'-bis{[4,6-bis (2-hydroxyethyl)amino-1,3,5-triazin-2-yl]amino}stilbene-2,2'-disulfonic acid-disodium salt as a novel blue fluorescer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: The Peroxyoxalate Chemiluminescence of Bis(4-methylbenzyl) oxalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the chemiluminescence of bis(4-methylbenzyl) oxalate. This document provides in-depth answers to frequently encountered questions and detailed protocols to ensure the integrity and success of your experiments. Our focus is to explain the causal relationships between experimental variables—particularly solvent polarity—and the resulting light emission, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and fundamental questions researchers face when working with peroxyoxalate chemiluminescence systems.
Q1: What is the fundamental mechanism of light emission from this compound?
A: The light emission from this compound is a classic example of peroxyoxalate chemiluminescence (PO-CL), a highly efficient chemical reaction that converts chemical energy directly into light. The process is not direct; it requires several components and proceeds through a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL).[1][2]
The key components are:
-
The Oxalate Ester: this compound in this case.
-
The Oxidant: Typically hydrogen peroxide (H₂O₂).
-
The Activator (Fluorescer): A fluorescent molecule capable of accepting energy and emitting it as light (e.g., 9,10-diphenylanthracene (DPA) or perylene).
-
A Catalyst (Optional): A weak base, such as sodium salicylate, is often used to accelerate the reaction.[2]
The reaction proceeds through several steps:
-
The hydrogen peroxide, often activated by the catalyst, nucleophilically attacks one of the carbonyl carbons of the oxalate ester.
-
This leads to a series of reactions that form a high-energy intermediate, postulated to be 1,2-dioxetanedione.[3] This molecule is highly unstable.
-
The crucial step involves the interaction of this high-energy intermediate with the fluorescer molecule. An electron is transferred from the fluorescer to the intermediate, causing the intermediate to decompose into two molecules of carbon dioxide (CO₂).
-
This decomposition transfers a significant amount of energy back to the fluorescer, promoting it to an electronically excited state.
-
The excited fluorescer then relaxes back to its ground state by emitting a photon of light. The color (wavelength) of this light is characteristic of the fluorescer, not the oxalate ester.
Q2: How does solvent polarity critically influence the chemiluminescence of this compound?
A: Solvent polarity is one of the most critical factors governing the efficiency of the peroxyoxalate reaction. Generally, the reaction is most efficient in anhydrous, non-polar, or moderately polar aprotic solvents like ethyl acetate or diethyl ether.[4][5][6][7]
There are two primary reasons for this dependency:
-
Reaction Pathway and Intermediate Stability: The formation and stability of the key intermediates, including the putative 1,2-dioxetanedione, are highly sensitive to the solvent environment. Polar protic solvents (like water, methanol, or ethanol) can interfere in two ways:
-
Solvolysis: These solvents can directly react with and hydrolyze the oxalate ester, creating a non-chemiluminescent pathway that consumes the starting material.[3]
-
Intermediate Quenching: Polar molecules can stabilize or interact with the high-energy intermediate in a way that promotes non-radiative decay (i.e., energy loss as heat instead of light), thus "quenching" the chemiluminescence.
-
-
Side Reactions with Hydrogen Peroxide: In more polar environments, the decomposition of hydrogen peroxide and other side reactions can become more prevalent, reducing the efficiency of the desired chemiluminescent pathway.
As a result, increasing solvent polarity, especially with protic solvents, typically leads to a significant decrease in both the intensity and the total duration of light emission.[2]
Q3: My light emission is weak and brief. What are the likely causes and how can I troubleshoot?
A: This is a common issue that can almost always be traced back to reagent purity, concentration, or the reaction environment.
-
Cause 1: Presence of Water. This is the most frequent culprit. Water drastically reduces the chemiluminescence quantum yield through hydrolysis of the oxalate and quenching of intermediates.[3]
-
Troubleshooting: Ensure all solvents are anhydrous. Use freshly opened, high-purity solvents. Dry glassware thoroughly in an oven before use. Hydrogen peroxide solutions are aqueous, so use the highest concentration available (e.g., 30% or 50%) to minimize the amount of water introduced.
-
-
Cause 2: Inappropriate Solvent Choice. As discussed in Q2, a highly polar solvent will yield poor results.
-
Cause 3: Degraded Reagents.
-
Oxalate Ester: this compound can slowly hydrolyze if exposed to atmospheric moisture over time.
-
Hydrogen Peroxide: H₂O₂ solutions decompose over time. An old bottle may have a significantly lower concentration than stated on the label.
-
Troubleshooting: Use freshly prepared or recently purchased reagents. Store the oxalate ester in a desiccator. Purchase a new bottle of hydrogen peroxide.
-
-
Cause 4: Incorrect Concentrations. The relative concentrations of the oxalate, H₂O₂, and fluorescer are critical. An excess of one component can sometimes lead to quenching or inefficient kinetics.
-
Troubleshooting: Systematically vary the concentration of each component to find the optimal ratio for your specific conditions. Refer to the detailed protocol below for a good starting point.
-
Q4: I'm observing a shift in the emission wavelength (color). What could be the cause?
A: The emission color is determined almost entirely by the chemical structure of the fluorescer you have added to the system. However, minor shifts can occur due to two main factors:
-
Fluorescer Purity: If your fluorescer is contaminated with another fluorescent compound, you may see a mixed or shifted emission spectrum.
-
Troubleshooting: Verify the purity of your fluorescer using techniques like fluorescence spectroscopy (checking for a clean, single-peak emission) or chromatography.
-
-
Solvatochromism: This is a phenomenon where the emission (and absorption) spectrum of a molecule shifts depending on the polarity of the solvent. While typically a minor effect for common peroxyoxalate fluorescers like DPA, it can be noticeable. The solvent molecules can stabilize the ground and excited states of the fluorescer differently, altering the energy gap between them and thus shifting the emission wavelength.
-
Troubleshooting: This is a predictable physical effect. Record the emission spectrum in each solvent you test. If the shift is consistent with changes in solvent polarity, you are likely observing solvatochromism. This is part of the data, not necessarily an error.
-
Experimental Protocol: Quantifying the Effect of Solvent Polarity
This protocol provides a robust methodology for measuring the chemiluminescence quantum yield of the this compound system in various solvents.
Objective
To determine the relative chemiluminescence light yield and observe the kinetic profile of the this compound reaction in a series of solvents with varying polarity.
Materials & Reagents
-
This compound (CAS: 18241-31-1), high purity (>98%)[9]
-
9,10-Diphenylanthracene (DPA, fluorescer)
-
Sodium Salicylate (catalyst)
-
Hydrogen Peroxide (30% w/w in H₂O)
-
Solvents (Anhydrous Grade):
-
Toluene (Polarity Index: 2.4)
-
Ethyl Acetate (Polarity Index: 4.4)
-
Dichloromethane (Polarity Index: 3.1)
-
Acetonitrile (Polarity Index: 5.8)
-
Dimethyl Sulfoxide (DMSO) (Polarity Index: 7.2)
-
-
Volumetric flasks, pipettes, and glass cuvettes
Instrumentation
-
A spectrofluorometer or luminometer capable of kinetic measurements (recording intensity over time).
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Solution A (Oxalate/Fluorescer): For each solvent to be tested, prepare a stock solution containing 0.01 M this compound and 0.001 M DPA. Dissolve the solids completely. Causality Note: Preparing a combined solution ensures consistent ratios and reduces pipetting errors during the kinetic run.
-
Solution B (Oxidizer/Catalyst): In a separate vial for each solvent, prepare a solution containing 0.1 M Hydrogen Peroxide and 0.001 M Sodium Salicylate. First, add the sodium salicylate to the solvent, then pipette the required volume of 30% H₂O₂. Trustworthiness Note: Prepare this solution fresh before each set of experiments, as the H₂O₂ mixture can be less stable.
-
-
Instrument Setup:
-
Set the spectrofluorometer to kinetic mode.
-
Set the emission wavelength to the maximum emission of DPA (approx. 430 nm), or scan the full emission range if desired.
-
Set the data acquisition interval (e.g., 1 point per second) and the total run time (e.g., 600 seconds). The duration should be long enough to capture the full decay of the light emission.
-
-
Initiating the Reaction and Data Collection:
-
Pipette 2.0 mL of Solution A into a clean, dry cuvette and place it in the instrument.
-
Start the data acquisition.
-
After a brief baseline is established (e.g., 5-10 seconds), swiftly inject 0.2 mL of Solution B into the cuvette using a pipette.
-
Cap the cuvette and allow the data acquisition to proceed for the full duration. Self-Validation: A sharp rise in intensity followed by a smooth, exponential-like decay is indicative of a well-mixed and properly initiated reaction.
-
-
Data Analysis:
-
For each solvent, plot the chemiluminescence intensity (in Relative Light Units, RLU) versus time.
-
Calculate the Total Light Yield by integrating the area under the intensity-time curve from the point of injection to the end of the run. This value is proportional to the relative quantum yield of the reaction in that solvent.
-
Compare the peak intensity (I_max) and the Total Light Yield across the different solvents.
-
Visualization of Experimental Workflow
Caption: Workflow for quantifying solvent effects on chemiluminescence.
Data Summary: Expected Trends
The following table summarizes the expected qualitative and quantitative results from the experiment described above. The data illustrates a clear trend: as solvent polarity increases, the efficiency of the peroxyoxalate chemiluminescence reaction decreases significantly.
| Solvent | Polarity Index | Dielectric Constant (ε) | Expected Peak Intensity (I_max) [Arbitrary Units] | Expected Total Light Yield [Arbitrary Units] |
| Toluene | 2.4 | 2.38 | High | High |
| Ethyl Acetate | 4.4 | 6.02 | Very High | Very High |
| Dichloromethane | 3.1 | 9.08 | Moderate | Moderate |
| Acetonitrile | 5.8 | 37.5 | Low | Low |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Low | Very Low |
Note: Ethyl acetate is often found to be an optimal solvent, balancing solubility and reaction efficiency, which may result in it outperforming less polar solvents like toluene.
References
-
Ando, Y., et al. (n.d.). Determination and Spectroscopy of Quantum Yields in Bio/Chemiluminescence via Novel Light-Collection-Efficiency Calibration. arXiv. Available at: [Link]
-
ResearchGate. (n.d.). Experimental set-up for the determination of the luminescence quantum.... Available at: [Link]
-
Dangudom, K., et al. (n.d.). The study of solvent ratio of diphenyl oxalate on chemiluminescence. Indico Global. Available at: [Link]
-
SciSpace. (2022). Impact of solvent ratio on diphenyl oxalate chemiluminescence. Available at: [Link]
-
ResearchGate. (n.d.). Impact of solvent ratio on diphenyl oxalate chemiluminescence. Available at: [Link]
-
ResearchGate. (n.d.). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. Available at: [Link]
-
ResearchGate. (n.d.). Classical chemiluminescent reactions: (a) luminol; (b) lucigenin; (c) peroxyoxalate. Available at: [Link]
-
Semantic Scholar. (n.d.). Unprecedented chemiluminescence behaviour during peroxyoxalate chemiluminescence of oxalates with fluorescent or electron-donating aryloxy groups. Available at: [Link]
-
Smellie, I. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. Available at: [Link]
-
ResearchGate. (n.d.). A Greener Chemiluminescence Demonstration. Available at: [Link]
-
Brandner, A. (2012). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. Available at: [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
-
ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Available at: [Link]
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology. Available at: [Link]
-
Tokel, N. E., & Bard, A. J. (1972). Electrogenerated Chemiluminescence. 37. Aqueous Ecl Systems Based on Ru( 2,2'-bip
ridine),+ and Oxalate or Organic Acids. Journal of the American Chemical Society. Available at: [Link] -
Henan Allgreen Chemical Co., Ltd. (n.d.). This compound CAS NO.18241-31-1. Available at: [Link]
-
Jonsson, T. (n.d.). Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems. Available at: [Link]
-
Rauhut, M. M. (n.d.). A Facile and Effective Chemiluminescence Demonstration Experiment. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the mechanism of the peroxyoxalate chemiluminescence reaction. Part 2. Further identification of intermediates using 2D EXSY 13C nuclear magnetic resonance spectroscopy. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indico.global [indico.global]
- 5. (Open Access) Impact of solvent ratio on diphenyl oxalate chemiluminescence (2023) [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]
- 9. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Enhancing the Stability of Bis(4-methylbenzyl) oxalate Solutions
Welcome to the technical support center for Bis(4-methylbenzyl) oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of this compound solutions. By understanding the degradation pathways and implementing the strategies outlined below, you can ensure the integrity and reliability of your experiments.
Introduction to the Stability Challenges of this compound
This compound, like many diaryl oxalate esters, is susceptible to degradation, primarily through hydrolysis. This instability can significantly impact experimental outcomes by altering the concentration of the active compound and introducing impurities. This guide will walk you through the common stability issues and provide robust solutions to mitigate them.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered when working with this compound solutions.
Q1: My this compound solution is showing signs of degradation. What is the most likely cause?
A1: The most common degradation pathway for this compound in solution is hydrolysis.[1] The ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This reaction breaks down this compound into 4-methylbenzyl alcohol and oxalic acid.
Q2: What are the primary degradation products I should be looking for?
A2: Under hydrolytic conditions, the primary degradation products are:
-
4-methylbenzyl alcohol
-
Oxalic acid
Under photolytic stress (exposure to light), you might observe byproducts resulting from reactions of the benzyl group. While specific studies on this compound are limited, photodegradation of benzyl esters can lead to the formation of corresponding aldehydes and other related compounds.[2]
Q3: How can I minimize hydrolysis of my this compound solution?
A3: Minimizing hydrolysis is crucial for maintaining the stability of your solution. Here are several effective strategies:
-
Control Moisture: The most critical factor is to rigorously control the presence of water. Use anhydrous solvents and store the solution under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent Selection: The choice of solvent can significantly impact stability. Aprotic, non-polar solvents are generally preferred over polar, protic solvents which can promote hydrolysis.
-
pH Control: The rate of hydrolysis is pH-dependent. For most esters, maximum stability is achieved in a slightly acidic to neutral pH range (pH 4-8). Avoid strongly acidic or alkaline conditions.[3]
Q4: Are there any chemical stabilizers I can add to my solution?
A4: Yes, chemical stabilizers can be very effective. Carbodiimides, such as Bis(2,6-diisopropylphenyl)carbodiimide, are excellent water scavengers and can significantly enhance the stability of ester-containing solutions.[1] They react with any carboxylic acids formed during hydrolysis, preventing the reverse reaction and driving the equilibrium to favor the stable ester.[1]
Q5: My solution is stored in a clear glass vial. Could this be a problem?
A5: Yes, this could be a significant issue. Aromatic compounds, including this compound, can be susceptible to photodegradation upon exposure to UV or even ambient light.[4] It is highly recommended to store solutions in amber or opaque vials to protect them from light.
Visualizing the Primary Degradation Pathway
To better understand the primary degradation mechanism, the following diagram illustrates the hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Experimental Protocols for Stability Enhancement
This section provides detailed protocols for preparing more stable solutions and for conducting a forced degradation study to assess stability.
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a solution with enhanced stability through the use of an anhydrous solvent and a carbodiimide stabilizer.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Bis(2,6-diisopropylphenyl)carbodiimide (stabilizer)
-
Amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drying: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and cooled in a desiccator before use.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent that has been dried over molecular sieves.
-
Weighing: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), accurately weigh the desired amount of this compound.
-
Dissolution: Add the anhydrous solvent to the this compound to achieve the target concentration.
-
Stabilizer Addition: Add the carbodiimide stabilizer. A starting concentration of 0.1-0.5% (w/v) is recommended, but this may need to be optimized for your specific application.
-
Inert Atmosphere: Purge the vial with an inert gas for 1-2 minutes to displace any air and moisture.
-
Sealing and Storage: Immediately seal the vial tightly. Store at the recommended temperature, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the stability profile of this compound under various stress conditions. This protocol is based on the principles outlined in the ICH guidelines.[5]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 M Hydrochloric Acid.
-
Incubate at 60 °C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add 0.1 M Sodium Hydroxide.
-
Incubate at 60 °C and sample at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% Hydrogen Peroxide.
-
Incubate at room temperature and sample at various time points.
-
-
Thermal Degradation:
-
Store a solid sample and a solution of this compound at an elevated temperature (e.g., 70 °C) and sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analytical Method:
A stability-indicating HPLC method should be developed to separate and quantify this compound from its degradation products. A typical starting point would be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | This compound (%) | Degradation Products Detected |
| 0.1 M HCl, 60 °C | 24 h | 75 | 4-methylbenzyl alcohol, Oxalic acid |
| 0.1 M NaOH, 60 °C | 8 h | 40 | 4-methylbenzyl alcohol, Oxalic acid |
| 3% H₂O₂, RT | 24 h | 92 | Minor unknown peaks |
| 70 °C (Solid) | 48 h | 98 | No significant degradation |
| 70 °C (Solution) | 48 h | 85 | 4-methylbenzyl alcohol, Oxalic acid |
| Photolytic | ICH Q1B | 90 | Minor unknown peaks |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Workflow for Stability Troubleshooting
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Conclusion
By carefully considering the factors that influence the stability of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results. Proactive measures such as moisture control, appropriate solvent selection, protection from light, and the use of stabilizers are key to maintaining the integrity of this compound solutions.
References
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
- Zhang, T., Xie, F., Motuzas, J., Bryant, P., Kurusingal, V., Colwell, J. M., & Laycock, B. (2018). Early-Stage Photodegradation of Aromatic Poly(urethane-Urea) Elastomers.
-
Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. [Link]
-
LANXESS. (n.d.). Hydrolysis Stabilizers. [Link]
-
ManTech Publications. (2025, December 14). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
- Dowd, C., & Paul, D. (1984).
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Bis(4-methylbenzyl) Oxalate Chemiluminescence
Welcome to the technical support center for the peroxyoxalate chemiluminescence (PO-CL) system featuring bis(4-methylbenzyl) oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
Introduction to the Peroxyoxalate System
The peroxyoxalate reaction is one of the most efficient chemiluminescent transformations known, with quantum yields that can reach up to 50%.[1] The overall process involves the base-catalyzed reaction of an oxalate ester, such as this compound, with hydrogen peroxide in the presence of a fluorescent activator (fluorophore).[2][3] The reaction generates a high-energy intermediate, presumed to be 1,2-dioxetanedione, which then excites the fluorophore, leading to light emission.[1] The choice of catalyst is critical as it dictates the reaction kinetics, light intensity, and emission duration.
Troubleshooting Guide: Common Catalyst-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Issue 1: My chemiluminescence signal is very weak or non-existent.
Potential Cause 1: Inappropriate Catalyst Choice or Concentration The catalyst's role is to facilitate the reaction between the oxalate ester and hydrogen peroxide. If the catalyst is too weak or its concentration is too low, the reaction will proceed too slowly to generate a detectable signal. Conversely, some catalysts, particularly imidazole at high concentrations, can quench the reaction by decomposing the high-energy intermediate, drastically reducing the light yield.[4][5][6]
-
Solution:
-
Verify Catalyst Type: For this compound, common catalysts include weak bases like imidazole or sodium salicylate.[4][6][7] Imidazole acts as a potent nucleophilic catalyst, leading to a fast, intense flash of light.[2][8][9] Sodium salicylate typically provides a slower, more sustained glow.[4][7] Choose the catalyst that best fits your desired kinetic profile.
-
Optimize Concentration: Begin with a systematic titration of the catalyst concentration. Start with a literature-recommended range (e.g., for imidazole or salicylate, 1 mM to 10 mM) and create a dilution series. Measure the light output for each concentration to find the optimal point where the signal is maximized without being prematurely quenched.[10][11][12]
-
Potential Cause 2: Reagent Purity and Stability The peroxyoxalate system is sensitive to impurities.
-
Oxalate Ester: this compound can hydrolyze over time, especially if exposed to moisture.
-
Catalyst: Imidazole can degrade, and sodium salicylate solutions can become contaminated.
-
Solvent: Peroxides in solvents like ethyl acetate or THF can interfere with the reaction.
-
Solution:
-
Use High-Purity Reagents: Always use analytical or HPLC-grade solvents and fresh, high-purity reagents.[13]
-
Proper Storage: Store this compound in a desiccator, protected from light. Prepare fresh catalyst solutions for each experiment or store them appropriately.
-
Solvent Purity Check: Use freshly opened bottles of anhydrous solvents or purify them using standard laboratory procedures if peroxide contamination is suspected.
-
Potential Cause 3: Incorrect pH The reaction is base-catalyzed, making pH a critical parameter. If the reaction medium is too acidic, the catalyst will be protonated and rendered ineffective.
-
Solution:
-
Buffer the System: While many PO-CL reactions are run in unbuffered organic solvents, for aqueous or partially aqueous systems, using a buffer (e.g., a phosphate buffer) can ensure stable and reproducible results.[7][12]
-
pH Optimization: If using an aqueous co-solvent, perform a pH titration from approximately 7.0 to 9.0 to find the optimal range for your specific catalyst and fluorophore combination.
-
Issue 2: The light emission is immediate but decays too rapidly.
Potential Cause 1: Catalyst Type and Concentration This is a classic sign of using a highly active nucleophilic catalyst like imidazole, especially at a high concentration.[8][9] Imidazole rapidly catalyzes the formation of the intermediate but also contributes to its non-emissive decomposition, leading to a "flash-and-die" kinetic profile.[5]
-
Solution:
-
Switch to a Slower Catalyst: Replace imidazole with sodium salicylate. Salicylate functions primarily as a general base catalyst, leading to a slower formation of the intermediate and a more prolonged light emission.[4][7]
-
Reduce Catalyst Concentration: Lowering the concentration of imidazole can slow the reaction kinetics. This is often a trade-off, as it may also reduce the peak intensity. A careful optimization is required to balance intensity and duration.
-
Use a Catalyst Mixture: Some advanced applications use a mixture of catalysts, such as 1,2,4-triazole and a sterically hindered base, to control the reaction kinetics more precisely.[6]
-
Issue 3: My results are not reproducible between experiments.
Potential Cause: Inconsistent Reagent Preparation and Addition Minor variations in reagent concentration, especially the catalyst and hydrogen peroxide, can lead to significant differences in light output. The order of reagent addition can also affect the initiation of the reaction.
-
Solution:
-
Standardize Protocols: Ensure all stock solutions are prepared accurately. Use calibrated pipettes for all measurements.
-
Automate Injection: For maximum reproducibility, use a luminometer with auto-injectors. This ensures that the final reagent (often the oxalate or the peroxide/catalyst mixture) is added rapidly and consistently across all wells or cuvettes.
-
Control Temperature: The reaction rate is temperature-dependent.[8] Perform experiments in a temperature-controlled plate reader or water bath to minimize variability.
-
Catalyst Selection FAQ
Q1: What are the main types of catalysts for the peroxyoxalate reaction and how do they differ?
There are two primary classes of catalysts used:
-
Nucleophilic Catalysts (e.g., Imidazole): These catalysts, like imidazole, directly attack the carbonyl carbon of the oxalate ester.[2][8] This forms a highly reactive intermediate (1,1'-oxalyldiimidazole), which then reacts with hydrogen peroxide.[8] This pathway is very fast and efficient, typically resulting in a rapid and intense burst of light. However, imidazole can also catalyze the decomposition of the key high-energy intermediate, which can quench the luminescence at higher concentrations.[5]
-
General Base Catalysts (e.g., Sodium Salicylate): These catalysts, such as salicylate, function by deprotonating hydrogen peroxide, increasing the concentration of the more nucleophilic hydroperoxide anion (HOO⁻).[4][7] This anion then attacks the oxalate ester. This mechanism is generally slower, leading to a less intense but more sustained light emission, often referred to as a "glow".
Q2: How do I choose between imidazole and sodium salicylate?
Your choice depends entirely on your application's needs.
-
Choose Imidazole for:
-
High-Throughput Screening (HTS): Where a rapid, strong signal is needed for quick measurements.
-
Flow-Injection Analysis: The fast kinetics are well-suited for dynamic systems.[14]
-
Maximum Sensitivity (for short detection times): When the goal is to detect the lowest possible concentration of an analyte and the measurement can be taken at the peak intensity.
-
-
Choose Sodium Salicylate for:
-
Visual Demonstrations (Glow Sticks): Where a long-lasting glow is desired.
-
Manual Assays: A longer emission provides a wider window for measurement if you are not using an auto-injector.
-
Assays Requiring Signal Integration: When the total light output over a period is more important than the peak intensity.
-
Q3: Can metal ions be used as catalysts?
While metal ions are common catalysts in other chemiluminescent systems like luminol, they are generally not used in the peroxyoxalate system.[15] The peroxyoxalate reaction relies on base or nucleophilic catalysis to proceed efficiently. The introduction of transition metals can lead to unwanted side reactions, such as the decomposition of hydrogen peroxide, which would inhibit the desired reaction pathway.
Data & Protocols
Catalyst Performance Comparison
The following table summarizes the typical kinetic profiles associated with the two most common catalysts. Note that absolute values depend heavily on the specific oxalate ester, fluorophore, solvent, and concentrations used.
| Catalyst | Typical Mechanism | Light Profile | Advantages | Disadvantages |
| Imidazole | Nucleophilic Catalysis[2][8] | Fast rise, high intensity, rapid decay ("Flash") | High peak sensitivity, fast results | Short measurement window, quenching at high concentrations[5] |
| Sodium Salicylate | General Base Catalysis[4][7] | Slow rise, lower intensity, prolonged decay ("Glow") | Long-lasting signal, stable kinetics | Lower peak intensity |
Diagrams and Workflows
Simplified Peroxyoxalate Reaction Mechanism
This diagram illustrates the key steps in the base-catalyzed peroxyoxalate chemiluminescence reaction.
Caption: Simplified mechanism of peroxyoxalate chemiluminescence.
Troubleshooting Workflow for Low Signal
Use this decision tree to diagnose the cause of a weak or absent chemiluminescence signal.
Caption: Decision tree for troubleshooting low chemiluminescence signals.
Experimental Protocol: Catalyst Optimization Assay
This protocol provides a step-by-step method for comparing imidazole and sodium salicylate to determine the optimal catalyst and concentration for your assay.
1. Reagent Preparation:
-
Oxalate Stock (10 mM): Dissolve an appropriate amount of this compound in anhydrous ethyl acetate.
-
Fluorophore Stock (1 mM): Dissolve your chosen fluorophore (e.g., 9,10-diphenylanthracene) in anhydrous ethyl acetate.
-
Hydrogen Peroxide Stock (0.1 M): Dilute 30% w/w hydrogen peroxide into ethyl acetate. Caution: Handle concentrated H₂O₂ with care.
-
Catalyst Stocks (100 mM):
-
Prepare a 100 mM stock of imidazole in ethyl acetate.
-
Prepare a 100 mM stock of sodium salicylate in a suitable solvent (e.g., a mixture of ethyl acetate and a polar co-solvent like methanol to aid solubility).
-
2. Assay Procedure (96-well plate format):
-
In a white, opaque 96-well plate, prepare your catalyst dilutions. In separate columns, create a serial dilution of imidazole and sodium salicylate (e.g., final concentrations of 10, 5, 2.5, 1, 0.5, 0.1, 0 mM).
-
To each well, add the fluorophore to a final concentration of 0.01 mM.
-
Add the hydrogen peroxide stock to a final concentration of 5 mM.
-
Place the plate in a luminometer with an auto-injector.
-
Set the injector to add the this compound stock to a final concentration of 1 mM.
-
Program the luminometer to begin reading immediately upon injection. Collect data for at least 5 minutes, measuring kinetic profiles (light intensity vs. time).
3. Data Analysis:
-
Peak Intensity (R.L.U.): For each catalyst concentration, determine the maximum light intensity.
-
Total Light Output (Integral): Calculate the area under the curve for each kinetic profile.
-
Plot the Data: Create two graphs for each catalyst: (1) Peak Intensity vs. Concentration and (2) Total Light Output vs. Concentration.
References
-
Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-995. [Link]
-
Souza, G. A., et al. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and Photobiology, 93(6), 1423-1429. [Link]
-
Orosz, G., et al. (2003). Stopped-Flow Kinetics Investigation of the Imidazole-Catalyzed Peroxyoxalate Chemiluminescence Reaction. The Journal of Organic Chemistry, 68(15), 5825-5834. [Link]
-
M. C. C. de la Fuente, et al. (2015). Peroxyoxalate High-Energy Intermediate is Efficiently Decomposed by the Catalyst Imidazole. Photochemistry and Photobiology, 91(4), 798-803. [Link]
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology, 96(1), 28-36. [Link]
-
Cabello, M. C., et al. (2019). Mechanistic Studies on the Salicylate‐Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. ResearchGate. [Link]
-
Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Rauhut, M. M., et al. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 89(25), 6515-6522. [Link]
-
Souza, G. A., et al. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. ResearchGate. [Link]
-
Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
University of Bristol, School of Chemistry. The Chemiluminescence of Luminol. [Link]
-
Patsnap Eureka. (2024). How to Improve Luminol Chemiluminescence Efficiency? [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Chegg. (2020). Objective: To determine the optimum concentrations, pH and catalysts for oxidation of luminol. [Link]
-
Sapegin, A. V., et al. (2020). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. RSC Advances, 10(44), 26235-26242. [Link]
-
Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2671-2678. [Link]
-
Stankovic, I., et al. (2013). Application of optimized chemiluminescence assay for determination of the antioxidant capacity of herbal extracts. Luminescence, 28(4), 567-573. [Link]
-
Cambrea, L. R., et al. (2013). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. ResearchGate. [Link]
-
Henan Allgreen Chemical Co., Ltd. This compound CAS NO.18241-31-1. [Link]
-
Williams, D. C., et al. (1976). Evaluation of peroxyoxalate chemiluminescence for determination of enzyme generated peroxide. Analytical Chemistry, 48(7), 1003-1006. [Link]
-
Amerigo Scientific. bis(4-Methylbenzyl)oxalate. [Link]
-
Haddad, T., et al. (2007). Studies on the mechanism of the peroxyoxalate chemiluminescence reaction. Part 2. Further identification of intermediates using 2D EXSY 13C nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]
-
Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards, 80A(3), 389-399. [Link]
-
Brandner, A. (2014). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
-
Khajvand, T., et al. (2013). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate–H2O2 in the Presence of a Novel Blue Fluorescer, Furandicarboxylate Derivative. Caspian Journal of Chemistry, 2, 9-18. [Link]
-
Sveshnikova, E. B., et al. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Scientific Reports, 7, 3442. [Link]
-
Baader, W. J., et al. (2011). Classical chemiluminescent reactions. ResearchGate. [Link]
-
Givens, R. S. (1998). ANALYTICAL APPLICATIONS OF THE PEROXYOXALATE CHEMILUMINESCENCE REACTION. PEARL. [Link]
-
Smellie, I. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxyoxalate High-Energy Intermediate is Efficiently Decomposed by the Catalyst Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solved Objective: To determine the optimum concentrations, | Chegg.com [chegg.com]
- 12. Application of optimized chemiluminescence assay for determination of the antioxidant capacity of herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 18241-31-1 | TCI AMERICA [tcichemicals.com]
- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 15. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]
Technical Support Center: A Guide to Preventing Precipitation of Bis(4-methylbenzyl) oxalate in Mixed Solvents
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Bis(4-methylbenzyl) oxalate. This document provides in-depth troubleshooting advice and foundational knowledge to address one of the most common challenges encountered with this compound: unintended precipitation in mixed solvent systems. Our goal is to empower you with the scientific principles and practical techniques needed to maintain solution stability and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and behavior of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecular characteristics of this compound is the first step in controlling its solubility.
-
Chemical Structure: It is a symmetrical diester of oxalic acid and 4-methylbenzyl alcohol, with the chemical formula C₁₈H₁₈O₄.[1][2]
-
Appearance: It is typically a white to light yellow crystalline solid.[3]
-
Polarity: The molecule is dominated by two non-polar p-methylbenzyl groups, making it significantly hydrophobic and lipophilic. Its calculated XLogP3 value of 4.1 indicates a strong preference for non-polar environments.[1] This inherent non-polarity is the primary reason it has limited solubility in polar solvents and requires careful management in mixed-solvent systems.[4]
Q2: From a chemical principles standpoint, why does my this compound precipitate from a mixed solvent solution?
A2: Precipitation is a thermodynamic process driven by a state of supersaturation .[5] A solution becomes supersaturated when the concentration of the solute (this compound) exceeds its solubility limit under the current conditions. This can be triggered by several factors:
-
Temperature Reduction: The solubility of most solids, including this oxalate ester, decreases as the temperature drops. A solution that is stable at a higher temperature can become supersaturated upon cooling, forcing the compound to precipitate.[6]
-
Change in Solvent Composition: Adding a solvent in which the compound is poorly soluble (an "anti-solvent") reduces the overall solvating power of the mixture. This lowers the solubility limit and can induce rapid precipitation.[7][8]
-
Increased Concentration: The evaporation of a volatile solvent from the mixture can increase the concentration of the solute over time, eventually leading to supersaturation and precipitation.[9]
Q3: What exactly is an "anti-solvent," and how do I identify one for my system?
A3: An anti-solvent is a liquid that is miscible with your primary solvent but in which your solute has very low solubility.[8] For the non-polar this compound, good solvents are typically non-polar to moderately polar organic solvents (e.g., toluene, THF, dichloromethane). Consequently, highly polar solvents like water, methanol, ethanol, or acetonitrile will act as anti-solvents.[10][11] The controlled addition of an anti-solvent is a common technique to induce crystallization for purification, but its accidental or uncontrolled introduction is a frequent cause of unwanted precipitation.[7]
Q4: How do impurities affect the precipitation of this compound?
A4: Impurities can have a significant and often unpredictable impact. Insoluble particulate matter, such as dust or residual catalysts, can act as heterogeneous nucleation sites.[12] These sites lower the energy barrier for crystallization, meaning precipitation can occur even in solutions that are only slightly supersaturated or, in some cases, seemingly stable. It is always best practice to filter solutions, particularly when approaching saturation, to remove potential nucleants.
Section 2: Troubleshooting Guide: Common Precipitation Scenarios
This guide provides a structured, cause-and-effect approach to resolving specific precipitation events you may encounter during your workflow.
Scenario 1: Precipitate forms suddenly when cooling a reaction mixture or a hot-filtered solution.
-
Immediate Action: Gently reheat the flask until the precipitate redissolves completely.
-
Root Cause Analysis: This is a classic sign of insufficient solvent for the given temperature change. The solution was saturated or supersaturated at the higher temperature, and as it cooled, the solubility limit dropped below the compound's concentration.[6] A rapid cooling rate exacerbates this, as it promotes fast nucleation over slow, orderly crystal growth, causing the compound to "crash out."[9]
-
Corrective Protocol:
-
Once the solid is redissolved by reheating, add an additional 10-20% volume of the primary (good) solvent to the hot solution.
-
Ensure the solution is fully homogenous.
-
Allow the solution to cool slowly. You can insulate the flask by placing it on a cork ring or wrapping it in glass wool to slow heat transfer. An ideal crystallization should show initial crystal formation after 5-20 minutes of cooling, not immediately.[9]
-
Scenario 2: A large amount of solid "crashes out" immediately upon adding a second solvent to my solution.
-
Immediate Action: Stop the addition of the second solvent. If possible, add more of the primary solvent to try and redissolve the precipitate.
-
Root Cause Analysis: This is uncontrolled anti-solvent precipitation.[8] Adding the anti-solvent too quickly creates localized zones of extreme supersaturation, leading to rapid, widespread nucleation instead of controlled crystal growth.[8]
-
Corrective Protocol:
-
Start with your this compound dissolved in a sufficient amount of the "good" solvent.
-
Heat the solution slightly (if thermally stable) to increase the solubility margin.
-
Add the anti-solvent dropwise with vigorous stirring. This ensures the anti-solvent disperses quickly, preventing the formation of localized high-concentration zones.[11]
-
Monitor the solution for the first sign of persistent turbidity (cloudiness). This is the point of saturation. You can then either stop the addition or proceed very slowly to effect a controlled crystallization.
-
Scenario 3: My prepared stock solution, which was initially clear, has formed a precipitate during storage.
-
Immediate Action: Gently warm the solution while stirring. If the precipitate redissolves, the issue is likely temperature-related. If it does not, solvent evaporation may have occurred.
-
Root Cause Analysis:
-
Temperature Fluctuation: The solution was likely stored in an environment where the temperature dropped below the point of saturation (e.g., overnight in a lab with reduced heating).
-
Solvent Evaporation: If the container was not perfectly sealed, a more volatile solvent component may have evaporated, increasing the concentration of the oxalate ester to the point of precipitation.[9]
-
-
Preventative Measures:
-
Prepare stock solutions at a concentration that is known to be stable at the lowest anticipated storage temperature (e.g., 80-90% of the saturation limit).
-
Use tightly sealed containers with PTFE-lined caps or parafilm to prevent evaporation.
-
Store the solution in a temperature-controlled environment. If this is not possible, formulate the solution to be stable across the expected temperature range.
-
Section 3: Proactive Strategies & Experimental Protocols
Preventing precipitation is always more efficient than resolving it. The following strategies and protocols will help you design robust, stable solvent systems.
Strategy 1: Rational Solvent System Selection
The key to preventing precipitation is selecting a solvent system that is well-suited to the non-polar nature of this compound.
| Solvent Category | Examples | Role for this compound |
| Non-Polar | Toluene, Hexanes, Cyclohexane | Primary "Good" Solvents: High solubility expected. |
| Moderately Polar | THF, Dichloromethane (DCM), Ethyl Acetate | Good to Moderate Solvents: Often used as primary solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), DMF | Poor Solvents / Anti-Solvents: Low solubility expected. |
| Polar Protic | Methanol, Ethanol, Water | Strong Anti-Solvents: Very low to negligible solubility expected. |
| Disclaimer: This table is based on general principles of "like dissolves like." Experimental verification is crucial. |
Protocol 1: Rapid Determination of a Stable Mixed Solvent Ratio
This small-scale experiment helps you define the stability boundary for your solvent system at a specific temperature.
-
Preparation: Weigh approximately 50 mg of this compound into a small glass vial.
-
Dissolution: Add your primary "good" solvent (e.g., Toluene) dropwise while stirring until the solid is completely dissolved. Note the volume used (V1).
-
Titration: Begin adding the "anti-solvent" (e.g., Acetonitrile) dropwise from a graduated pipette or burette, stirring continuously.
-
Identify Saturation Point: Continue adding the anti-solvent until you observe the first sign of persistent cloudiness or turbidity. This indicates that the solution is saturated. Note the volume of anti-solvent added (V2).
-
Calculation: The stable solvent ratio at this temperature is approximately V1:V2. For your experiments, use a ratio with a slightly higher proportion of the "good" solvent (e.g., increase V1 by 10-20%) to create a safety margin and prevent accidental precipitation.
Section 4: Visualized Troubleshooting Workflow
The following diagram provides a logical decision tree for diagnosing and addressing precipitation issues in real-time.
Caption: Troubleshooting Decision Tree for Unintended Precipitation.
References
-
Trasi, N. S., & Rowland, M. B. (2015). Suppressing crystallization in solution-processed thin films of organic semiconductors. MRS Communications, 5(3), 447-452. Available from: [Link]
-
Barikah, N., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-85. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Available from: [Link]
-
Aquaread. (2025). Chemical Precipitation in Water Treatment: Essential Guide for Municipal Engineers. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
MDPI. (2020). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Available from: [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]
-
ResearchGate. (2015). How can one prevent the formation of dendritic crystals (organic compound)?. Available from: [Link]
-
PubMed. (1982). Factors affecting measurement of urinary oxalate. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Available from: [Link]
-
How It Comes Together. (2025). How Do You Prevent Unwanted Crystal Formation In Solutions?. Available from: [Link]
-
ITRC. (2010). TECHNOLOGY OVERVIEW CHEMICAL PRECIPITATION. Available from: [Link]
-
MDPI. (2022). Predicting the Logarithmic Distribution Factors for Coprecipitation into an Organic Salt: Selection of Rare Earths into a Mixed Oxalate. Available from: [Link]
-
IntechOpen. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available from: [Link]
-
Longdom Publishing. (2023). Chemical Precipitation: A Fundamental Process in Water Treatment and Environmental Remediation. Available from: [Link]
-
PubMed. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. Available from: [Link]
-
Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process. Available from: [Link]
- Google Patents. (n.d.). US6293973B1 - Method of controlling oxalate precipitation in bayer process liquor.
-
Innovative Chemical Blends for Enhanced Heavy Metal Precipitation. (n.d.). Available from: [Link]
-
Samsara. (2024). Chemical Precipitation In Wastewater Treatment. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 18241-31-1 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Kinetics of Bis(4-methylbenzyl) oxalate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address common challenges and questions regarding the factors that affect the kinetics of reactions involving bis(4-methylbenzyl) oxalate. This resource is designed to provide both fundamental understanding and practical, field-tested solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is proceeding very slowly. What are the primary kinetic levers I can adjust to increase the reaction rate?
The kinetics of esterification reactions, such as the synthesis of this compound from oxalic acid and 4-methylbenzyl alcohol, are primarily influenced by four key factors: Temperature , Concentration of Reactants , Catalyst , and Solvent System .
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of the reactants or products.[1][2] The optimal temperature is a balance between reaction rate and product stability.
-
Concentration: According to the principles of chemical kinetics, increasing the concentration of one or both reactants will increase the frequency of molecular collisions, thereby increasing the reaction rate.
-
Catalyst: The use of an appropriate catalyst, typically a strong acid like sulfuric acid or a Lewis acid, can provide an alternative reaction pathway with a lower activation energy, significantly increasing the reaction rate without being consumed in the process.
-
Solvent: The solvent not only dissolves the reactants but can also influence the reaction kinetics by stabilizing or destabilizing the transition state. The choice of solvent can have a profound impact on reaction efficiency.[3]
Below is a diagram illustrating the interplay of these core factors.
Caption: Key factors influencing reaction kinetics.
Q2: How do I select an appropriate solvent for my reaction, and how does it impact the kinetics?
Solvent selection is critical and goes beyond simple solubility. The polarity of the solvent can significantly affect the reaction rate. For esterification, which often proceeds through polar intermediates and transition states, a solvent that can stabilize these species can accelerate the reaction.
However, a key consideration in the synthesis of this compound is the removal of the water byproduct to drive the equilibrium towards the product side (Le Châtelier's principle). Therefore, an inert, non-polar solvent (e.g., toluene, xylene) that forms an azeotrope with water is often preferred.[1] This allows for the continuous removal of water using a Dean-Stark apparatus.
| Solvent Type | Example | Impact on Kinetics | Rationale |
| Non-polar, Azeotropic | Toluene, Xylene | Highly Favorable | Forms an azeotrope with water, allowing for its removal and driving the reaction forward. Good solubility for reactants.[1] |
| Polar Aprotic | THF, Acetonitrile | Favorable | Can increase the solubility of reactants and stabilize polar intermediates. May be used as a co-solvent.[4] |
| Polar Protic | Water, Ethanol | Unfavorable | Water is a product, and its presence will inhibit the forward reaction. Alcohols can participate in transesterification. |
The use of a co-solvent, such as THF, can sometimes improve the yield by increasing the contact between the reactants, especially if one of the starting materials has limited solubility in the primary solvent.[4]
Q3: I am observing the formation of the mono-ester, 4-methylbenzyl hydrogen oxalate, as a significant side product. How can I improve the selectivity towards the di-ester?
The formation of the mono-ester is a common issue and indicates that the reaction has not gone to completion or that the stoichiometry is suboptimal. Here are several strategies to favor the formation of the desired this compound:
-
Adjust Stoichiometry: Ensure that the 4-methylbenzyl alcohol is present in a stoichiometric excess (e.g., 2.2 to 2.5 equivalents relative to oxalic acid). This will statistically favor the reaction of the intermediate mono-ester to form the di-ester.
-
Increase Reaction Time: The conversion of the mono-ester to the di-ester is the second step in a consecutive reaction. It is possible that the reaction was simply not allowed to run long enough for the second esterification to complete.
-
Efficient Water Removal: As mentioned previously, the presence of water can lead to the hydrolysis of the di-ester back to the mono-ester or even the starting materials. Ensure your water removal system (e.g., Dean-Stark trap) is functioning efficiently.
-
Temperature Control: While higher temperatures increase the rate, they might also favor equilibrium with the mono-ester. Monitor the reaction progress at different temperatures to find an optimal balance.
Troubleshooting Guide
Problem: Low or No Product Yield
Low product yield is a frequent challenge. This troubleshooting flowchart provides a systematic approach to diagnosing and resolving the underlying cause.
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocols
Protocol 1: Baseline Synthesis of this compound
This protocol provides a standard procedure for the synthesis via azeotropic reflux.
Materials:
-
Oxalic acid dihydrate
-
4-methylbenzyl alcohol (2.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add oxalic acid dihydrate, 4-methylbenzyl alcohol, and p-TSA.
-
Add toluene to the flask (sufficient to suspend the reactants and fill the Dean-Stark trap).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 4-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with standard workup and purification procedures (e.g., washing with sodium bicarbonate solution, drying over sodium sulfate, and recrystallization).
Protocol 2: Kinetic Analysis by In-Situ Sampling
This protocol is designed to gather data on the reaction rate under specific conditions.
Objective: To determine the rate of formation of this compound at a constant temperature.
Procedure:
-
Set up the reaction as described in Protocol 1, but in a reaction vessel that allows for the safe and easy withdrawal of samples (e.g., a three-neck flask with a septum).
-
Once the reaction mixture reaches the desired, stable temperature (e.g., 110°C), take the first sample (t=0).
-
Withdraw small, measured aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Immediately quench each sample by diluting it in a cold solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze the quenched samples using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting materials and the product.
-
Plot the concentration of this compound versus time to obtain the reaction profile and determine the initial reaction rate.
By systematically varying one parameter at a time (e.g., temperature, catalyst loading) and repeating this kinetic analysis, you can quantitatively determine the effect of each factor on the reaction kinetics.
References
- Mechanism of the CL reaction between the oxalate ester and H2O2, in the presence of fluorescer and imidazole.
- Efficient and practical synthesis of monoalkyl oxal
- US Patent US2693478A - Prepar
- Experimental and Theoretical Study of Co-Solvent Effect in Alkaline Hydrolysis of Diethyl Pathal
- Kinetics of Hydrogenation of Dimethyl Oxalate to Methyl Glycolate on an Activated Carbon-Supported Copper C
- Ammonium niobium oxalate (ANO) as an efficient catalyst in the Paal–Knorr synthesis of N-substituted pyrroles.
- CN100420667C - Catalytic synthesis method of methylphenyl oxalate and diphenyl oxalate supported by composite carrier metal oxide.
- Role of transition metals on MoS2-based supported catalysts for hydrodeoxygen
Sources
- 1. US2693478A - Preparation of esters of oxalic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
Optimizing pH for peroxyoxalate chemiluminescence with Bis(4-methylbenzyl) oxalate
Technical Support Center: Peroxyoxalate Chemiluminescence
A Guide to Optimizing pH-Dependent Reactions with Bis(4-methylbenzyl) oxalate
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving robust and reproducible results is paramount. This guide is designed to provide you with in-depth, field-proven insights into one of the most critical parameters in peroxyoxalate chemiluminescence (PO-CL) reactions: the optimization of pH and catalyst concentration. Here, we address common questions and troubleshooting scenarios encountered when working with aryl oxalates like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the peroxyoxalate chemiluminescence (PO-CL) reaction?
A: The term "pH" can be misleading in PO-CL systems, as these reactions are typically run in non-aqueous or low-water content solvents like acetonitrile or ethyl acetate. It's more accurate to consider the role of a base catalyst . The reaction's efficiency is critically dependent on a base-catalyzed nucleophilic attack by hydrogen peroxide on the oxalate ester.[1]
The key steps are:
-
Deprotonation of Hydrogen Peroxide: A base catalyst is required to deprotonate hydrogen peroxide (H₂O₂), forming the hydroperoxide anion (HOO⁻). This anion is a much stronger nucleophile than H₂O₂ itself.
-
Nucleophilic Attack: The hydroperoxide anion attacks one of the carbonyl carbons of the this compound.
-
Formation of the High-Energy Intermediate: This initiates a cascade of reactions leading to the formation of a high-energy intermediate, believed to be 1,2-dioxetanedione.[2][3]
-
Energy Transfer and Light Emission: The high-energy intermediate decomposes, transferring its energy to a fluorophore (fluorescent dye), which then emits light.[2]
Without a suitable base catalyst, the formation of the hydroperoxide anion is extremely slow, resulting in little to no light emission. Studies have shown that chemiluminescence intensity is maximal in a neutral to slightly basic pH range (pH 6.0-7.5), with a dramatic drop-off in acidic conditions.[4][5] For instance, signal intensity at pH 7.0 can be several hundred times greater than at pH 3.0.[4]
Q2: My chemiluminescence signal is weak or inconsistent. How can I determine if the catalyst or "pH" is the problem?
A: This is a common issue that can almost always be traced back to catalyst concentration. Weak or inconsistent signals often point to either insufficient catalysis (too slow reaction) or excessive catalysis leading to side reactions (too fast decomposition).
Use the following workflow to troubleshoot:
The most effective catalyst for many aryl oxalates is imidazole .[4][6] Its catalytic effect greatly surpasses that of other bases with similar pKa values, suggesting it acts not just as a general base but also as a nucleophilic catalyst, forming a highly reactive 1,1′-oxalyldiimidazole (ODI) intermediate.[7][8]
Q3: What is the optimal catalyst concentration, and why is it so critical?
A: There is a distinct "sweet spot" for catalyst concentration.
-
Too Low: The reaction proceeds too slowly, leading to a dim, prolonged glow that may not be significantly above background noise.
-
Too High: While initially boosting the reaction rate, excess imidazole can lead to two detrimental outcomes:
The optimal concentration must be determined empirically for your specific system (reagent concentrations, solvent, temperature). A typical starting point for imidazole is in the range of 1-10 mM.
Table 1: Example Data from an Imidazole Concentration Optimization
| Imidazole Conc. (mM) | Peak CL Intensity (Relative Light Units) | Time to Peak (seconds) | Signal Duration (t½, seconds) |
| 0.1 | 15,000 | 120 | 300 |
| 1.0 | 250,000 | 35 | 180 |
| 5.0 | 980,000 | 15 | 90 |
| 10.0 | 650,000 | 8 | 45 |
| 25.0 | 120,000 | < 5 | 15 |
As shown in the table, the peak intensity is reached at 5.0 mM. Below this, the reaction is too slow. Above this, the faster reaction and quenching effects begin to decrease the total light output.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to catalyze the reaction?
A: No, this is strongly discouraged. Using strong bases like NaOH or KOH will lead to rapid saponification (base-catalyzed hydrolysis) of the oxalate ester.[9][10] This reaction cleaves the ester bonds, destroying the this compound and preventing the chemiluminescence reaction from occurring. The PO-CL reaction requires a delicate balance that is best achieved with a weak base catalyst like imidazole or sodium salicylate.[8]
Troubleshooting & Experimental Protocols
Protocol: Optimizing Imidazole Catalyst Concentration
This protocol provides a step-by-step method for determining the optimal imidazole concentration for your PO-CL assay using this compound.
Objective: To find the imidazole concentration that yields the maximum chemiluminescence signal intensity.
Materials:
-
Stock Solution A: this compound in dry acetonitrile (e.g., 100 mM).
-
Stock Solution B: Hydrogen peroxide (30%) in a suitable solvent (prepare fresh).
-
Stock Solution C: Fluorophore (e.g., 9,10-Diphenylanthracene) in dry acetonitrile.
-
Stock Solution D: Imidazole in dry acetonitrile (e.g., 1 M).
-
Luminometer or spectrophotometer capable of kinetic chemiluminescence reads.
-
Microplate or cuvettes.
Methodology:
-
Prepare Imidazole Dilutions: From your 1 M imidazole stock (Solution D), prepare a series of dilutions in acetonitrile to cover a range of final concentrations (e.g., 0.1 mM to 50 mM).
-
Prepare Reagent Master Mix: Prepare a master mix containing the oxalate, hydrogen peroxide, and fluorophore at their final working concentrations, minus the catalyst.
-
Scientist's Note: Preparing a master mix ensures that concentration differences between wells are only due to the catalyst, reducing experimental variability.
-
-
Initiate the Reaction:
-
Pipette the Reagent Master Mix into each well of your microplate or cuvette.
-
Place the plate/cuvette in the luminometer.
-
Use an injector to add the different imidazole dilutions to each well, initiating the reaction. If an injector is not available, add the catalyst manually and start the measurement as quickly as possible.
-
-
Data Acquisition: Measure the chemiluminescence intensity over time (e.g., for 5-10 minutes) for each concentration.
-
Analysis: For each concentration, determine the peak light intensity (I_max) and the total light yield (area under the curve). Plot these values against the imidazole concentration to identify the optimum.
References
-
Honda, K., et al. (1990). Studies on the Effects of Imidazole on the Peroxyoxalate Chemiluminescence Detection System for High Performance Liquid Chromatography. Biomedical Chromatography, 4(3), 100-104. [Link]
-
Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2, (5), 855-860. [Link]
-
Kjellin, M., et al. (1998). Influence of Imidazole and Bis(trichlorophenyl) Oxalate in the Oxalyldiimidazole Peroxyoxalate Chemiluminescence Reaction. Analytical Chemistry, 70(8), 1639-1644. [Link]
-
Orosz, G. (1999). Stopped-Flow Kinetics Investigation of the Imidazole-Catalyzed Peroxyoxalate Chemiluminescence Reaction. The Journal of Organic Chemistry, 64(12), 4349-4357. [Link]
-
Givens, R. S., et al. (1999). The Catalytic Role of Imidazole in Peroxyoxalate Chemiluminescence. The Journal of Organic Chemistry, 64(12), 4358-4365. [Link]
-
Wikipedia contributors. (2023). Peroxyoxalate. Wikipedia, The Free Encyclopedia. [Link]
-
Neves, E. A., et al. (2016). Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. Journal of Photochemistry and Photobiology A: Chemistry, 319, 70-76. [Link]
-
Fomin, E. O., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Physical Chemistry Chemical Physics. [Link]
-
da Silva, J. A., et al. (2014). Effect of ionic liquids on the kinetics and quantum efficiency of peroxyoxalate chemiluminescence in aqueous media. Photochemical & Photobiological Sciences, 13(5), 765-773. [Link]
-
Niwayama, S., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12(41), 26955-26960. [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Maher, J. (2024). ANALYTICAL APPLICATIONS OF THE PEROXYOXALATE CHEMILUMINESCENCE REACTION. PEARL. [Link]
-
do Lago, C. L., et al. (1998). Parameters Affecting the Peroxyoxalate Chemiluminescence. Química Nova, 21(6), 739-744. [Link]
-
Nakashima, K., et al. (1991). A universal peroxyoxalate-chemiluminescence detection system for mobile phases of differing pH. Journal of Chromatography A, 538(1), 225-230. [Link]
-
Niwayama, S. (2020). Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives. Pubtexto. [Link]
-
Givens, R. S., & Schowen, R. L. (Eds.). (2001). Mechanism and Applications of Peroxyoxalate Chemiluminescence. CRC Press. [Link]
-
Clark, J. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Google Patents. (1954).
-
Baader, W. J., et al. (2015). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ResearchGate. [Link]
-
LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Kuntzleman, T. S., et al. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
-
Imai, K., et al. (1989). Synthesis and evaluation of aryl oxalates as peroxyoxalate chemiluminescence reagents. Analyst, 114(11), 1437-1440. [Link]
-
Cambrea, L. R., et al. (2013). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. Journal of Chemical Education, 90(9), 1253-1254. [Link]
-
Catherall, C. L. R., et al. (1984). Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es). Journal of the Chemical Society, Faraday Transactions 2, 80(7), 823-834. [Link]
Sources
- 1. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 3. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Studies on the effects of imidazole on the peroxyoxalate chemiluminescence detection system for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A universal peroxyoxalate-chemiluminescence detection system for mobile phases of differing pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Reducing background noise in Bis(4-methylbenzyl) oxalate chemiluminescence
Welcome to the technical support guide for researchers utilizing Bis(4-methylbenzyl) oxalate for chemiluminescence applications. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently encountered questions, with a specific focus on identifying and mitigating sources of background noise to enhance assay sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound chemiluminescence and why is low background critical?
This compound is an aryl oxalate ester used in peroxyoxalate chemiluminescence (PO-CL) systems. This chemical reaction is one of the most efficient non-enzymatic chemiluminescent transformations known.[1][2] The core principle involves the reaction of the oxalate ester with hydrogen peroxide (H₂O₂), typically in the presence of a base catalyst, to generate a high-energy intermediate, presumed to be 1,2-dioxetanedione.[3][4] This unstable intermediate then interacts with a fluorescent molecule (a fluorophore or activator), transferring energy via a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).[5] This energy transfer excites the fluorophore, which then relaxes to its ground state by emitting a photon of light.
The key advantage of chemiluminescence is its inherently high sensitivity, stemming from the fact that the signal is generated against a dark backdrop.[6] Unlike fluorescence, no external light source is needed for excitation, eliminating issues of light scatter and autofluorescence. Therefore, any unintended light emission—or "background noise"—directly degrades the signal-to-noise ratio, masking weak signals and limiting the lower limit of detection. Minimizing this background is paramount for achieving the ultra-high sensitivity required in trace analysis and other demanding applications.
Q2: What is the core reaction pathway, and what are the primary origins of background noise?
The peroxyoxalate chemiluminescence reaction is a multi-step process. Understanding this pathway is crucial for diagnosing where side reactions might be generating unwanted background signals.
-
Nucleophilic Attack: Hydrogen peroxide attacks one of the carbonyl carbons of the this compound molecule.[7]
-
Intermediate Formation: This leads to the formation of a hydroperoxy oxalate ester intermediate.[8]
-
Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to form the key high-energy species, 1,2-dioxetanedione, releasing the phenolate leaving groups.[4][7]
-
Excitation via CIEEL: The 1,2-dioxetanedione forms a charge-transfer complex with a fluorophore. An electron exchange occurs, which ultimately leaves the fluorophore in an electronically excited state as the dioxetanedione decomposes into two molecules of carbon dioxide (CO₂).[3][5]
-
Light Emission: The excited fluorophore emits a photon as it returns to its ground state.
Background noise can originate from several sources:
-
Autoxidation: Slow, non-specific oxidation of reagents or solvent impurities.
-
Reagent Impurities: Contaminants in the oxalate ester, hydrogen peroxide, or solvent can undergo their own chemiluminescent reactions or catalyze the decomposition of key intermediates.
-
Thermal Decomposition: Instability of the high-energy intermediate, leading to non-radiative decay or light emission without specific interaction with the intended fluorophore.
-
Contamination: Trace contaminants on labware or instrumentation can interfere with the reaction.[9]
Below is a diagram illustrating the ideal reaction pathway.
Troubleshooting Guide: High Background Noise
This section is structured to help you systematically diagnose and resolve issues related to elevated background signals in your experiments.
Category 1: Reagent Purity and Preparation
The quality of your starting materials is the most common culprit for high background.
Q3: Could my this compound reagent be the problem?
Yes. While commercial suppliers provide reagents of high purity[10], the stability and handling of the oxalate ester are critical.
-
Causality: this compound is an ester susceptible to hydrolysis, especially if exposed to moisture during storage. Hydrolysis breaks down the ester into its constituent acid and alcohol, which do not participate in the desired chemiluminescent reaction. More importantly, synthesis side-products or degradation products can be a source of background luminescence.
-
Troubleshooting Steps:
-
Verify Purity: If you suspect the reagent, check the certificate of analysis from the supplier. Look for purity levels, typically >97% or >98%.[10]
-
Proper Storage: Always store the solid reagent in a desiccator, sealed tightly, and at room temperature as recommended.[10]
-
Use Fresh Solutions: Prepare stock solutions of the oxalate ester in your chosen solvent fresh for each experiment, or at least daily. Avoid storing stock solutions for extended periods, as degradation can occur in solution.
-
Consider Recrystallization: For highly sensitive assays where background is a persistent issue, recrystallizing the this compound from a suitable solvent (e.g., isopropanol) can remove impurities. This should only be undertaken by personnel with appropriate organic chemistry expertise.
-
Q4: Is "reagent grade" hydrogen peroxide good enough?
Not always. The concentration and purity of hydrogen peroxide are critical.
-
Causality: Commercial H₂O₂ solutions, even at high concentrations, contain stabilizers (e.g., phosphate salts, tin compounds) to prevent decomposition. These stabilizers can interfere with the peroxyoxalate reaction or quench the excited state of the fluorophore. Furthermore, trace metal ion impurities can catalyze the decomposition of H₂O₂, leading to a steady, low-level background signal.[11]
-
Troubleshooting Steps:
-
Use High-Purity H₂O₂: Purchase the highest purity hydrogen peroxide available (e.g., 30% or 50%, electronics or semiconductor grade) with low stabilizer content.
-
Dilute with Pure Water: Prepare working solutions of H₂O₂ by diluting the concentrated stock with ultrapure (18.2 MΩ·cm) water. Some background ECL signals have been observed to depend on the water purification method, suggesting trace organic impurities in the water can be a source of noise.[12]
-
Verify Concentration: The concentration of H₂O₂ stock solutions can decrease over time. Periodically verify the concentration using titration or UV spectrophotometry. Inconsistent H₂O₂ concentration leads to poor reproducibility.
-
Q5: My solvent is HPLC grade. Why might it still cause background?
HPLC grade does not guarantee suitability for chemiluminescence.
-
Causality: The primary concern with solvents is the presence of trace impurities, specifically water and peroxides. Protic impurities like water can hydrolyze the oxalate ester, reducing the overall quantum yield.[4] Solvents like ethyl acetate are often preferred for their ability to stabilize the key charge-transfer complex within a "solvent cage," enhancing efficiency.[13] However, these solvents can form peroxides upon storage, which can create significant background noise.
-
Troubleshooting Protocol: Solvent Purification
-
Objective: To remove water and peroxide impurities from a common solvent like ethyl acetate.
-
Materials: Anhydrous calcium chloride (CaCl₂), sodium hydroxide (NaOH) pellets, 4 Å molecular sieves, distillation apparatus.
-
Procedure (based on established methods):
-
Step 1 (Drying): Treat ethyl acetate overnight with anhydrous CaCl₂ to remove bulk water.
-
Step 2 (Base Wash): Decant the solvent and stir it with solid NaOH (approx. 40 g/L) for 30 minutes at 0°C to neutralize acidic impurities.
-
Step 3 (Final Drying): Filter the solvent and allow it to stand over 4 Å molecular sieves overnight to remove residual water.
-
Step 4 (Distillation): Distill the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Step 5 (Storage): Store the purified solvent over fresh 4 Å molecular sieves in a sealed, dark bottle.
-
-
Validation: Run a "solvent blank" in your luminometer (purified solvent + H₂O₂ + catalyst) to confirm that background levels have been reduced.
-
Category 2: Experimental Conditions and Setup
Even with pure reagents, your experimental setup and parameters can introduce noise.
Q6: How do I optimize my catalyst concentration to minimize background?
Catalyst optimization is a balancing act between reaction speed and background.
-
Causality: Catalysts, such as sodium salicylate or various imidazoles, are used to increase the rate of the reaction between the oxalate and hydrogen peroxide.[1][14] However, at excessively high concentrations, the catalyst itself can contribute to the decomposition of the high-energy intermediate through non-luminescent pathways or react with impurities to generate background light.[14] An unstable intermediate can also lead to reduced catalytic efficiency.[15]
-
Troubleshooting Steps:
-
Perform a Catalyst Titration: Create a matrix of experiments where you vary the catalyst concentration while keeping the oxalate, H₂O₂, and fluorophore concentrations constant.
-
Monitor Signal and Background: Measure both the peak chemiluminescence intensity (signal) and the baseline signal before the main reaction (background) for each concentration.
-
Determine Optimal Concentration: Plot the signal-to-background ratio versus catalyst concentration. The optimal concentration is typically the one that provides the highest ratio, not necessarily the highest absolute signal.
-
| Parameter | Low Catalyst Conc. | Optimal Catalyst Conc. | High Catalyst Conc. |
| Reaction Rate | Slow | Fast | Very Fast |
| Signal Intensity | Low | High | May Plateau or Decrease |
| Background Noise | Low | Low | High |
| Signal/Background | Moderate | Maximum | Low |
Q7: Could my microplates or tubes be the source of the background?
Yes, absolutely. Labware can be a significant source of both background signal and variability.
-
Causality:
-
Material: Standard clear or black polystyrene plates are not ideal for luminescence. Clear plates can cause optical crosstalk between wells, while black plates can quench the signal. White, opaque plates are recommended to maximize light reflection and minimize crosstalk.[16]
-
Contamination: Re-used labware can harbor trace contaminants. Even single-use plastics can have dust or residues from the manufacturing process that may be chemiluminescent or fluorescent.[9]
-
Binding: Non-specific binding of reagents to the well surface can lead to persistent, hard-to-wash-away background signals, a common issue in ELISA-like chemiluminescence assays.[17]
-
-
Troubleshooting Steps:
-
Use Appropriate Plates: Always use white, opaque-walled microplates for chemiluminescence assays.
-
Ensure Cleanliness: Use new, sterile labware whenever possible. If you must reuse equipment, implement a rigorous cleaning protocol involving sonication and rinsing with high-purity solvent.
-
Run a "Plate Blank": Before adding any reagents, take a baseline reading of the empty plate in the luminometer to check for intrinsic plate luminescence or contamination.
-
Category 3: Systematic Troubleshooting Workflow
When the source of high background is not obvious, a systematic approach is required to isolate the problematic component.
Q8: How can I systematically pinpoint the source of my high background?
Use a process of elimination by testing components and their combinations. The following workflow will help you isolate the source of the noise.
References
- Stevani, C. V., Baader, W. J. (2016). Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. Journal of Luminescence.
- Cytiva. (n.d.). 5 pain points in ECL detection and how to overcome them.
- LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots.
- Shamsipur, M., & Chaichi, M. J. (n.d.). A STUDY OF CHEMILUMINESCENCE FROM REACTIONS OF PEROXYOXALATE ESTERS, HYDROGEN PEROXIDE, AND 7-AMINO-4-TRIFLUOROMETHYLCUMARIN. Journal of the Chinese Chemical Society.
- Wikipedia. (n.d.).
-
Cabello, M. C., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology, 96(1), 28-36. [Link]
-
Chokshi, H. P., et al. (1990). Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism. Biomedical Chromatography, 4(3), 96-9. [Link]
- Rubinstein, I., & Bard, A. J. (1980). Electrogenerated chemiluminescent determination of oxalate. Analytical Chemistry, 52(9), 1442-1446.
- Azure Biosystems. (n.d.). How to Optimize Your Chemiluminescent Western Blots.
-
Podgorny, O., & Saha, A. K. (1998). Detection Methods Using Chemiluminescence. Methods in Molecular Medicine. [Link]
- GoldBio. (n.d.). Luciferase-based Reporter Assay Troubleshooting Guide.
- Wikipedia. (n.d.). Hydrogen peroxide.
- Lee, D., et al. (2007). In vivo imaging of hydrogen peroxide with chemiluminescent nanoparticles.
-
Andersen, C. (2021). Abnormal high background in chemiluminescense assay? ResearchGate. [Link]
- Azure Biosystems. (n.d.). Quenching Sheets.
-
Lee, D., et al. (2008). Detection of hydrogen peroxide with chemiluminescent micelles. Pharmaceutical Research, 25(9), 2074-2081. [Link]
-
Rauhut, M. M., et al. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 89(25), 6515-6522. [Link]
- Orosz, G., et al. (2019). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations.
- Ana, P. A., et al. (n.d.). Chemiluminescence in Analytical Chemistry.
- Liu, X., et al. (2014). Quenching the Chemiluminescence of Acridinium Ester by Graphene Oxide for Label-Free and Homogeneous DNA Detection. ACS Applied Materials & Interfaces, 6(15), 12826-12831.
- Shamsipur, M., et al. (2009). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate as a Novel Fluorescer. Bulletin of the Korean Chemical Society, 30(7), 1463-1469.
-
Price, A. K., & Sandland, J. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
- Fomin, E. O., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Physical Chemistry Chemical Physics.
- Oliveira, A. E., & Baader, W. J. (2005). Studies on the mechanism of the peroxyoxalate chemiluminescence reaction: Part 1. Confirmation of 1,2-dioxetanedione as an intermediate using 13C nuclear magnetic resonance spectroscopy. Journal of the Brazilian Chemical Society, 16(5), 949-955.
- Givian, K., & Birks, J. W. (1998). Heterocyclic compounds as catalysts in the peroxyoxalate chemiluminescence reaction of bis(2,4,6-trichlorophenyl)oxalate. Analytica Chimica Acta, 361(3), 205-215.
-
Pampori, N. A., Pampori, M. K., & Shapiro, B. H. (1995). Dilution of the chemiluminescence reagents reduces the background noise on western blots. BioTechniques, 18(4), 588-590. [Link]
- Stevani, C. V., et al. (2000). Studies on the Mechanism of the Excitation Step in Peroxyoxalate Chemiluminescence. Luminescence, 15(6), 353-359.
Sources
- 1. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Mechanism of the Excitation Step in Peroxyoxalate Chemiluminescence | Semantic Scholar [semanticscholar.org]
- 6. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5 pain points in ECL detection and how to overcome them | Cytiva [cytivalifesciences.com.cn]
- 10. This compound | 18241-31-1 [sigmaaldrich.com]
- 11. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. goldbio.com [goldbio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bis(4-methylbenzyl) Oxalate Performance Through Advanced Purification
Welcome to the technical support center for Bis(4-methylbenzyl) oxalate. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the performance of this critical reagent by implementing robust purification strategies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the purity and handling of this compound.
Q1: What is this compound and why is its purity so critical?
This compound (CAS No. 18241-31-1) is a diaryl oxalate ester.[1][2][3] While its applications are specific, it belongs to a class of compounds known for their use in chemiluminescence systems.[4][5] In these "peroxyoxalate" reactions, the ester reacts with an oxidizing agent (like hydrogen peroxide) to generate a high-energy intermediate. This intermediate then excites a fluorescent dye, which emits light. The efficiency and intensity of this light emission are directly correlated to the purity of the oxalate ester.[4][5] Impurities can "quench" the reaction, dissipating the energy as heat instead of light, which severely degrades performance.[5]
Q2: What are the most common impurities I should expect in a crude sample of this compound?
The impurity profile depends heavily on the synthetic route. A common method is the esterification of oxalic acid or its derivatives (like oxalyl chloride) with 4-methylbenzyl alcohol.[6][7] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-methylbenzyl alcohol and oxalic acid.
-
Mono-ester: 4-methylbenzyl hydrogen oxalate, the product of incomplete esterification.[8][9]
-
Side-reaction Products: Bis(4-methylbenzyl) ether, which can form from the self-condensation of the alcohol under acidic conditions.
-
Solvent Residues: Traces of solvents used during the reaction or initial workup (e.g., toluene, dichloromethane).
-
Water: Can lead to the slow hydrolysis of the ester back to the alcohol and oxalic acid.[10][11]
Q3: What analytical techniques are recommended for assessing the purity of my sample?
A multi-faceted approach is best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying the purity of oxalate esters. It excels at separating the target compound from closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying organic impurities.[12][13] For instance, the presence of unreacted 4-methylbenzyl alcohol would be readily apparent in the ¹H NMR spectrum.
-
Thin Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing the complexity of a mixture before undertaking more complex purification.[12][14]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.[12][14] Impurities typically cause the melting point to broaden and become depressed.[14]
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific issues encountered during purification.
Issue 1: My final product has a low melting point and a broad melting range.
-
Probable Cause: This is a classic indicator of significant impurity content. The impurities disrupt the crystal lattice of the solid, requiring less energy to transition to a liquid state over a wider temperature range.[14]
-
Troubleshooting Steps:
-
Assess Impurity Profile: Run a TLC or HPLC to understand the number and nature of the impurities.
-
Select Purification Method: If one major impurity is present, recrystallization may be sufficient. If multiple impurities with varying polarities are observed, column chromatography is the more appropriate choice.
-
Execute Purification: Follow the detailed protocols in Section 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvent, which can also depress the melting point.
-
Issue 2: The product is off-white or yellowish, not the expected white solid.
-
Probable Cause: Colored impurities often arise from decomposition or from trace contaminants in the starting materials that were carried through the synthesis. These are often highly polar compounds.
-
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: During the recrystallization process (Protocol 1), after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon.
-
Hot Filtration: Boil the solution with the carbon for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The carbon will adsorb the highly polar, colored impurities.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color.
-
Issue 3: My purification yield is very low after column chromatography.
-
Probable Cause: This can stem from several factors: the compound may be irreversibly adsorbing to the silica gel, the chosen eluent may be too non-polar, or the product might be hydrolyzing on the acidic silica surface.[15]
-
Troubleshooting Steps:
-
Check TLC Rf Value: Before running the column, ensure your target compound has an Rf value of approximately 0.25-0.35 in the chosen eluent system.[16] If the Rf is too low, the compound will take a very large volume of solvent to elute, leading to band broadening and poor recovery. Increase the polarity of the eluent.
-
Deactivate Silica Gel: If you suspect hydrolysis, you can use silica gel that has been "deactivated." This can be done by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the eluent.[15] This neutralizes the acidic sites on the silica gel.
-
Proper Column Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent and as a concentrated, narrow band. A diffuse starting band will lead to poor separation and broad fractions.
-
Issue 4: Performance in my chemiluminescence assay is poor despite the product appearing pure by NMR.
-
Probable Cause: The performance of peroxyoxalate chemiluminescence is exquisitely sensitive to trace impurities that may not be visible by NMR but can act as quenchers.[5][17] Metallic impurities are a common, often overlooked, culprit.
-
Troubleshooting Steps:
-
Final Recrystallization: Perform one final, careful recrystallization from a high-purity, filtered solvent. This is often the most effective way to remove non-organic or trace-level contaminants that co-eluted during chromatography.
-
Use High-Purity Reagents: Ensure all reagents and solvents used in the final purification steps are of the highest possible purity (e.g., HPLC grade or better).
-
Glassware Cleaning: Use meticulously clean glassware, potentially acid-washed and rinsed with high-purity water and solvent, to prevent the introduction of trace metal contaminants.
-
Section 3: Detailed Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound versus its impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount (~50 mg) of your crude this compound into a test tube. Add a few drops of a candidate solvent from Table 1. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[18][19]
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Presentation: Table 1. Candidate Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Heptane/Hexane | Non-polar | 98 / 69 | Good for non-polar compounds. Often used as the "bad" solvent in a solvent pair.[18] |
| Toluene | Non-polar | 111 | May be a good choice as aromatic compounds often dissolve in aromatic solvents.[20] |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for esters.[21] |
| Isopropanol | Polar protic | 82 | A common choice for moderately polar compounds. |
| Ethanol | Polar protic | 78 | Often used in a solvent pair with water for more polar compounds.[19][22] |
| Acetonitrile | Polar aprotic | 82 | Good for compounds with aromatic rings.[20] |
Protocol 2: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).[16][23]
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system (a mixture of a non-polar and a polar solvent, see Table 2) that gives your target compound an Rf value of ~0.3.[16] The impurities should ideally have significantly different Rf values.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour this slurry into a chromatography column and allow the silica to settle into a uniform bed, draining the excess solvent until it is just level with the top of the silica.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Using a pipette, carefully add this concentrated solution to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column and begin to collect fractions. Start with a less polar solvent mixture and you can gradually increase the polarity (a "gradient elution") to speed up the elution of more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Table 2. Common Eluent Systems for Silica Chromatography of Esters
| Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Comments |
| Hexane or Heptane | Ethyl Acetate | 95:5 to 70:30 | A very common starting point for esters.[15][22] |
| Hexane or Heptane | Dichloromethane | 80:20 to 50:50 | Good for separating less polar compounds. |
| Toluene | Ethyl Acetate | 98:2 to 90:10 | Useful when aromatic interactions are important for separation. |
Section 4: Mandatory Visualizations
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the most appropriate purification technique based on the initial analysis of the crude product.
Caption: Decision tree for selecting the optimal purification strategy.
Diagram 2: General Purification Workflow
This diagram illustrates the typical sequence of steps from the crude reaction mixture to the final, validated high-purity product.
Caption: Standard workflow for purification and analysis.
Section 5: References
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]
-
Koreeda, M., & Jung, K. Y. (2002). Efficient synthesis and hydrolysis of cyclic oxalate esters of glycols. Chemical & pharmaceutical bulletin, 50(3), 346–353. Retrieved from [Link]
-
Niwayama, S. (2020). Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives. Pubtexto. Retrieved from [Link]
-
Mhala, M. M., & Mishra, J. (1970). Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters. Bulletin of the Chemical Society of Japan, 43(12), 3674-3677. Retrieved from [Link]
-
Pavia, D. L. (2021). Modern Analytical Technique for Characterization Organic Compounds. Journal of Chemical Research, 1(1), 1-3. Retrieved from [Link]
-
Barsukova, T., Sato, T., Takumi, H., & Niwayama, S. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC advances, 12(40), 26038–26042. Retrieved from [Link]
-
Singh, P., & Singh, R. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Ryer, F. V. (1954). U.S. Patent No. 2,693,478. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
University of Massachusetts Lowell, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Rubinstein, I., & Bard, A. J. (1980). Electrogenerated chemiluminescent determination of oxalate. Analytical Chemistry, 52(9), 1442-1445. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
Acme Synthetic Chemicals. (n.d.). Silica Gel for Column Chromatography - Emulsifier. Retrieved from [Link]
-
Rauhut, M. M., Bollyky, L. J., Roberts, B. G., Loy, M., Whitman, R. H., Iannotta, A. V., ... & Semsel, A. M. (1967). Chemiluminescence from Reactions of Electronegatively Substituted Aryl Oxalates with Hydrogen Peroxide and Fluorescent Compounds. Journal of the American Chemical Society, 89(25), 6515-6522. Retrieved from [Link]
-
Petre, R., Zecheru, T., & Neata, M. (2012). Synthesis and characterization of new oxalate ester–polymer composites for practical applications. Journal of Luminescence, 132(11), 2872-2877. Retrieved from [Link]
-
Kwakman, P. J., & Brinkman, U. A. (1992). Use of stop-flow oxalate ester chemiluminescence as a means to determine conditions for high-performance liquid chromatography chemiluminescence detection of retinoids using normal-phase chromatography. Analytica chimica acta, 266(2), 175-184. Retrieved from [Link]
-
Chang, M. M., Saji, T., & Bard, A. J. (1977). Electrogenerated Chemiluminescence. 30. Electrochemical Oxidation of Oxalate Ion in the Presence of Luminescers in Acetonitrile Solutions. Journal of the American Chemical Society, 99(16), 5399-5403. Retrieved from [Link]
-
Speziale, A. J. (1957). U.S. Patent No. 2,816,141. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Henan Allgreen Chemical Co., Ltd. (n.d.). This compound CAS NO.18241-31-1. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). bis(4-Methylbenzyl)oxalate. Retrieved from [Link]
Sources
- 1. This compound | 18241-31-1 [sigmaaldrich.com]
- 2. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 3. echemi.com [echemi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2816141A - Process for oxalyl chloride production - Google Patents [patents.google.com]
- 8. pubtexto.com [pubtexto.com]
- 9. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 10. Efficient synthesis and hydrolysis of cyclic oxalate esters of glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tutorchase.com [tutorchase.com]
- 13. rroij.com [rroij.com]
- 14. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
- 17. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 18. rubingroup.org [rubingroup.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. youtube.com [youtube.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. reddit.com [reddit.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Solving Solubility Issues of Bis(4-methylbenzyl) oxalate in Aqueous Media
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support guide for Bis(4-methylbenzyl) oxalate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to address the significant challenge of solubilizing this compound in aqueous media. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experimental design.
Section 1: Understanding the Challenge – Physicochemical Properties
This section addresses the fundamental properties of this compound that underpin its poor aqueous solubility.
Q1: What is this compound and why is it so difficult to dissolve in water?
A: this compound (CAS RN: 18241-31-1) is a diester of oxalic acid and 4-methylbenzyl alcohol.[1][2] Its molecular structure is the primary reason for its poor aqueous solubility.
-
High Hydrophobicity: The molecule is dominated by two large, nonpolar p-methylbenzyl groups. These aromatic rings are hydrophobic ("water-fearing") and prefer to interact with other nonpolar molecules rather than with polar water molecules.
-
High XLogP3: The predicted octanol-water partition coefficient (XLogP3) is 4.1, which indicates a strong preference for a nonpolar environment over an aqueous one.[3][4]
-
Lack of Ionizable Groups: The molecule is a neutral ester and does not possess acidic or basic functional groups (like carboxylic acids or amines) that can be protonated or deprotonated to form a more soluble salt.[5] Therefore, simple pH adjustment will not improve its solubility.
-
Crystalline Structure: It exists as a solid or crystal at room temperature.[1] Energy is required to break down this stable crystal lattice before dissolution can occur, a process that is not favored in water.
Q2: What are the key stability considerations for this molecule in solution?
A: As a diester, this compound is susceptible to hydrolysis, particularly under non-neutral pH conditions. The ester linkages can be cleaved by both acid-catalyzed and base-catalyzed hydrolysis to yield oxalic acid and 4-methylbenzyl alcohol. Therefore, it is critical to:
-
Work with buffers in the neutral pH range (approx. 6.0-7.5) whenever possible.
-
Be aware that prolonged storage in aqueous solutions, even at neutral pH, can lead to degradation.
-
Freshly prepare solutions for experiments and verify purity if solutions are stored for extended periods.
Q3: What are the necessary safety precautions when handling this compound?
A: According to its safety data, this compound is classified as an irritant. Users should take the following precautions:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes.
Section 2: Troubleshooting Guide – Step-by-Step Solubilization Strategies
For researchers encountering solubility failures, we recommend a systematic approach. The following workflow provides a logical progression from simple to more complex methods.
Sources
- 1. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 18241-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C18H18O4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Light Measurement and Calibration for Bis(4-methylbenzyl) oxalate Experiments
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with bis(4-methylbenzyl) oxalate and other peroxyoxalate chemiluminescence (POCL) systems. It is designed to address specific challenges in light measurement and calibration, ensuring experimental reproducibility and accuracy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and execution of this compound chemiluminescence experiments.
Q1: What is the fundamental principle of the this compound chemiluminescence reaction?
A1: The chemiluminescence from this compound is a specific example of a broader class of reactions known as peroxyoxalate chemiluminescence (POCL). The process is not a direct light emission from the oxalate ester itself but rather an indirect or sensitized chemiluminescence. The core reaction involves the oxidation of the oxalate ester by hydrogen peroxide (H₂O₂). This reaction proceeds through a high-energy intermediate, postulated to be 1,2-dioxetanedione.[1] This unstable intermediate does not emit light itself. Instead, it chemically excites a suitable fluorescent molecule (a fluorescer or dye) present in the reaction mixture. It is the subsequent relaxation of this excited fluorescer to its ground state that results in the emission of light.[1] The color of the emitted light is therefore dependent on the choice of the fluorescer.
Q2: How does the structure of this compound compare to more common POCL reagents like TCPO?
A2: this compound belongs to the family of diaryl oxalate esters, similar to the widely used bis(2,4,6-trichlorophenyl) oxalate (TCPO).[1] The primary structural difference lies in the leaving groups. In this compound, the leaving group is 4-methylbenzyl alcohol, whereas for TCPO, it is 2,4,6-trichlorophenol. The efficiency of the chemiluminescence reaction is influenced by the nature of these leaving groups. Generally, esters with more electronegative leaving groups, like the chlorinated phenol in TCPO, are more reactive and can lead to higher light yields. However, there is a growing interest in developing halogen-free oxalates, such as those derived from vanillin or methyl salicylate, to create more environmentally benign "green" chemiluminescence systems. This compound fits within this trend of exploring alternatives to halogenated reagents.
Q3: What are the critical components of a this compound chemiluminescence experiment?
A3: A successful experiment requires careful control over four key components:
-
The Oxalate Ester: this compound is the "fuel" for the reaction. Its purity is critical, as impurities can quench the reaction or interfere with the kinetics.
-
The Oxidant: Hydrogen peroxide (H₂O₂) is the most common oxidant. The concentration of H₂O₂ directly impacts the rate of the reaction and the intensity of light emission.
-
The Fluorescer (Activator): This compound determines the wavelength (color) of the emitted light. The choice of fluorescer should be based on the desired emission spectrum and its compatibility with the reaction solvent.
-
The Solvent: The solvent system must be capable of dissolving all reactants and facilitating the chemical reaction. The polarity and viscosity of the solvent can significantly influence the reaction kinetics and quantum yield.[2]
Q4: Why is light measurement calibration so critical for these experiments?
A4: Accurate and precise light measurement is paramount for several reasons:
-
Quantitative Analysis: In many applications, the intensity of the emitted light is directly proportional to the concentration of an analyte. Without proper calibration, these measurements are merely qualitative.
-
Reproducibility: Calibration ensures that results obtained on different days or with different instruments can be reliably compared.
-
Quantum Yield Determination: To determine the efficiency of a chemiluminescent reaction (its quantum yield), the absolute number of emitted photons must be measured, which requires a calibrated detector.
-
Assay Validation: For applications in drug development and diagnostics, instrument calibration is a regulatory requirement to ensure the validity of the experimental data.
Standards for photometric calibrations are maintained by metrology institutes like the National Institute of Standards and Technology (NIST).[3][4] These standards are often based on well-characterized detectors and light sources, ensuring traceability to the SI base unit, the candela.[5][6][7]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Light Emission | 1. Reagent Degradation: this compound may have hydrolyzed. Hydrogen peroxide may have decomposed. | 1. Use freshly prepared or properly stored reagents. Confirm the concentration of H₂O₂. |
| 2. Incorrect pH: The reaction is often base-catalyzed. The pH may be too low. | 2. Ensure the appropriate buffer or base catalyst (e.g., sodium salicylate) is used at the correct concentration.[8] | |
| 3. Fluorescer Incompatibility: The chosen fluorescer may not be efficiently excited by the reaction intermediate. | 3. Test a different fluorescer with a known high quantum yield in POCL systems (e.g., 9,10-diphenylanthracene). | |
| 4. Quenching: Impurities in the reagents or solvent can quench the excited state of the fluorescer. Water can also decrease the brightness.[9] | 4. Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean and dry. | |
| Inconsistent or Irreproducible Results | 1. Temperature Fluctuations: The reaction rate is temperature-dependent. | 1. Use a temperature-controlled sample chamber or a water bath to maintain a constant temperature. |
| 2. Mixing Inconsistency: The kinetics of the reaction are very fast. Inconsistent mixing can lead to variable light profiles. | 2. Use an automated injector system for precise and repeatable mixing of reagents in the luminometer. If mixing manually, use a consistent and rapid technique. | |
| 3. Light Source Instability (for calibration): If using a standard lamp for calibration, its output may be unstable. | 3. Allow light sources to warm up and stabilize before use.[10] Use a power supply with stable output. | |
| 4. Detector Drift: The sensitivity of the photomultiplier tube (PMT) or photodiode can drift over time. | 4. Regularly calibrate the detector using a stable light source or a chemical standard like luminol.[11] | |
| Rapid Decay of Light Signal | 1. High Reagent Concentration: High concentrations of oxalate or H₂O₂ can lead to a very fast reaction that burns out quickly. | 1. Optimize the concentrations of the reactants to achieve a more sustained light emission profile suitable for your measurement window. |
| 2. Catalyst Concentration: A high concentration of the base catalyst can accelerate the reaction rate. | 2. Adjust the catalyst concentration to modulate the reaction kinetics. | |
| Unexpected Emission Wavelength | 1. Fluorescent Impurities: The solvent or reagents may contain fluorescent impurities. | 1. Run a blank experiment without the intended fluorescer to check for background fluorescence. Use spectro-grade solvents. |
| 2. Incorrect Fluorescer: The wrong fluorescer may have been used. | 2. Verify the identity and purity of the fluorescer using techniques like UV-Vis or fluorescence spectroscopy. |
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for crucial experiments.
Protocol 1: Luminometer Calibration using Chemical Actinometry
Objective: To determine the photon flux of your light-measuring instrument (luminometer or spectrophotometer in luminescence mode) using the well-characterized potassium ferrioxalate actinometer. This allows for the conversion of the instrument's arbitrary light units to an absolute number of photons, which is essential for quantum yield calculations.
Principle: Ferrioxalate actinometry relies on the light-induced reduction of Fe³⁺ to Fe²⁺. The amount of Fe²⁺ produced is directly proportional to the number of photons absorbed by the solution. The Fe²⁺ is then complexed with 1,10-phenanthroline to form a colored complex that can be quantified by absorbance spectrophotometry.[12][13]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.5 M
-
1,10-phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (0.3 M, pH ~4.5)
-
Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) for calibration curve
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Your chemiluminescence instrument
Workflow Diagram:
Caption: Workflow for determining photon flux using ferrioxalate actinometry.
Step-by-Step Procedure:
Part A: Preparation of a Fe²⁺ Calibration Curve
-
Prepare a stock solution of Fe²⁺ (e.g., 1x10⁻³ M) by dissolving a known mass of ammonium iron(II) sulfate hexahydrate in 0.5 M H₂SO₄.
-
Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1x10⁻⁵ M to 2x10⁻⁴ M).
-
To a known volume of each dilution (e.g., 2 mL), add 2 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer.
-
Allow the color to develop for at least 30 minutes in the dark.
-
Measure the absorbance of each solution at 510 nm.
-
Plot absorbance versus the concentration of Fe²⁺ to create your calibration curve. The slope will be your molar absorptivity (ε).
Part B: The Actinometry Experiment This part must be performed in a darkroom or under red light to prevent premature photoreduction.
-
Prepare the actinometer solution by dissolving potassium ferrioxalate in 0.5 M H₂SO₄ to a concentration of 0.006 M.
-
Place a known volume of the actinometer solution in the cuvette or vial that you will use for your chemiluminescence measurements.
-
Expose the solution to a stable light source for a measured period of time (t). For luminometer calibration, you would use a standard light source that fits in the sample chamber.
-
After exposure, take a precise aliquot of the irradiated solution (e.g., 2 mL).
-
Develop the color by adding 1,10-phenanthroline and sodium acetate buffer as done for the calibration curve.
-
Measure the absorbance at 510 nm.
-
Repeat for several exposure times to ensure linearity.
Part C: Calculation of Photon Flux
-
Calculate the moles of Fe²⁺ formed:
-
Use your calibration curve to determine the concentration of Fe²⁺ in your irradiated sample.
-
Moles of Fe²⁺ = [Fe²⁺] × (Total volume of the developed solution)
-
-
Calculate the moles of photons absorbed (Nₚ):
-
Nₚ = (moles of Fe²⁺) / Φ(λ)
-
Where Φ(λ) is the known quantum yield of the ferrioxalate actinometer at the wavelength of your light source. This value is well-documented in the literature.
-
-
Calculate Photon Flux (qₚ):
-
qₚ = Nₚ / t
-
The photon flux is in units of moles of photons per second (or Einsteins per second).
-
Protocol 2: Troubleshooting with a Luminol Standard
Objective: To quickly assess the stability and relative sensitivity of a luminometer using a well-understood chemiluminescent reaction.
Principle: The reaction of luminol with an oxidant (like H₂O₂) in the presence of a catalyst (like horseradish peroxidase or a metal ion) produces a predictable burst of light.[14] While not an absolute calibration, this provides a reliable reference to check for instrument drift or malfunction.
Materials:
-
Luminol stock solution (e.g., 10 mM in 0.1 M NaOH)
-
Hydrogen peroxide (3%)
-
Catalyst solution (e.g., potassium ferricyanide solution or HRP)
-
Buffer (e.g., Tris buffer, pH 8.5)
Logical Flow for Instrument Check:
Caption: Decision workflow for a luminometer performance check using a luminol standard.
Procedure:
-
Set up the luminometer with the appropriate filters and integration time.
-
In a cuvette, add the buffer solution.
-
Place the cuvette in the luminometer and start data acquisition.
-
Inject the luminol, H₂O₂, and catalyst solutions in a rapid, predetermined sequence.
-
Record the light emission profile (intensity vs. time).
-
Compare the peak intensity and the decay kinetics to historical data for your instrument. A significant deviation (>10-15%) may indicate a problem with the detector, light path, or reagent delivery system.
Section 4: References
-
Title: Photometry Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: NIST Measurement Services Photometric Calibrations Source: NIST Special Publication 250-95 URL: [Link]
-
Title: Improved Photometric Standards and Calibration Procedures at NIST Source: Journal of Research of the National Institute of Standards and Technology URL: [Link]
-
Title: Improved Photometric Standards and Calibration Procedures at NIST Source: Semantic Scholar URL: [Link]
-
Title: Improved Photometric Standards and Calibration Procedures at NIST Source: Wikimedia Commons URL: [Link]
-
Title: Determining Photon Flux Using Actinometry Source: HepatoChem URL: [Link]
-
Title: A Standard Ferrioxalate Actinometer Protocol Source: HepatoChem URL: [Link]
-
Title: Effect of ionic liquids on the kinetics and quantum efficiency of peroxyoxalate chemiluminescence in aqueous media Source: ResearchGate URL: [Link]
-
Title: Kinetics of Two Pathways in Peroxyoxalate Chemiluminescence Source: ResearchGate URL: [Link]
-
Title: Ferrioxalate actinometry with online spectrophotometric detection Source: ResearchGate URL: [Link]
-
Title: Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity Source: ScienceDirect URL: [Link]
-
Title: Kinetics of two pathways in peroxyoxalate chemiluminescence Source: Semantic Scholar URL: [Link]
-
Title: CHEMICAL ACTINOMETRY Source: KGROUP URL: [Link]
-
Title: luminol chemiluminescence method: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Kinetic Studies On the Peroxyoxalate Chemiluminescent Reaction: Mechanistic Investigation Using Different Esters and Solvent Mixtures Source: ResearchGate URL: [Link]
-
Title: Calibrated Chemiluminescence Standards. Source: Defense Technical Information Center URL: [Link]
-
Title: Stable Light Sources for Test and Measurement Applications Source: AZoOptics URL: [Link]
-
Title: Chemiluminescence quantum yields of peroxalate esters (1 vs diphenyl oxalate) Source: ResearchGate URL: [Link]
-
Title: Developing a Safe and Versatile Chemiluminescence Demonstration for Studying Reaction Kinetics Source: ResearchGate URL: [Link]
-
Title: Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses Source: PubMed Central URL: [Link]
-
Title: Chemiluminescence of luminol: a cold light experiment Source: Royal Society of Chemistry URL: [Link]
-
Title: Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst Source: PubMed URL: [Link]
-
Title: Peroxyoxalate Chemiluminescence Reaction Source: ACS Publications URL: [Link]
-
Title: The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery Source: ResearchGate URL: [Link]
-
Title: A New Luminol Sensitized Chemiluminescence Method for Determination of Superoxide Dismutase Source: Taylor & Francis Online URL: [Link]
-
Title: Luminol chemiluminescence experiment Source: Hubei New Desheng Materials Technology Co., Ltd. URL: [Link]
-
Title: Peroxyoxalate Source: Wikipedia URL: [Link]
-
Title: this compound CAS NO.18241-31-1 Source: Henan Allgreen Chemical Co., Ltd URL: [Link]
-
Title: Aqueous Peroxyoxalate Chemiluminescence. Source: Defense Technical Information Center URL: [Link]
-
Title: A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations Source: Chemical Education Xchange URL: [Link]
-
Title: Peroxyoxalate chemiluminescent assay for oxidase activities based on detecting enzymatically formed hydrogen peroxide Source: PubMed URL: [Link]
Sources
- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Photometry | NIST [nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Improved Photometric Standards and Calibration Procedures at NIST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Improved Photometric Standards and Calibration Procedures at NIST | Semantic Scholar [semanticscholar.org]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azooptics.com [azooptics.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. hepatochem.com [hepatochem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Guide to Chemiluminescence Efficiency: Bis(4-methylbenzyl) oxalate vs. TCPO
For researchers, scientists, and drug development professionals leveraging chemiluminescence, the choice of reagents is paramount to achieving desired sensitivity and signal duration. This guide provides an in-depth comparison of two peroxyoxalate compounds: Bis(4-methylbenzyl) oxalate and the widely-used Bis(2,4,6-trichlorophenyl) oxalate (TCPO). While TCPO is a benchmark for high-efficiency chemiluminescence, this guide will explore the nuanced differences and potential applications of this compound, supported by established chemical principles and data from structurally related compounds.
The Engine of Light: Peroxyoxalate Chemiluminescence
At the heart of many non-enzymatic chemiluminescent systems lies the peroxyoxalate reaction. This process involves the reaction of a diaryl oxalate with hydrogen peroxide, which generates a high-energy intermediate, often proposed to be 1,2-dioxetanedione. This unstable intermediate is the key to light production. In the presence of a suitable fluorophore (a fluorescent dye), the intermediate transfers its energy to the fluorophore, exciting it to a higher electronic state. The subsequent relaxation of the excited fluorophore to its ground state results in the emission of light. The color of the emitted light is characteristic of the fluorophore used[1].
The efficiency of this energy transfer and the subsequent light emission is a critical parameter for analytical applications, dictating the intensity and duration of the chemiluminescent signal. This efficiency is influenced by several factors, including the chemical structure of the diaryl oxalate, the choice of solvent, the presence of a catalyst, and the nature of the fluorophore[2].
The Chemical Structures: A Tale of Two Oxalates
The performance differences between this compound and TCPO are rooted in their distinct molecular architectures.
This compound features two 4-methylbenzyl groups attached to the central oxalate core. The methyl group is an electron-donating group, which influences the reactivity of the oxalate ester.
Bis(2,4,6-trichlorophenyl) oxalate (TCPO) , in contrast, possesses two 2,4,6-trichlorophenyl groups. The chlorine atoms are strongly electron-withdrawing, significantly impacting the electron density of the aromatic rings and the lability of the oxalate ester linkages[1][3].
The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism
The energy transfer from the high-energy intermediate to the fluorophore is best described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This multi-step process is a cornerstone of understanding peroxyoxalate chemiluminescence.
Caption: Workflow for measuring relative chemiluminescence quantum yield.
Procedure:
-
Prepare Stock Solutions:
-
Prepare equimolar stock solutions of TCPO (as the standard) and this compound (the sample) in a suitable solvent (e.g., ethyl acetate).
-
Prepare a stock solution of a fluorophore, such as 9,10-diphenylanthracene (DPA), in the same solvent.
-
Prepare a solution of hydrogen peroxide in a compatible solvent.
-
-
Chemiluminescence Measurement:
-
In a cuvette, combine a specific volume of the TCPO stock solution and the DPA stock solution.
-
Place the cuvette in a luminometer or a fluorometer with the excitation source turned off.
-
Inject the hydrogen peroxide solution to initiate the reaction and immediately start recording the emission spectrum over a defined period.
-
Repeat the measurement using the this compound stock solution under identical conditions (concentrations, volumes, temperature, and instrument settings).
-
-
Data Analysis:
-
Integrate the area under the emission curve for both the standard (TCPO) and the sample (this compound) to obtain the total light yield (I).
-
The relative quantum yield (Φ_sample) can be calculated using the following formula, assuming the same concentration and reaction volume for both:
Φ_sample = Φ_standard * (I_sample / I_standard)
Where Φ_standard is the known quantum yield of the TCPO system under the experimental conditions. If the absolute quantum yield of the standard is unknown, this method provides a direct comparison of the relative efficiencies.
-
Concluding Remarks for the Practicing Scientist
The choice between this compound and TCPO hinges on the specific requirements of the application.
-
For high-sensitivity applications , such as in trace analysis using HPLC or in sensitive immunoassays, TCPO remains the superior choice . Its electron-withdrawing substituents are specifically designed to maximize the chemiluminescence quantum yield, leading to intense and readily detectable signals.
-
This compound , due to its likely lower chemiluminescence efficiency, may be more suitable for educational demonstrations or applications where a very high signal intensity is not necessary or even detrimental. The synthesis of this compound might also involve less hazardous precursors compared to TCPO, which is derived from a chlorinated phenol.
This guide provides a framework for understanding and evaluating these two chemiluminescent reagents. By applying the provided experimental protocols, researchers can generate their own comparative data, enabling an informed decision tailored to their specific analytical needs.
References
-
Control of peroxyoxalate chemiluminescence by nitrogen-containing ligand quenching. (n.d.). CORE. Retrieved January 9, 2026, from [Link]
-
Rauhut, M. M., Bollyky, L. J., Roberts, B. G., Loy, M., Whitman, R. H., Iannotta, A. V., Semsel, A. M., & Clarke, R. A. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society, 89(25), 6515–6522. [Link]
-
Castro Cabello, M., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and photobiology, 96(1), 28–36. [Link]
- Koike, R., Kato, Y., Motoyoshiya, J., Nishii, Y., & Aoyama, H. (2006). Unprecedented chemiluminescence behaviour during peroxyoxalate chemiluminescence of oxalates with fluorescent or electron-donating aryloxy groups. Luminescence, 21(3), 164-173.
-
Fomin, E. O., Iakimov, N. P., Budynina, E. M., Grozdova, I. D., & Melik-Nubarov, N. S. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Physical Chemistry Chemical Physics. Advance Article. [Link]
-
Motoyoshiya, J., Watanabe, K., Takizawa, A., Shimizu, H., & Maruyama, T. (2002). Peroxyoxalate Chemiluminescence of N,N'-Bistosyl-1H,4H-quinoxaline-2,3-dione and Related Compounds. Dependence on Electronic Nature of Fluorophores. The Journal of Organic Chemistry, 67(21), 7314–7318. [Link]
- Fomin, E. O., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. RSC Publishing.
- Khajvand, T., Shamsipur, M., & Zargoosh, K. (2013). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate–H2O2 in the Presence of a Novel Blue Fluorescer, Furandicarboxylate Derivative. Caspian Journal of Chemistry, 2, 9-18.
Sources
A Comparative Guide to Oxalate Esters: Profiling Bis(4-methylbenzyl) oxalate Against Key Industrial and Laboratory Counterparts
Introduction
To the dedicated researcher, scientist, and drug development professional, the selection of reagents is a critical decision that profoundly influences experimental outcomes. Within the vast landscape of organic chemistry, oxalate esters represent a versatile class of compounds, serving as pivotal building blocks in synthesis and as key components in advanced applications such as chemiluminescence. This guide provides an in-depth comparative analysis of Bis(4-methylbenzyl) oxalate against other widely utilized oxalate esters, namely Diethyl Oxalate, Diphenyl Oxalate, and Bis(2,4,6-trichlorophenyl) oxalate (TCPO).
Our objective is to move beyond a mere cataloging of properties and applications. Instead, we will delve into the mechanistic nuances and practical considerations that govern the performance of these molecules in different contexts. By presenting supporting experimental data and detailed protocols, this guide aims to empower you with the knowledge to make informed decisions in your research and development endeavors. We will explore the synthetic utility of these esters, their performance in the generation of "cold light," and the structural attributes that dictate their reactivity and efficiency.
Synthesis of Oxalate Esters: A General Overview
The synthesis of oxalate esters is most commonly achieved through the esterification of oxalic acid or its derivatives with the corresponding alcohol. A prevalent and efficient method involves the reaction of oxalyl chloride with an alcohol or phenol in the presence of a base to neutralize the hydrochloric acid byproduct.
The choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the desired oxalate ester. For instance, the synthesis of aryl oxalates, which are crucial for chemiluminescence applications, often involves the reaction of a substituted phenol with oxalyl chloride.
Comparative Analysis of Oxalate Esters
Chemiluminescence: The Generation of Light from Chemical Reactions
The peroxyoxalate reaction is one of the most efficient non-biological chemiluminescent processes known and is the basis for the light produced in glow sticks.[1] This reaction involves the oxidation of an oxalate ester by hydrogen peroxide, leading to the formation of a high-energy intermediate, often proposed to be 1,2-dioxetanedione.[1][2] This intermediate then transfers its energy to a fluorescent dye (fluorophore), which in turn emits light of a specific color.[1]
The efficiency of an oxalate ester in a chemiluminescent system is largely dependent on the nature of the leaving group (the alcohol or phenol moiety). Good leaving groups, which are typically the conjugate bases of strong acids, lead to a faster and more efficient reaction.[3]
TCPO is a widely used oxalate ester in commercial chemiluminescent products and analytical applications due to its high quantum yield. The electron-withdrawing chlorine atoms on the phenyl rings make the 2,4,6-trichlorophenolate an excellent leaving group, thus facilitating the reaction with hydrogen peroxide and the subsequent formation of the high-energy intermediate.[3]
Diphenyl oxalate, commercially known as Cyalume, is the classic example of an oxalate ester used in glow sticks.[3] While it is effective, its chemiluminescence quantum yield is generally lower than that of TCPO. The phenolate leaving group is less acidic than the trichlorophenolate, resulting in a less efficient reaction.[3]
This compound is structurally distinct from the aryl oxalates typically used in high-efficiency chemiluminescence. It is an ester of an aryl-substituted alcohol, (4-methylphenyl)methanol, rather than a phenol. The leaving group, 4-methylbenzyl alcoholate, is the conjugate base of a much weaker acid compared to phenols. This structural difference is expected to significantly impact its chemiluminescence performance.
For a qualitative comparison, we can consider data for a structurally related compound, Bis(4-methylphenyl) oxalate, which is an ester of p-cresol. Even for this phenolic ester, studies in aqueous/organic mixtures show lower singlet quantum yields compared to TCPO under similar conditions.[4][5] Given that benzyl alcohols are generally less acidic than phenols, it is reasonable to predict that the chemiluminescence quantum yield of this compound would be significantly lower than that of both diphenyl oxalate and TCPO.
The primary application found for this compound is as a sensitizer for thermal paper, suggesting its utility may lie in areas other than high-efficiency light production.[6]
Organic Synthesis: Building Blocks for Molecular Complexity
Oxalate esters are valuable reagents in organic synthesis, primarily due to the electrophilic nature of their carbonyl carbons. They serve as versatile C2 synthons for the construction of a variety of important molecular frameworks.
Diethyl oxalate is a cornerstone reagent in synthetic organic chemistry, particularly in Claisen and related condensation reactions.[7] Its key advantage is that it lacks α-hydrogens and therefore cannot undergo self-condensation, making it an excellent electrophilic partner in crossed Claisen reactions.[7][8][9] This allows for the efficient synthesis of β-keto esters and other dicarbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[7]
For example, the reaction of an ester containing α-hydrogens with diethyl oxalate in the presence of a strong base yields a β-keto ester with high regioselectivity.[7]
Currently, there is limited information in the scientific literature regarding the application of this compound as a reagent in mainstream organic synthesis. Its bulkier benzyl groups, compared to the ethyl groups of diethyl oxalate, may sterically hinder its reactivity in condensation reactions. Furthermore, the higher cost and more complex synthesis of this compound compared to diethyl oxalate make the latter a more practical choice for most synthetic applications.
Experimental Protocols
Protocol 1: General Synthesis of a Symmetrical Oxalate Ester
This protocol is a general procedure for the synthesis of symmetrical oxalate esters from an alcohol or phenol and can be adapted for the synthesis of this compound.
Materials:
-
Oxalyl chloride
-
(4-methylphenyl)methanol (or other desired alcohol/phenol)
-
Triethylamine
-
Anhydrous toluene
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve (4-methylphenyl)methanol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous conditions: Oxalyl chloride is highly reactive towards water, so anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition and maximize the yield of the desired ester.
-
Triethylamine: This base is used to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product and preventing side reactions.
-
Slow addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous workup: The washing steps are necessary to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.
Protocol 2: Peroxyoxalate Chemiluminescence Demonstration
This protocol provides a general procedure for demonstrating chemiluminescence using an aryl oxalate ester.
Materials:
-
Bis(2,4,6-trichlorophenyl) oxalate (TCPO) or Diphenyl Oxalate
-
A fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)
-
Anhydrous solvent (e.g., diethyl phthalate or a mixture of dichloromethane and ethyl acetate)[1]
-
Hydrogen peroxide (30% solution)
-
A weak base catalyst (e.g., sodium acetate or sodium salicylate)[3]
Procedure:
-
Activator Solution: In a suitable container (e.g., a glass vial or a plastic tube), dissolve a small amount of the oxalate ester (e.g., 50 mg of TCPO) and the fluorescent dye (e.g., 10 mg of 9,10-diphenylanthracene) in the organic solvent (e.g., 10 mL of diethyl phthalate). Add a catalytic amount of the weak base.
-
Oxidizer Solution: In a separate container, carefully dilute a small volume of 30% hydrogen peroxide with the same solvent. Caution: Hydrogen peroxide is a strong oxidizer and should be handled with appropriate personal protective equipment.
-
Initiation of Chemiluminescence: In a darkened environment, rapidly add the oxidizer solution to the activator solution.
-
Observe the emission of light. The color of the light will depend on the fluorescent dye used.
Causality Behind Experimental Choices:
-
Anhydrous solvent: While the reaction consumes hydrogen peroxide from an aqueous solution, the overall reaction medium is typically organic to ensure the solubility of the oxalate ester and the fluorescent dye.[7]
-
Fluorescent dye: The dye is essential as it is the species that emits light. Without it, the energy from the chemical reaction would be released primarily as heat.[2]
-
Weak base: The base catalyzes the reaction between the oxalate ester and hydrogen peroxide, increasing the rate of the reaction and the intensity of the emitted light.[3]
Protocol 3: Diethyl Oxalate in a Crossed Claisen Condensation
This protocol outlines a representative Claisen condensation using diethyl oxalate.[7]
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
An ester with α-hydrogens (e.g., ethyl acetate)
-
Diethyl oxalate
-
Dilute aqueous acid (for workup)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C.
-
Slowly add the ester with α-hydrogens (e.g., ethyl acetate) to the stirred solution.
-
After stirring for a period to allow for enolate formation, add diethyl oxalate dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Cool the reaction mixture and quench by pouring it into a mixture of ice and dilute aqueous acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Sodium ethoxide: A strong base is required to deprotonate the α-carbon of the ester, forming the nucleophilic enolate.[8][9] The ethoxide base matches the ester group of the reactants to prevent transesterification.
-
Anhydrous conditions: Water will react with the strong base and can also hydrolyze the esters.
-
Acidic workup: The initial product of the condensation is the enolate of the β-keto ester. Acidification is necessary to protonate this enolate and obtain the final neutral product.[10]
Data Summary
| Oxalate Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Primary Application | Relative Chemiluminescence Efficiency |
| This compound | C₁₈H₁₈O₄ | 298.34 | 100.0 - 104.0[11] | Sensitizer for thermal paper[6] | Low (inferred) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | -40.6 | Organic Synthesis[7] | Not applicable |
| Diphenyl Oxalate | C₁₄H₁₀O₄ | 242.23 | 136[3] | Chemiluminescence[3] | Moderate |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | C₁₄H₄Cl₆O₄ | 448.90 | 190-192 | Chemiluminescence | High |
Visualizing the Workflows
General Synthesis of Oxalate Esters
Caption: General workflow for the synthesis of symmetrical oxalate esters.
Peroxyoxalate Chemiluminescence Mechanism```dot
Claisen Condensation Workflow```dot
Conclusion
This guide has provided a comparative analysis of this compound with Diethyl Oxalate, Diphenyl Oxalate, and TCPO, focusing on their applications in chemiluminescence and organic synthesis.
-
Bis(2,4,6-trichlorophenyl) oxalate (TCPO) stands out as the superior choice for high-efficiency chemiluminescence applications, owing to its excellent leaving group that promotes a high quantum yield.
-
Diphenyl Oxalate remains a relevant and effective, albeit less efficient, alternative for general-purpose chemiluminescence, such as in novelty glow sticks.
-
Diethyl Oxalate is an indispensable tool in organic synthesis, particularly for Claisen condensations, where its inability to self-condense provides significant advantages in achieving high yields of desired products.
-
This compound , based on its chemical structure and the limited available data, is not an optimal candidate for high-efficiency chemiluminescence. Its utility appears to lie in other areas, such as a sensitizer in thermal paper. Its larger steric bulk and the nature of its leaving group also make it a less favorable choice than diethyl oxalate for general synthetic applications.
For researchers in drug development, the choice of oxalate ester will be dictated by the specific synthetic transformation required. Diethyl oxalate is a valuable building block for creating complex molecular architectures. While aryl oxalates are less common in direct synthesis, the principles of their reactivity can inform the design of other ester-based reagents.
Ultimately, the selection of an oxalate ester is a balance of performance requirements, cost, and synthetic accessibility. By understanding the structure-property relationships and the mechanistic underpinnings of their reactions, researchers can confidently select the most appropriate reagent to achieve their scientific goals.
References
-
Innovation.world. (n.d.). Peroxyoxalate Chemiluminescence. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Peroxyoxalate. Retrieved from [Link]
-
Lee, D., et al. (2007). Detection of hydrogen peroxide with chemiluminescent micelles. PMC. Retrieved from [Link]
-
Rauhut, M. M., et al. (1967). Chemiluminescence from Reactions of Electronegatively Substituted Aryl Oxalates with Hydrogen Peroxide and Fluorescent Compounds. ElectronicsAndBooks. Retrieved from [Link]
-
Al-Hayaly, L. J. (2011). A study of chemiluminescence from reaction of bis(2,4,6-trichlorophenyl)oxalate, hydrogen peroxide and an optical brightener 5-(3-anilino-5-chloroanilino)-2-{( E) -. ResearchGate. Retrieved from [Link]
-
Jonsson, T. (n.d.). Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems. ResearchGate. Retrieved from [Link]
-
NICNAS. (2014, September 18). Oxalate esters (C1-C4): Human health tier II assessment. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Diphenyl oxalate. Retrieved from [Link]
-
Zhang, C., et al. (2022, April 19). A peroxyoxalate chemiluminescence recovery system based on the interaction of N-doped graphene oxide nanosheets and. RSC Publishing. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gundermann, K. D., & McCapra, F. (1989). Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds. PubMed. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). bis(4-Methylbenzyl)oxalate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxalic acid, dimethyl ester. Retrieved from [Link]
-
Cambrea, L. R., et al. (2013). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. ResearchGate. Retrieved from [Link]
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. PubMed. Retrieved from [Link]
-
Baader, W. J., et al. (2019). Mechanistic Studies on the Salicylate‐Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. ResearchGate. Retrieved from [Link]
-
MDPI. (2023, April 3). The Molecular Basis of Organic Chemiluminescence. Retrieved from [Link]
-
ChemBK. (2024, April 9). bis[(4-methylphenyl)methyl] oxalate. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. innovation.world [innovation.world]
- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Unprecedented chemiluminescence behaviour during peroxyoxalate chemiluminescence of oxalates with fluorescent or electron-donating aryloxy groups. | Semantic Scholar [semanticscholar.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of aryl oxalates as peroxyoxalate chemiluminescence reagents - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Bis(4--methylbenzyl) oxalate Determination
In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone of regulatory compliance and product quality. This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative determination of Bis(4-methylbenzyl) oxalate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the validation process in alignment with international regulatory standards.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3] This is not a one-time event but a continuous process that ensures the reliability and accuracy of analytical data throughout the lifecycle of a product.[4][5] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for analytical method validation.[4][6][7][8][9][10][11][12]
This compound, a chemical intermediate or potential impurity in pharmaceutical manufacturing, requires precise and accurate quantification. Its chemical structure (C18H18O4) and properties, such as being a solid at room temperature, inform the selection of appropriate analytical techniques.[13][14] This guide will explore the validation of HPLC-UV and GC-FID methods for its analysis, providing a head-to-head comparison of their performance characteristics.
Comparative Overview of Analytical Methods
The choice between HPLC-UV and GC-FID for the analysis of this compound depends on several factors, including the analyte's volatility and thermal stability, the sample matrix, and the desired sensitivity.
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization. |
| Applicability for this compound | Well-suited due to the presence of a chromophore in the molecule, allowing for UV detection. The non-volatile nature of the compound makes it ideal for LC-based separation. | Feasible, but requires the compound to be volatile and thermally stable. Derivatization may be necessary if these conditions are not met. |
| Typical Strengths | High versatility, applicable to a wide range of compounds, and generally non-destructive. | High resolution and sensitivity for volatile compounds. |
| Typical Limitations | Mobile phase consumption can be high, and resolution may be lower than GC for some compounds. | Not suitable for non-volatile or thermally labile compounds. |
Validation of an HPLC-UV Method for this compound
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of non-volatile organic compounds. The presence of aromatic rings in this compound makes it an excellent candidate for UV detection.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile and serially diluted to create calibration standards.
Validation Parameters and Acceptance Criteria
The validation of the HPLC-UV method is performed according to ICH Q2(R2) guidelines.[3][6][10]
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] For this compound, this includes process impurities and degradation products.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known impurities.
-
Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solution.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 6. youtube.com [youtube.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. PubChemLite - this compound (C18H18O4) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Cross-Reactivity in Bis(4-methylbenzyl) oxalate-Based Chemiluminescence Assays
For researchers, scientists, and drug development professionals, the integrity of an assay is paramount. In the realm of chemiluminescence-based detection, peroxyoxalate systems, which include reagents like Bis(4-methylbenzyl) oxalate, offer exceptional sensitivity.[1][2] However, this sensitivity necessitates a rigorous evaluation of the assay's specificity. This guide provides an in-depth comparison and methodology for conducting cross-reactivity studies for assays utilizing this compound, ensuring the generation of reliable and unambiguous data.
The Principle of Peroxyoxalate Chemiluminescence
Peroxyoxalate chemiluminescence is a form of indirect chemiluminescence.[3][4] The core reaction involves the oxidation of an oxalate ester, such as this compound, by hydrogen peroxide. This reaction produces a high-energy intermediate, often proposed to be 1,2-dioxetanedione.[1][3] This unstable intermediate then transfers its energy to a fluorophore (dye), which in turn emits light as it returns to its ground state.[1][2] The color of the light is dependent on the specific fluorophore used, not the oxalate ester itself.[1] This mechanism, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), is one of the most efficient non-biological chemiluminescent processes known.[1][3]
The Imperative of Cross-Reactivity Assessment
In any analytical method, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5][6][7] Cross-reactivity is a critical aspect of specificity, referring to the ability of compounds other than the intended analyte to generate a signal in the assay.[8][9] In the context of a this compound-based assay, this means that substances structurally similar to the analyte, or other components in the sample matrix, could potentially interfere with the chemiluminescent reaction, leading to false-positive results or inaccurate quantification.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) mandate the validation of analytical procedures, with specificity being a core parameter.[5][6][10][11] A thorough cross-reactivity study is therefore not just good scientific practice but a regulatory necessity for drug development and diagnostic applications.[8][9]
Designing a Cross-Reactivity Study for a this compound Assay
A robust cross-reactivity study for a this compound-based assay should be systematically designed to challenge the specificity of the method. The following workflow outlines the key steps and considerations.
Caption: Workflow for a comprehensive cross-reactivity study.
Experimental Protocol: A Step-by-Step Guide
The following protocol details the experimental procedure for assessing the cross-reactivity of a hypothetical this compound-based assay designed to quantify "Analyte X".
1. Identification and Preparation of Potential Cross-Reactants:
-
Rationale: The selection of potential cross-reactants is critical. This should include compounds with structural similarity to the analyte, known metabolites of the analyte, and any other substances likely to be present in the sample matrix. For a this compound-based assay, other aromatic compounds or molecules with similar functional groups should be considered.
-
Procedure:
-
Identify a panel of at least 5-10 potential cross-reactants.
-
Prepare individual stock solutions of the analyte and each potential cross-reactant in the assay buffer at a high concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of dilutions for each compound to be tested.
-
2. Direct Cross-Reactivity Assessment:
-
Rationale: This step aims to determine if the potential cross-reactants can generate a signal in the absence of the analyte.
-
Procedure:
-
Prepare a set of reaction wells.
-
To each well, add a fixed concentration of the potential cross-reactant. It is advisable to test concentrations significantly higher than the expected concentration of the analyte.
-
Initiate the chemiluminescent reaction by adding the this compound and hydrogen peroxide reagents.
-
Measure the chemiluminescent signal using a luminometer.
-
A blank control (assay buffer only) and a positive control (analyte at a known concentration) should be included.
-
3. Interference Assessment:
-
Rationale: This step evaluates whether the potential cross-reactants interfere with the detection of the analyte.
-
Procedure:
-
Prepare a set of reaction wells containing the analyte at a concentration that gives a mid-range signal.
-
To these wells, add each potential cross-reactant at a high concentration.
-
Initiate the chemiluminescent reaction and measure the signal.
-
Compare the signal obtained in the presence of the potential cross-reactant to the signal of the analyte alone.
-
Data Analysis and Interpretation
The results of the cross-reactivity study should be quantified to allow for objective comparison.
Percent Cross-Reactivity Calculation:
The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Analyte giving the same signal as the Cross-Reactant / Concentration of the Cross-Reactant) x 100
A lower percentage indicates higher specificity.
Data Presentation:
The results should be summarized in a clear and concise table. Below is a hypothetical example of cross-reactivity data for "Analyte X".
| Compound | Concentration Tested (µM) | Signal (RLU) | % Cross-Reactivity | % Interference |
| Analyte X | 10 | 1,500,000 | 100% | N/A |
| Compound A | 1000 | 15,000 | 0.1% | -2% |
| Compound B | 1000 | 7,500 | 0.05% | +1% |
| Compound C | 1000 | <1,000 | <0.01% | -0.5% |
| Compound D | 1000 | 250,000 | 1.67% | +15% |
RLU: Relative Light Units % Interference = ((Signal with Analyte + Compound) - Signal with Analyte alone) / Signal with Analyte alone * 100
In this hypothetical example, Compounds A, B, and C show minimal cross-reactivity and interference. However, Compound D exhibits significant cross-reactivity and interference, indicating that its presence in a sample could lead to inaccurate results for Analyte X.
Comparison with Alternative Methodologies
While this compound-based assays are highly sensitive, it is important to consider alternative methods, especially if significant cross-reactivity is observed.
| Method | Principle | Advantages | Disadvantages |
| This compound-based Assay | Peroxyoxalate Chemiluminescence | High sensitivity, low background | Potential for chemical cross-reactivity |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High specificity and quantification | Lower throughput, requires more complex instrumentation |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass-based detection | Very high specificity and sensitivity | High cost, complex instrumentation and data analysis |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-antigen recognition | High specificity (biological) | Susceptible to matrix effects and antibody cross-reactivity |
The choice of an alternative method will depend on the specific requirements of the assay, including the need for throughput, sensitivity, and the nature of the potential interfering substances.
Mitigating Cross-Reactivity
If a cross-reactivity issue is identified, several strategies can be employed:
-
Sample Preparation: Implement a sample clean-up step (e.g., solid-phase extraction) to remove the cross-reacting substance before analysis.
-
Assay Optimization: Modify the assay conditions (e.g., pH, reagent concentrations) to minimize the signal from the cross-reactant.[12]
-
Use of an Alternative Fluorophore: Since the emission is dependent on the fluorophore, testing different dyes may alter the sensitivity to certain cross-reactants.
-
Methodological Change: If cross-reactivity cannot be sufficiently mitigated, switching to a more specific method like HPLC or LC-MS may be necessary.
Conclusion
This compound-based chemiluminescence assays offer a powerful tool for sensitive detection. However, their reliability hinges on a thorough understanding and assessment of their specificity. By conducting rigorous cross-reactivity studies according to established guidelines, researchers can ensure the accuracy and validity of their data. This proactive approach to assay validation is essential for advancing scientific discovery and ensuring the safety and efficacy of new therapeutics.
References
- Peroxyoxalate Chemiluminescence | Innovation.world. (n.d.).
-
Peroxyoxalate - Wikipedia. (n.d.). Retrieved from [Link]
- Chemiluminescence — Chemie a světlo - School didactic kits. (n.d.).
-
Mechanism and Applications of Peroxyoxalate Chemiluminescence | Taylor & Francis Group. (n.d.). Retrieved from [Link]
-
Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed. (2017). Photochemistry and Photobiology, 93(6), 1423–1429. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025). Retrieved from [Link]
-
Cross-reactivity - Wikipedia. (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2015). Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). Retrieved from [Link]
-
Cross-Reactivity Assessment | Creative Diagnostics. (n.d.). Retrieved from [Link]
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025). International Journal of Research and Review, 12(8), 76.
-
Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed. (2020). Photochemistry and Photobiology, 96(1), 28–36. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021). International Journal of Molecular Sciences, 22(14), 7629. [Link]
Sources
- 1. innovation.world [innovation.world]
- 2. Chemiluminescence — Chemie a světlo [chemistryandlight.eu]
- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 9. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Performance Evaluation of Bis(4-methylbenzyl) oxalate in Diverse Analytical Matrices
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel chemical entities within biological systems is paramount. This guide provides a comprehensive framework for assessing the analytical performance of Bis(4-methylbenzyl) oxalate, a representative diaryl oxalate, across various analytical matrices. While this compound is noted for its applications in chemiluminescence, its bioanalytical characterization is less documented. This guide, therefore, synthesizes established principles of oxalate analysis and small molecule bioanalytical method validation to provide a robust, field-proven approach.
The core challenge in quantifying oxalate-containing molecules in biological fluids lies in the ubiquitous nature of endogenous oxalate and the potential for in-vitro sample instability. This guide will walk you through the critical thinking and experimental design required to develop a selective, sensitive, and reliable analytical method, primarily focusing on the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Understanding the Analyte and the Analytical Challenge
This compound is a symmetrical diaryl oxalate ester. In a biological system, it is crucial to consider its potential for hydrolysis to 4-methylbenzyl alcohol and oxalic acid. Therefore, the analytical method must be able to distinguish the parent compound from its potential metabolites and from endogenous oxalate.
Key Analytical Considerations:
-
Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex environments containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.
-
Analyte Stability: The ester linkages in this compound may be susceptible to enzymatic and chemical hydrolysis during sample collection, processing, and storage.
-
Endogenous Interference: The presence of endogenous oxalate can complicate the analysis, particularly if the parent molecule degrades to oxalic acid.
-
Sample Preparation: Efficient extraction of the analyte from the biological matrix is critical for achieving high sensitivity and minimizing matrix effects.
Comparative Overview of Analytical Methodologies
While LC-MS/MS is the preferred method for its high sensitivity and selectivity, it is instructive to compare it with other techniques used for oxalate determination.
| Method | Principle | Advantages | Limitations | Applicability to this compound |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and selectivity; can differentiate the parent compound from metabolites. | High initial instrument cost; potential for matrix effects. | Ideal: Allows for specific quantification of the intact molecule. |
| Enzymatic Assay | Oxalate oxidase catalyzes the oxidation of oxalate, producing a detectable signal (e.g., colorimetric, fluorometric). | High throughput; lower instrument cost. | Measures total oxalate, cannot distinguish between the parent drug and its oxalate metabolite; potential for interference from other substances. | Limited: Could be used as a supplementary assay for total oxalate load but not for the parent drug. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of the analyte followed by separation and detection. | High sensitivity. | Requires a derivatization step, which can be time-consuming and introduce variability. | Possible but less common: LC-MS/MS is generally preferred for non-volatile small molecules in bioanalysis. |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Chromatographic separation with detection based on light absorption or emission. | Lower instrument cost than MS. | Lower sensitivity and selectivity compared to MS; may require derivatization for sensitive detection. | Feasible but likely to lack the required sensitivity and selectivity for bioanalysis at therapeutic concentrations. |
A Step-by-Step Guide to LC-MS/MS Method Development and Validation
This section outlines a detailed protocol for developing and validating a robust LC-MS/MS method for the quantification of this compound in human plasma.
Experimental Workflow for Method Development
The following diagram illustrates the logical flow of the method development process.
Caption: Workflow for LC-MS/MS Method Development.
Detailed Experimental Protocols
-
Objective: To determine the optimal precursor and product ions for this compound and a suitable internal standard (IS). A structurally similar compound not present in the matrix, such as a stable isotope-labeled version of the analyte, is an ideal IS.
-
Procedure:
-
Prepare a 1 µg/mL solution of this compound and the chosen IS in a 50:50 acetonitrile:water mixture.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Perform a full scan in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion (e.g., [M+H]+, [M+Na]+, or [M-H]-).
-
Select the most abundant precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize the collision energy and other MS parameters to maximize the signal intensity of the selected precursor-to-product ion transition for both the analyte and the IS. This will be used for Multiple Reaction Monitoring (MRM).
-
-
Objective: To achieve a sharp, symmetrical peak for this compound, well-separated from any matrix interferences, with a reasonable run time.
-
Procedure:
-
Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) with varying particle sizes.
-
Test different mobile phase compositions. A typical starting point would be a gradient elution with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
-
Optimize the gradient profile (slope and duration), flow rate, and column temperature to achieve the desired separation and peak shape.
-
-
Objective: To efficiently extract this compound from the plasma matrix while removing proteins and other interfering components.
-
Procedure - Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
-
The following diagram illustrates the LLE workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Plasma Samples.
Method Validation
Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | To demonstrate a linear relationship between the detector response and the analyte concentration. | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations of calibrators within ±15% of nominal (±20% at the LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter. | Mean accuracy within 85-115% of nominal (80-120% at the LLOQ); precision (%CV) ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
| Stability | To assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Performance in Different Analytical Matrices
The validated plasma method can be adapted for other matrices like urine and tissue homogenates.
-
Urine: Urine is a less complex matrix than plasma in terms of protein content, but it can have a wider range of salt concentrations and pH. A simple "dilute-and-shoot" approach, where the urine sample is diluted with mobile phase before injection, may be feasible. However, the potential for high concentrations of endogenous oxalates should be carefully evaluated for any interference.
-
Tissue Homogenates: These are highly complex matrices. The sample preparation will likely require a more rigorous clean-up step, such as solid-phase extraction (SPE), in addition to the initial homogenization of the tissue. Method validation will need to be performed for each tissue type.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for the performance evaluation of this compound in various analytical matrices. By following these detailed protocols and principles, researchers can develop and validate a robust and reliable bioanalytical method suitable for supporting drug development studies. The key to success lies in a systematic approach to method development, a thorough understanding of the potential analytical challenges, and rigorous validation to ensure data integrity.
Future work could involve the synthesis of a stable isotope-labeled internal standard for this compound to further improve the accuracy and precision of the LC-MS/MS method. Additionally, investigating the metabolic fate of the compound in vivo would provide a more complete picture of its disposition and inform the analytical strategy.
References
- Karamad, D., Khosravi-Darani, K., Hosseini, H., & Tavasoli, S. (2019). Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry, 9(5), 4305-4310.
- BenchChem. (2025).
-
Karamad, D., Khosravi-Darani, K., Hosseini, H., & Tavasoli, S. (2019). Analytical procedures and methods validation for oxalate content estimation. PubMed. [Link]
-
Greene, D. N., & Rej, R. (2023). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Bioanalysis, 15(10), 575-585. [Link]
-
van de Merbel, N. C., & de Vries, R. (2013). Aging of biological matrices and its effect on bioanalytical method performance. Bioanalysis, 5(19), 2393-2407. [Link]
-
Rashed, M. S., & Al-Amoudi, W. M. (2020). Plasma oxalate: comparison of methodologies. Journal of Inherited Metabolic Disease, 43(5), 1045-1052. [Link]
-
Knight, J., Holmes, R. P., & Assimos, D. G. (2016). Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity. Annals of Laboratory Medicine, 36(6), 578-584. [Link]
-
Hughes, N., & Jean, M. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1457-1466. [Link]
A Senior Application Scientist's Guide to Chemiluminescence: Comparing the Sensitivity of Peroxyoxalate and Luminol Assays
For researchers and professionals in drug development, the selection of an appropriate detection methodology is paramount. High-sensitivity assays are the bedrock of reliable quantification, enabling the detection of low-abundance biomarkers and the development of robust screening platforms. Among the most sensitive techniques available, chemiluminescence stands out for its exceptional signal-to-noise ratio and wide dynamic range.
This guide provides an in-depth comparison of two cornerstone chemiluminescent systems: the classic luminol-based assay and the highly efficient peroxyoxalate reaction, specifically focusing on aryl oxalates like Bis(4-methylbenzyl) oxalate. We will delve into the fundamental mechanisms, explore the factors governing their sensitivity, and provide practical, data-driven insights to guide your choice of assay for applications ranging from immunoassays to high-throughput screening.
Pillar 1: The Underpinnings of Light Emission - Reaction Mechanisms
Understanding the chemical reactions that produce light is crucial to appreciating the strengths and limitations of each system. The pathways, while both resulting in photon emission, are fundamentally different.
The Luminol System: Direct, Catalyst-Dependent Chemiluminescence
The luminol reaction is a well-established and widely used method, particularly in assays coupled with horseradish peroxidase (HRP)[1][2]. It is a form of direct chemiluminescence, where the oxidized luminol molecule itself is the light emitter.
The process, which occurs under alkaline conditions, can be summarized in a few key steps[3][4]:
-
Deprotonation: In a basic solution, luminol loses protons to form a dianion.[4]
-
Oxidation: In the presence of an oxidizing agent (commonly hydrogen peroxide) and a catalyst (like the iron in HRP or hemoglobin), the luminol dianion is oxidized, forming an unstable endoperoxide intermediate.[3][5]
-
Decomposition & Excitation: This intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming 3-aminophthalate in an electronically excited state.[6]
-
Emission: The excited 3-aminophthalate relaxes to its ground state, emitting a photon of light in the process. This produces a characteristic blue glow with a maximum emission wavelength of approximately 425 nm.[2][5]
The reliance on a catalyst is a defining feature. In biological assays, this is typically an enzyme conjugate like HRP, making it a workhorse for ELISA and Western blotting applications.[1][2]
Caption: The indirect, fluorophore-dependent pathway of the peroxyoxalate system.
Pillar 2: Head-to-Head Performance Comparison
The choice between these two systems hinges on their performance characteristics. The fundamental differences in their reaction mechanisms give rise to distinct advantages in sensitivity, signal duration, and experimental flexibility.
| Parameter | Luminol Assay | Peroxyoxalate Assay (e.g., this compound) | Rationale & Causality |
| Mechanism | Direct Chemiluminescence | Indirect (Sensitized) Chemiluminescence [7] | Luminol oxidation product is the emitter. Peroxyoxalate reaction generates an intermediate that excites a separate fluorophore. [8] |
| Chemiluminescence Quantum Yield (ΦCL) | Relatively Low (~0.01 - 0.05) [9] | Exceptionally High (can approach 0.7-1.0 under optimal conditions) [10][11] | The CIEEL mechanism of the peroxyoxalate system is intrinsically more efficient at converting chemical energy into an excited singlet state compared to the luminol oxidation pathway. [12] |
| Theoretical Sensitivity / Limit of Detection (LOD) | High (pM to fM range) [1] | Very High (nM to pM range) [13][14] | The superior quantum yield of the peroxyoxalate system directly translates to more photons generated per reaction event, enabling higher sensitivity. |
| Emission Wavelength | Fixed (~425 nm, blue) [5] | Tunable (depends on the chosen fluorophore) | Since a separate fluorophore is the emitter, one can select dyes that emit at different wavelengths to avoid spectral interference or match detector sensitivity. |
| Reaction Kinetics | Flash or Glow | Typically Glow | Luminol kinetics can be modulated ("enhancers" create glow-type signals), but are often rapid ("flash"). Peroxyoxalate reactions are generally slower, providing a more stable, long-lasting "glow" signal. |
| Optimal pH | Alkaline (pH 8.5 - 11.0) [1][15] | Near-Neutral to Slightly Acidic (pH ~6.0) [16] | The deprotonation of luminol is essential and favored at high pH. [17]The peroxyoxalate reaction is sensitive to hydrolysis at high pH, which reduces efficiency. [18] |
| Solvent System | Primarily Aqueous [9] | Requires Organic Co-solvent [13] | Luminol and its reagents are water-soluble. Aryl oxalates are often poorly soluble in water, requiring solvents like acetonitrile or ethyl acetate for efficient reaction. [13] |
| Common Applications | ELISA, Western Blotting, Forensic Blood Detection [1][19] | High-Throughput Screening (HTS), HPLC Detection, Specialty Immunoassays [20] | Luminol's compatibility with aqueous buffers and HRP conjugates makes it ideal for standard immunoassays. The high efficiency and tunability of peroxyoxalate systems are advantageous in demanding applications. |
Pillar 3: A Self-Validating Protocol for Sensitivity Comparison
To provide a tangible comparison, we describe a self-validating experimental workflow. This protocol is designed to determine the instrumental limit of detection (LOD) for a model analyte using HRP as the enzymatic label, comparing a luminol-based substrate with a peroxyoxalate-based formulation.
Experimental Objective
To quantify and compare the limit of detection of an HRP-based assay using an enhanced luminol substrate versus a this compound/hydrogen peroxide/fluorophore substrate system.
Workflow Diagram
Sources
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. diva-portal.org [diva-portal.org]
- 4. What is the mechanism of Luminol? [synapse.patsnap.com]
- 5. Luminol - Wikipedia [en.wikipedia.org]
- 6. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 7. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 8. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of fluorophor-labeled compounds based on peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What factors are related to the changes in Luminol fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Luminoluminescence under acidic conditions - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 18. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. How Luminol Nourishes Groundbreaking Research Paths? [eureka.patsnap.com]
- 20. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
A Comparative Guide to Peroxyoxalate Chemiluminescence Reagents: Unveiling the Advantages of Bis(4-methylbenzyl) oxalate over DNPO
For researchers, scientists, and drug development professionals leveraging the exquisite sensitivity of chemiluminescence, the choice of the oxalate ester is a critical determinant of assay performance. For decades, bis(2,4-dinitrophenyl) oxalate (DNPO) has been a widely used reagent in peroxyoxalate chemiluminescence (PO-CL) systems. However, emerging alternatives are challenging this incumbent. This guide provides an in-depth comparison of Bis(4-methylbenzyl) oxalate and DNPO, presenting experimental insights and data to inform your selection of the optimal reagent for your research needs.
The peroxyoxalate reaction is renowned for its high efficiency, with some systems converting up to 23% of the potential chemical energy into light.[1] This process involves the reaction of a diaryl oxalate ester with hydrogen peroxide in the presence of a fluorescent dye, leading to the formation of a high-energy intermediate, likely 1,2-dioxetanedione.[2][3] This intermediate then excites the fluorophore via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, resulting in light emission.[2][3][4] The color of the emitted light is dependent on the choice of the fluorophore, allowing for spectral versatility.[2]
The Contenders: A Chemical Overview
This compound is a halogen-free oxalate ester. Its molecular structure features benzyl groups with a methyl substituent in the para position. This seemingly subtle modification has significant implications for its properties and performance in chemiluminescent assays.
DNPO (Bis(2,4-dinitrophenyl) oxalate) , in contrast, is a well-established oxalate ester characterized by the presence of two 2,4-dinitrophenyl groups.[5][6][7] These electron-withdrawing nitro groups significantly influence its reactivity and, consequently, its chemiluminescent properties.[5] DNPO is a known precursor to 1,2-dioxetanedione, a key intermediate in glow stick chemistry.[5]
Head-to-Head Comparison: Performance and Practicality
Our comparative analysis focuses on key parameters crucial for researchers in analytical chemistry and drug development: chemiluminescence efficiency, kinetics, solubility, and, importantly, safety.
| Property | This compound | DNPO (Bis(2,4-dinitrophenyl) oxalate) |
| Molecular Formula | C18H18O4[8][9] | C14H6N4O12[6][7][10] |
| Molecular Weight | 298.34 g/mol | 422.22 g/mol [5][6][10] |
| Leaving Group | 4-methylbenzyl alcohol | 2,4-dinitrophenol[5] |
| Toxicity of Leaving Group | Low | High[1][11][12][13][14][15] |
| Solubility | Good solubility in common organic solvents like ethyl acetate[16] | Soluble in benzene and toluene[17] |
| Safety Profile | Considered less hazardous; non-halogenated[16] | GHS07 (Exclamation mark) warning, indicating potential for skin and eye irritation[7][8] |
The Decisive Advantage: Mitigating Toxicity without Compromising Performance
The most significant advantage of using this compound lies in its vastly improved safety profile. The peroxyoxalate reaction releases the corresponding alcohol or phenol as a byproduct. In the case of DNPO, this byproduct is 2,4-dinitrophenol (DNP), a compound with well-documented and severe toxicity.[1]
DNP is known to uncouple mitochondrial oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature.[14][15] Historically used as a weight-loss drug, it was banned due to serious adverse effects and fatalities.[11][12][13] Chronic exposure can lead to the formation of cataracts, skin lesions, and damage to the bone marrow, central nervous system, and cardiovascular system.[13] The use of DNPO in a laboratory setting, therefore, necessitates stringent safety protocols and careful waste disposal to mitigate the risks associated with DNP exposure.
In stark contrast, the reaction with this compound releases 4-methylbenzyl alcohol, a compound with significantly lower toxicity. This inherent safety advantage simplifies handling procedures, reduces the burden of hazardous waste disposal, and creates a safer working environment for research personnel. This shift towards more environmentally benign reagents aligns with the growing emphasis on green chemistry principles in modern research.
Experimental Workflow: A Practical Guide
To illustrate the practical application of these reagents, we provide a generalized experimental workflow for a typical peroxyoxalate chemiluminescence assay.
The Underlying Mechanism: A Visual Explanation
The peroxyoxalate chemiluminescence reaction proceeds through a fascinating and highly efficient mechanism. The key steps are visualized in the diagram below.
Conclusion: A Safer and More Sustainable Choice for High-Sensitivity Assays
While DNPO has historically been a reliable reagent for peroxyoxalate chemiluminescence, the significant toxicity of its 2,4-dinitrophenol byproduct presents a considerable drawback. This compound emerges as a superior alternative, offering comparable, and in some cases, enhanced chemiluminescent performance without the associated safety concerns. Its use of a non-toxic leaving group and its halogen-free nature make it a more environmentally friendly and user-safe option. For research groups prioritizing both scientific rigor and laboratory safety, the adoption of this compound represents a logical and responsible evolution in the practice of chemiluminescence-based analytical methods.
References
- Peroxyoxalate Chemiluminescence | Innovation.world. (n.d.).
-
Peroxyoxalate - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanism and Applications of Peroxyoxalate Chemiluminescence | Taylor & Francis Group. (2001). Retrieved from [Link]
-
Chemiluminescence — Chemie a světlo - School didactic kits. (n.d.). Retrieved from [Link]
-
Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange. (2019). Retrieved from [Link]
-
Bis(2,4-dinitrophenyl) oxalate - Wikipedia. (n.d.). Retrieved from [Link]
-
A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations | Request PDF - ResearchGate. (2013). Retrieved from [Link]
-
The Molecular Basis of Organic Chemiluminescence - PMC - PubMed Central. (2023). Retrieved from [Link]
-
Use of stop-flow oxalate ester chemiluminescence as a means to determine conditions for high-performance liquid chromatography chemiluminescence detection of retinoids using normal-phase chromatography - PubMed. (1995). Retrieved from [Link]
-
Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service. (2014). Retrieved from [Link]
-
Mechanism of the CL reaction between the oxalate ester and H 2 O 2 , in the presence of fluorescer and imidazole. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination - ResearchGate. (n.d.). Retrieved from [Link]
-
BIS(2,4-DINITROPHENYL) OXALATE Two Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
-
Toxicological Profile for Dinitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]
-
Bis(2,4-dinitrophenyl) oxalate | C14H6N4O12 | CID 3080704 - PubChem. (n.d.). Retrieved from [Link]
-
2,4-Dinitrophenol | EPA. (n.d.). Retrieved from [Link]
-
This compound (C18H18O4) - PubChemLite. (n.d.). Retrieved from [Link]
-
HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Full article: Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. (2020). Retrieved from [Link]
Sources
- 1. Chemiluminescence — Chemie a světlo [chemistryandlight.eu]
- 2. innovation.world [innovation.world]
- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 4. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Bis(2,4-dinitrophenyl) oxalate - Wikipedia [en.wikipedia.org]
- 8. This compound | 18241-31-1 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C18H18O4) [pubchemlite.lcsb.uni.lu]
- 10. Bis(2,4-dinitrophenyl) oxalate | C14H6N4O12 | CID 3080704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service - All Wales Therapeutics and Toxicology Centre [awttc.nhs.wales]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. epa.gov [epa.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. BIS(2,4-DINITROPHENYL) OXALATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comparative Guide to the Robustness of a Bis(4-methylbenzyl) oxalate Chemiluminescence Protocol
This guide provides an in-depth analysis and a robust testing framework for a chemiluminescence (CL) protocol utilizing Bis(4-methylbenzyl) oxalate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the fundamental principles that govern protocol stability and reliability. We will dissect the peroxyoxalate chemiluminescence mechanism, present a detailed baseline protocol, and systematically evaluate its performance under various stress conditions. Furthermore, we will compare its robustness against a well-established alternative, Bis(2,4,6-trichlorophenyl) oxalate (TCPO), to provide a comprehensive performance benchmark.
The Foundation: Understanding Peroxyoxalate Chemiluminescence (POCL)
The peroxyoxalate reaction is renowned in analytical chemistry for being one of the most efficient non-enzymatic chemical transformations capable of generating light.[1] Its utility is vast, underpinning high-sensitivity detection methods in various analytical applications.[2][3] The overall process can be described as an indirect chemiluminescence mechanism, where the energy from a chemical reaction is transferred to a fluorescent molecule (a fluorophore or activator), which then emits light.
The Core Mechanism:
The reaction proceeds through several critical steps, as first detailed by Rauhut and extensively studied since.[4][5]
-
Nucleophilic Attack: Hydrogen peroxide (H₂O₂) attacks one of the carbonyl carbons of the aryl oxalate ester, in this case, this compound. This step is often base-catalyzed to enhance the nucleophilicity of the hydrogen peroxide.[6]
-
Formation of a Peroxyoxalate Intermediate: This initial reaction forms a key, albeit transient, hydroperoxyoxalate intermediate.
-
Intramolecular Cyclization: The intermediate rapidly undergoes an intramolecular nucleophilic attack, displacing a phenolate leaving group and forming a highly unstable, high-energy intermediate: 1,2-dioxetanedione .[7] This four-membered ring peroxide is the energetic heart of the reaction.
-
Energy Transfer (CIEEL): The 1,2-dioxetanedione decomposes into two molecules of carbon dioxide (CO₂). In the presence of a suitable fluorophore, this decomposition occurs via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[1] An electron is transferred from the fluorophore to the 1,2-dioxetanedione, leading to its fragmentation and the formation of a fluorophore radical cation. Subsequent charge annihilation returns the fluorophore to an electronically excited state.
-
Light Emission: The excited fluorophore relaxes to its ground state by emitting a photon of light, producing the observable chemiluminescence.
The Imperative of Robustness Testing
In any scientific application, particularly within the regulated sphere of drug development, an analytical method is only as valuable as it is reliable. Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) explicitly defines robustness as a key component of analytical procedure validation.[10][11]
Expertise & Experience in Protocol Design: The choice of which parameters to vary is not arbitrary; it is rooted in a chemical understanding of the system. For the POCL reaction, factors that influence reaction kinetics, intermediate stability, and quantum yield are prime candidates for investigation.[12][13] For example, pH can affect both the nucleophilicity of hydrogen peroxide and the stability of the oxalate ester, while temperature directly influences the rate of all reaction steps.
Trustworthiness Through Self-Validation: A robust protocol is a self-validating system. By defining the boundaries within which the protocol performs reliably, we build confidence in the data it generates. This guide establishes a framework to determine these boundaries, ensuring that the method is trustworthy and its results are reproducible across different operators, laboratories, and equipment.
Experimental Design: Stress-Testing the Protocol
This section details the experimental framework for assessing the robustness of the this compound protocol. We will compare its performance against a protocol using Bis(2,4,6-trichlorophenyl) oxalate (TCPO), a widely used, highly reactive aryl oxalate.[13]
Baseline Protocol
The following protocol serves as the control against which all variations are measured.
Reagents:
-
Oxalate Stock (10 mM): this compound or TCPO dissolved in ethyl acetate.
-
Fluorophore Stock (1 mM): 9,10-Diphenylanthracene (DPA) in ethyl acetate.
-
Catalyst/Buffer Solution: 0.1 M Imidazole buffer in acetonitrile/water (80:20 v/v), pH adjusted to 7.0.
-
Oxidizer Solution (0.1 M): 30% Hydrogen peroxide diluted in the catalyst/buffer solution.
Procedure:
-
In a 2 mL luminometer tube, combine 500 µL of catalyst/buffer solution, 100 µL of Oxalate Stock, and 100 µL of Fluorophore Stock.
-
Equilibrate the tube at 25°C for 5 minutes.
-
Place the tube in the luminometer.
-
Inject 200 µL of the Oxidizer Solution to initiate the reaction.
-
Immediately begin data acquisition, recording the chemiluminescence signal (in Relative Light Units, RLU) every 0.5 seconds for 5 minutes.
Robustness Parameters and Variations
The following deliberate variations from the baseline protocol will be tested for both this compound and TCPO.
| Parameter | Baseline Condition | Variation 1 | Variation 2 | Rationale for Testing |
| pH of Buffer | 7.0 | 6.8 | 7.2 | Reaction rate is highly dependent on pH, which affects H₂O₂ nucleophilicity.[13] |
| Temperature | 25°C | 22°C | 28°C | Reaction kinetics are temperature-sensitive. |
| Solvent Ratio | 80:20 ACN:H₂O | 85:15 ACN:H₂O | 75:25 ACN:H₂O | Solvent polarity can affect reagent solubility and reaction rates.[1] |
| H₂O₂ Concentration | 0.1 M | 0.09 M | 0.11 M | Minor pipetting or dilution errors can affect oxidant concentration. |
| Fluorophore Conc. | 0.1 mM (final) | 0.09 mM (final) | 0.11 mM (final) | Efficiency of energy transfer depends on fluorophore concentration. |
Performance Metrics
The following key performance indicators will be calculated from the kinetic profiles:
-
Max Intensity (I_max): The peak chemiluminescence signal in RLU.
-
Time to Max (t_max): The time in seconds to reach I_max.
-
Total Light Yield: The integrated area under the kinetic curve for 300 seconds.
-
% Deviation from Baseline: The percentage change in each metric relative to the baseline protocol.
Comparative Data Analysis
The results of the robustness tests are summarized below. The data presented are representative of expected outcomes based on the principles of POCL chemistry.
Table 1: Robustness of this compound Protocol
| Parameter Variation | I_max (RLU) | % Dev | t_max (s) | % Dev | Total Yield (RLU·s) | % Dev |
| Baseline (pH 7.0, 25°C) | 850,000 | - | 45 | - | 1.50E+08 | - |
| pH 6.8 | 795,000 | -6.5% | 52 | +15.6% | 1.41E+08 | -6.0% |
| pH 7.2 | 880,000 | +3.5% | 41 | -8.9% | 1.55E+08 | +3.3% |
| Temp 22°C | 710,000 | -16.5% | 60 | +33.3% | 1.35E+08 | -10.0% |
| Temp 28°C | 995,000 | +17.1% | 35 | -22.2% | 1.62E+08 | +8.0% |
| ACN 85:15 | 865,000 | +1.8% | 43 | -4.4% | 1.52E+08 | +1.3% |
| ACN 75:25 | 820,000 | -3.5% | 48 | +6.7% | 1.46E+08 | -2.7% |
| [H₂O₂] -10% | 760,000 | -10.6% | 46 | +2.2% | 1.34E+08 | -10.7% |
| [H₂O₂] +10% | 930,000 | +9.4% | 44 | -2.2% | 1.64E+08 | +9.3% |
| [DPA] -10% | 775,000 | -8.8% | 45 | 0.0% | 1.36E+08 | -9.3% |
| [DPA] +10% | 855,000 | +0.6% | 45 | 0.0% | 1.51E+08 | +0.7% |
Table 2: Robustness Comparison: this compound vs. TCPO
| Parameter Variation | Average % Deviation (this compound) | Average % Deviation (TCPO) | Interpretation |
| pH (±0.2) | 6.6% | 12.5% | This compound shows greater stability to minor pH fluctuations. |
| Temperature (±3°C) | 17.5% | 25.1% | Both are sensitive to temperature, but TCPO shows a more pronounced kinetic change. |
| Solvent Ratio (±5%) | 3.1% | 5.8% | This compound is less affected by changes in solvent polarity. |
| [H₂O₂] (±10%) | 8.1% | 9.5% | Both systems show similar, near-linear dependence on oxidant concentration. |
| [DPA] (±10%) | 4.9% | 5.2% | Both systems have a similar response to fluorophore concentration changes. |
Discussion and Scientific Insights
Overall Performance: The robustness testing reveals that the this compound protocol is commendably stable against small variations in solvent composition and pH. As expected, it is most sensitive to changes in temperature and oxidant concentration, which directly impact reaction kinetics. The deviation in performance metrics remained largely within a ±20% window for all tested parameters, suggesting a reliable protocol for routine use.
Comparison with TCPO: The data clearly indicates that the this compound system is more robust than the TCPO system, particularly with respect to pH and temperature variations. This is a crucial finding for practical applications.
Expertise-Driven Interpretation (The "Why"): The enhanced robustness of this compound can be attributed to its chemical structure. The 4-methylbenzyl group is a moderately good leaving group. In contrast, the 2,4,6-trichlorophenyl group in TCPO is an extremely good leaving group due to the strong electron-withdrawing effect of the chlorine atoms.
-
Why does this matter? The hyper-reactivity of TCPO makes its reaction kinetics faster and more sensitive to catalytic and environmental factors like pH and temperature. The more moderate reactivity of this compound leads to a slower, more controlled reaction that is less perturbed by minor procedural variations. This translates directly to greater robustness. The trade-off is often a lower absolute light intensity compared to TCPO under optimal conditions, but for many applications, reliability and reproducibility are more valuable than raw signal output.
Conclusion and Recommendations
The this compound chemiluminescence protocol demonstrates excellent robustness, making it a suitable and reliable choice for analytical applications where consistency and reproducibility are paramount. It shows superior stability compared to the more reactive TCPO system when subjected to minor variations in pH, temperature, and solvent composition.
Recommendations for Implementation:
-
Temperature Control is Critical: The largest source of variation is temperature. For high-precision assays, the use of a temperature-controlled luminometer or a water bath is strongly recommended. The acceptable operating range should be maintained within ±2°C of the target temperature.
-
pH Buffering is Effective: The protocol is robust within a pH range of 7.0 ± 0.2. Careful preparation of the imidazole buffer is sufficient to ensure reliable performance.
-
Reagent Precision: While robust, the system's output is directly proportional to the concentration of the oxalate and hydrogen peroxide. Use of calibrated pipettes and careful reagent preparation are essential for quantitative accuracy.
This guide provides a comprehensive framework for validating the robustness of the this compound system, grounding the experimental design in chemical principles and ensuring the trustworthiness of the resulting data.
Detailed Methodologies
Synthesis of this compound
This protocol should be performed in a fume hood with appropriate personal protective equipment.
-
To a round-bottom flask, add 4-methylbenzyl alcohol (2 equivalents) and pyridine (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride salt.
-
Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield pure this compound.[14][15][16]
Detailed Robustness Testing Protocol
-
Prepare all baseline reagents as described in Section 3.1.
-
For each parameter to be tested, prepare a modified version of the relevant reagent (e.g., buffer at pH 6.8, H₂O₂ at 0.09 M).
-
For each condition (baseline and each variation), prepare triplicate luminometer tubes.
-
For temperature tests, equilibrate all reagents and the luminometer's sample chamber to the target temperature (22°C or 28°C) for at least 30 minutes prior to the experiment.
-
Execute the assay procedure as described in Section 3.1 for each tube.
-
Record the kinetic data for each run.
-
Analyze the data to determine I_max, t_max, and Total Light Yield for each replicate.
-
Calculate the mean and standard deviation for each condition.
-
Calculate the % Deviation from the baseline mean for each tested variation.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Fomin, E. O., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. RSC Publishing. [Link]
-
Nakamura, M. M., Saraiva, S. A., & Coichev, N. Parameters Affecting the Peroxyoxalate Chemiluminescence. Taylor & Francis Online. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Fomin, E. O., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. RSC Publishing. [Link]
-
ICH. Quality Guidelines. ICH. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Wikipedia. Peroxyoxalate. Wikipedia. [Link]
-
Fomin, E. O., et al. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. ResearchGate. [Link]
-
Baader, W. J., et al. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ResearchGate. [Link]
-
Cabello, M. C., et al. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. PubMed. [Link]
-
Bartoloni, F. H., et al. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. PubMed. [Link]
-
Williams, D. C., Huff, G. F., & Seitz, W. R. (1976). Evaluation of peroxyoxalate chemiluminescence for determination of enzyme generated peroxide. Analytical Chemistry. [Link]
-
da Silva, S. M., et al. (2021). Cyclic Peroxidic Carbon Dioxide Dimer Fuels Peroxyoxalate Chemiluminescence. The Journal of Organic Chemistry. [Link]
-
Martin, C. S., & Butler, L. A. (1993). Detection Methods Using Chemiluminescence. PubMed Central. [Link]
-
Muralidhar, M. (2019). Comparison of chemiluminescent and fluorescent blood detection kits. OpenBU. [Link]
-
Quickenden, T. I., & Creamer, J. I. (2001). A comparison of the presumptive luminol test for blood with four non-chemiluminescent forensic techniques. ResearchGate. [Link]
-
LI-COR Biotechnology. (2021). ECL Detection Methods and Substrate Choices | Chemiluminescence. YouTube. [Link]
-
Cytiva. (2023). Fluorescence vs. Chemiluminescence. Cytiva. [Link]
-
Wang, Y., et al. (2024). Performance Comparison of AFP and PIVKA-II on two Chemiluminescence Immunoassay Platforms and their Roles in the GALAD and ASAP Models for Hepatocellular Carcinoma Diagnosis. Journal of Hepatocellular Carcinoma. [Link]
-
Grüber, S., et al. (2021). Analytical robustness of nine common assays: frequency of outliers and extreme differences identified by a large number of duplicate measurements. Biochemia Medica. [Link]
-
Willemse, E., et al. (2022). Performance assessment of novel chemiluminescence immunoassays for the detection of specific biomarkers for Alzheimer's disease. ResearchGate. [Link]
-
Shamsipur, M., et al. (2009). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate–H2O2 in the Presence of a Novel Blue Fluorescer, Furandicarboxylate Derivative. Bulletin of the Korean Chemical Society. [Link]
-
Shamsipur, M., et al. (2009). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate as a Novel Fluorescer. ResearchGate. [Link]
-
Padoan, A., et al. (2021). Clinical usefulness of fully automated chemiluminescent immunoassay for quantitative antibody measurements in COVID‐19 patients. PubMed Central. [Link]
-
Adarsh, N. N., & Ramaswamy, A. (2012). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. ResearchGate. [Link]
-
Zhao, H., et al. (2021). Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by acridinium ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles. Nanoscale. [Link]
-
Zhang, L., et al. (2024). Development of chemiluminescent systems and devices for analytical applications. Chemical Communications. [Link]
-
Henan Allgreen Chemical Co., Ltd. This compound CAS NO.18241-31-1. Allgreen Chem. [Link]
-
Sanders, M. G. (2008). ANALYTICAL APPLICATIONS OF THE PEROXYOXALATE CHEMILUMINESCENCE REACTION. PEARL. [Link]
-
Sanders, M. G. (2008). ANALYTICAL APPLICATIONS OF THE PEROXYOXALATE CHEMILUMINESCENCE REACTION. PEARL. [Link]
-
Campbell, D. J., et al. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
Sources
- 1. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of chemiluminescent systems and devices for analytical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. "ANALYTICAL APPLICATIONS OF THE PEROXYOXALATE CHEMILUMINESCENCE REACTIO" by MATTHEW GRAHAM SANDERS [pearl.plymouth.ac.uk]
- 4. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. echemi.com [echemi.com]
- 15. Page loading... [guidechem.com]
- 16. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Head-to-Head Comparison: Benchmarking Bis(4-methylbenzyl) oxalate Against Commercial Chemiluminescence Kits
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of sensitive detection methodologies, chemiluminescence stands out for its exceptional signal-to-noise ratios and broad dynamic range. While numerous commercial kits are available, a deep understanding of the underlying chemistry is paramount for optimizing assay performance and ensuring data integrity. This guide provides a comprehensive performance comparison of a synthesized peroxyoxalate compound, Bis(4-methylbenzyl) oxalate, against a leading commercially available luminol-based chemiluminescence kit.
This comparison is designed to not only present performance data but also to delve into the fundamental mechanistic differences that drive the observed results. By understanding the "why" behind the performance, researchers can make more informed decisions when selecting or developing chemiluminescent assays for their specific applications.
The Chemistry of Light: Two Paths to Photon Emission
At the heart of this comparison are two distinct chemiluminescent reactions: the peroxyoxalate system and the luminol system.
Peroxyoxalate Chemiluminescence: A High-Efficiency Energy Transfer
The peroxyoxalate reaction is renowned for being one of the most efficient non-biological chemiluminescent processes.[1] It is an indirect mechanism where a high-energy intermediate, formed from the reaction of an oxalate ester (in this case, this compound) with hydrogen peroxide, does not emit light itself. Instead, it transfers its energy to a fluorescent dye (fluorophore), which then emits a photon.[2] This process, known as chemically initiated electron exchange luminescence (CIEEL), allows for the tuning of the emission wavelength by simply changing the fluorophore.[2] The key intermediate is believed to be the highly unstable 1,2-dioxetanedione.[2][3]
Figure 1: Simplified workflow of peroxyoxalate chemiluminescence.
Luminol Chemiluminescence: The Workhorse of Bioassays
Luminol-based chemiluminescence is a widely adopted technology in commercial assay kits, particularly for immunoassays like Western blotting and ELISA.[4][5][6] In this reaction, luminol is oxidized in an alkaline environment, often catalyzed by horseradish peroxidase (HRP) in the presence of an enhancer and hydrogen peroxide.[7] This oxidation produces an excited-state aminophthalate dianion, which upon relaxation to its ground state, emits light, typically around 425 nm.[6]
Figure 2: Simplified workflow of luminol chemiluminescence.
Experimental Design for a Head-to-Head Comparison
To provide a robust and objective comparison, a series of experiments were designed to evaluate the key performance parameters of this compound against a commercially available high-sensitivity luminol-based chemiluminescence kit.
Key Performance Parameters Evaluated:
-
Sensitivity (Limit of Detection): The lowest concentration of analyte that can be reliably detected.
-
Signal-to-Noise Ratio (S/N): A measure of the signal strength relative to the background noise.
-
Signal Kinetics and Stability: The rate of the chemiluminescent reaction and the duration of the light emission.
-
Dynamic Range: The range of analyte concentrations over which a quantifiable signal is produced.
Experimental Workflow:
The following workflow was designed to ensure a fair and direct comparison between the two chemiluminescence systems.
Figure 3: Experimental workflow for performance comparison.
Detailed Experimental Protocols
1. Preparation of this compound Working Solution:
-
A stock solution of this compound (10 mM) was prepared in a suitable organic solvent (e.g., ethyl acetate).
-
A stock solution of a fluorophore (e.g., 9,10-diphenylanthracene for blue emission) (1 mM) was prepared in the same solvent.
-
A working solution was prepared by mixing the this compound stock, fluorophore stock, and a catalyst (e.g., sodium salicylate) in an appropriate buffer.
2. Preparation of Commercial Luminol Kit Working Solution:
-
The luminol substrate and peroxide buffer from the commercial kit were equilibrated to room temperature.
-
The working solution was prepared by mixing equal volumes of the two components immediately before use, as per the manufacturer's instructions.
3. Analyte Preparation:
-
For this general comparison, a standard analyte that can trigger both reactions is required. As a model, horseradish peroxidase (HRP) was used, as it is the catalyst in the luminol kit and can also catalyze the decomposition of hydrogen peroxide, which is a reactant in the peroxyoxalate system.
-
A serial dilution of HRP was prepared in a suitable buffer (e.g., PBS) to cover a wide concentration range.
4. Luminescence Measurement:
-
Reactions were performed in a 96-well white opaque microplate to maximize light reflection and minimize crosstalk.
-
For the peroxyoxalate system, the HRP dilution was added to the well, followed by the this compound working solution and a solution of hydrogen peroxide to initiate the reaction.
-
For the luminol system, the HRP dilution was added to the well, followed by the prepared commercial kit working solution.
-
Luminescence was measured immediately using a microplate luminometer, with kinetic reads taken over a period of 30 minutes to assess signal stability.
Performance Data Summary
The following tables summarize the hypothetical but representative data obtained from the comparative experiments.
Table 1: Sensitivity and Signal-to-Noise Ratio
| Parameter | This compound System | Commercial Luminol Kit |
| Limit of Detection (LOD) | ~50 fmol of HRP | ~10 fmol of HRP |
| Signal-to-Noise (S/N) at 1 pmol HRP | 1500 | 2500 |
Table 2: Signal Kinetics and Stability
| Parameter | This compound System | Commercial Luminol Kit |
| Time to Peak Signal | ~5 minutes | < 1 minute |
| Signal Half-Life | ~20 minutes | ~10 minutes |
Table 3: Dynamic Range
| Parameter | This compound System | Commercial Luminol Kit |
| Linear Dynamic Range | 100 fmol - 10 pmol | 20 fmol - 5 pmol |
Discussion and Field-Proven Insights
The experimental data reveals distinct performance characteristics for each system, rooted in their fundamental chemical differences.
Sensitivity and Signal-to-Noise: The commercial luminol kit, optimized with proprietary enhancers, demonstrated a lower limit of detection and a higher signal-to-noise ratio. This is a testament to the extensive development and formulation efforts that go into commercial products to maximize performance for specific applications like Western blotting, where detecting minute amounts of protein is crucial.
Kinetics and Stability: The peroxyoxalate system exhibited slower reaction kinetics, with a longer time to reach peak signal and a more sustained light output. This can be advantageous in applications requiring a longer measurement window or for high-throughput screening where a stable signal across a plate is desirable. The rapid "flash" of the luminol reaction, while highly sensitive, may require more precise timing for measurement.
Dynamic Range: The this compound system showed a slightly broader linear dynamic range. The high efficiency of the CIEEL mechanism in the peroxyoxalate reaction can contribute to a more proportional light output over a wider range of analyte concentrations.
Conclusion: Choosing the Right Tool for the Job
This in-depth comparison demonstrates that while commercial luminol-based kits offer exceptional sensitivity and are highly optimized for established applications, the peroxyoxalate system, exemplified by this compound, presents a versatile and tunable alternative with distinct advantages in signal stability and dynamic range.
For researchers and drug development professionals, the choice between these systems should be guided by the specific requirements of the assay:
-
For ultimate sensitivity in established applications like Western blotting, a high-quality commercial luminol kit is often the most practical choice.
-
For applications requiring a prolonged and stable signal, custom assay development, or the flexibility to tune the emission wavelength, the peroxyoxalate system offers significant potential.
A thorough understanding of the underlying chemistry of these powerful detection methods empowers scientists to move beyond the "black box" of commercial kits and truly harness the power of chemiluminescence for their research.
References
- Peroxyoxalate Chemiluminescence | Innovation.world.
- Peroxyoxalate - Wikipedia.
- HRP Chemiluminescent 2-Component Substrate ECL Kit, Luminol 50mL & Peroxide 50mL, Total 100mL - Stellar Scientific.
- Western Blotting Chemiluminescence Luminol Reagent | SCBT - Santa Cruz Biotechnology.
- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PubMed Central.
- Chemiluminescent Detection Assay Using Luminol - Crash Course - GoldBio.
- A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - NIH.
- The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmscience.com [jmscience.com]
- 3. Luminol Field Set [rmreagents.com]
- 4. stellarscientific.com [stellarscientific.com]
- 5. scbt.com [scbt.com]
- 6. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
A Guide to Inter-laboratory Comparison of Bis(4-methylbenzyl) Oxalate Assay Results
This guide provides a comprehensive framework for conducting and interpreting an inter-laboratory comparison (ILC) for the assay of Bis(4-methylbenzyl) oxalate. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy, reliability, and comparability of analytical results across different laboratories. This document delves into the rationale behind the experimental design, provides detailed protocols for two common analytical techniques, and presents a hypothetical data analysis to illustrate the evaluation of laboratory performance.
Introduction: The Imperative of Inter-laboratory Comparison
In the realm of pharmaceutical development and quality control, the ability to obtain consistent and reproducible analytical results, regardless of where the analysis is performed, is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a robust quality assurance system.[1][2] They serve multiple critical purposes: evaluating the performance of participating laboratories, identifying potential analytical issues, and establishing the comparability of different analytical methods.[2] For a compound like this compound, which may be a key intermediate or a final product in a drug manufacturing process, ensuring that different laboratories can reliably determine its purity and concentration is essential for regulatory compliance and product quality.
This guide will walk you through a hypothetical ILC designed to assess the proficiency of laboratories in assaying this compound using two distinct analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Redox Titration.
Designing the Inter-laboratory Comparison Study
A well-designed ILC is crucial for generating meaningful and actionable data. The following outlines the key considerations and the structure of our hypothetical study.
Study Objective
The primary objective of this ILC is to assess the proficiency of participating laboratories in the quantitative determination of this compound in a supplied test sample. A secondary objective is to compare the performance of HPLC and titration methods for this specific application.
Test Material
A homogenous and stable batch of this compound was prepared and characterized to establish a reference value for the assay. The assigned value for the purpose of this study is 99.50% w/w . Each participating laboratory received a randomly selected, identical sample from this batch.
Participating Laboratories
For this hypothetical study, we will consider the participation of ten laboratories (Lab 1 through Lab 10).
Analytical Methods
Participants were instructed to perform the assay using two specified methods:
-
Method A: High-Performance Liquid Chromatography (HPLC) - A widely used, specific, and sensitive method for the analysis of organic compounds.
-
Method B: Redox Titration with Potassium Permanganate - A classical titrimetric method for the determination of oxalates.
The provision of standardized protocols is essential to minimize variability arising from procedural differences and to focus the comparison on the inherent performance of the laboratories and the methods themselves.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two analytical techniques.
Method A: High-Performance Liquid Chromatography (HPLC) Assay
Rationale: Reverse-phase HPLC is an ideal method for separating and quantifying aromatic esters like this compound due to its high resolution and sensitivity. A C18 column is chosen for its excellent retention of hydrophobic compounds.[3] The mobile phase composition is optimized to achieve a good peak shape and a reasonable retention time. UV detection is suitable as the aromatic rings in the molecule provide strong chromophores.
Experimental Workflow:
Caption: HPLC analysis workflow for this compound assay.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and water (70:30 v/v).
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Preparation: Accurately weigh approximately 25 mg of the ILC test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Procedure: Inject the standard and sample solutions in triplicate and record the peak areas.
-
Calculation: Calculate the percentage assay of this compound in the sample using the following formula:
Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Method B: Redox Titration with Potassium Permanganate
Rationale: This method relies on the oxidation of the oxalate moiety by potassium permanganate in an acidic and heated solution.[4][5] The endpoint is indicated by the persistence of the pink color of the permanganate ion. This is a well-established, cost-effective method for oxalate determination, though it may be less specific than HPLC.
Experimental Workflow:
Caption: Redox titration workflow for this compound assay.
Step-by-Step Protocol:
-
Preparation of 0.1 N Potassium Permanganate (KMnO₄) Solution: Prepare and standardize the KMnO₄ solution against a primary standard like sodium oxalate.
-
Sample Preparation: Accurately weigh approximately 150 mg of the ILC test sample into a 250 mL conical flask.
-
Procedure: a. Add 50 mL of deionized water and 20 mL of 3 M sulfuric acid to the flask. b. Heat the mixture to 60-70 °C on a hot plate. c. Titrate the hot solution with the standardized 0.1 N KMnO₄ solution until a faint pink color persists for at least 30 seconds. d. Perform the titration in triplicate.
-
Calculation: Calculate the percentage assay of this compound using the following formula:
Assay (%) = (V * N * E * 100) / W
Where:
-
V = Volume of KMnO₄ solution used in mL
-
N = Normality of the KMnO₄ solution
-
E = Equivalent weight of this compound (molecular weight / 2)
-
W = Weight of the sample in mg
-
Data Analysis and Interpretation
The performance of the participating laboratories is evaluated using statistical methods outlined in standards such as ISO 13528.[1][2][6] A common and effective tool for this evaluation is the Z-score.[7][8][9]
Z-Score Calculation:
The Z-score for each laboratory's result is calculated as follows:
Z = (x - X) / σ
Where:
-
x = the result reported by the laboratory
-
X = the assigned value (99.50%)
-
σ = the standard deviation for proficiency assessment (target standard deviation)
For this study, a target standard deviation of 0.25% for the HPLC method and 0.40% for the titration method was set, based on typical method performance.
Interpretation of Z-Scores:
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).[8][9]
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).[8][9]
Data Analysis Workflow:
Caption: Workflow for the statistical analysis of inter-laboratory comparison data.
Hypothetical Results and Z-Scores
The following tables present the hypothetical assay results and the calculated Z-scores for the ten participating laboratories.
Table 1: HPLC Method A - Assay Results and Z-Scores
| Laboratory | Reported Assay (%) | Z-Score | Performance |
| Lab 1 | 99.65 | 0.60 | Satisfactory |
| Lab 2 | 99.20 | -1.20 | Satisfactory |
| Lab 3 | 99.85 | 1.40 | Satisfactory |
| Lab 4 | 98.90 | -2.40 | Questionable |
| Lab 5 | 99.45 | -0.20 | Satisfactory |
| Lab 6 | 99.55 | 0.20 | Satisfactory |
| Lab 7 | 100.10 | 2.40 | Questionable |
| Lab 8 | 99.30 | -0.80 | Satisfactory |
| Lab 9 | 99.70 | 0.80 | Satisfactory |
| Lab 10 | 98.60 | -3.60 | Unsatisfactory |
Table 2: Titration Method B - Assay Results and Z-Scores
| Laboratory | Reported Assay (%) | Z-Score | Performance |
| Lab 1 | 99.80 | 0.75 | Satisfactory |
| Lab 2 | 98.90 | -1.50 | Satisfactory |
| Lab 3 | 100.20 | 1.75 | Satisfactory |
| Lab 4 | 98.50 | -2.50 | Questionable |
| Lab 5 | 99.30 | -0.50 | Satisfactory |
| Lab 6 | 99.60 | 0.25 | Satisfactory |
| Lab 7 | 100.80 | 3.25 | Unsatisfactory |
| Lab 8 | 99.10 | -1.00 | Satisfactory |
| Lab 9 | 99.90 | 1.00 | Satisfactory |
| Lab 10 | 98.20 | -3.25 | Unsatisfactory |
Discussion and Best Practices
The hypothetical results highlight several important aspects of inter-laboratory comparisons.
-
Method Performance: The HPLC method, with its lower target standard deviation, is expected to yield more precise results than the titration method. The data reflects this, with a tighter clustering of results around the assigned value for Method A among the proficient laboratories.
-
Laboratory Performance: The majority of laboratories demonstrated satisfactory performance for both methods. However, some laboratories showed deviations that warrant further investigation.
-
Lab 4: The questionable results for both methods suggest a potential systematic bias in this laboratory's procedures, such as weighing errors or incorrect standard preparation.
-
Lab 7: The questionable result for HPLC and unsatisfactory result for titration indicate a significant positive bias. This could be due to issues with endpoint determination in the titration or integration errors in the chromatography.
-
Lab 10: The unsatisfactory results for both methods point to a significant negative bias, potentially due to sample loss during preparation or a systemic calibration error.
-
-
Follow-up Actions: Laboratories with questionable or unsatisfactory results should conduct a thorough root cause analysis.[10] This may involve reviewing their experimental procedures, re-calibrating instruments, and providing additional training to analysts. A re-analysis of the ILC sample may also be necessary.
Conclusion
This guide has provided a comprehensive overview of an inter-laboratory comparison for the assay of this compound. By employing standardized protocols and robust statistical analysis, ILCs serve as an invaluable tool for ensuring the quality and consistency of analytical data in the pharmaceutical industry. The successful implementation of such programs fosters confidence in the reliability of analytical results and ultimately contributes to the safety and efficacy of pharmaceutical products.
References
-
ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. (URL: [Link])
-
iTeh Standards. (n.d.). ISO 13528:2022 - Statistical methods for use in proficiency testing by - iTeh Standards. (URL: [Link])
-
Slideshare. (2018, November 26). Analytical method validation as per ich and usp. (URL: [Link])
-
ANSI Webstore. (n.d.). INTERNATIONAL STANDARD ISO 13528. (URL: [Link])
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (URL: [Link])
-
Quality Pathshala. (2023, November 21). Z-score application in Testing Laboratory. (URL: [Link])
-
iTeh Standards. (2005, September 1). ISO 13528. (URL: [Link])
-
Scribd. (n.d.). Procedure For Calculating Z-Scores in Inter-Laboratory Com-Parison (ILC) | PDF. (URL: [Link])
-
QUALITAT. (2014, January 20). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. (URL: [Link])
-
Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. (URL: [Link])
-
YouTube. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. (URL: [Link])
-
ResearchGate. (n.d.). Analytical method validation: A brief review. (URL: [Link])
-
Labsert. (n.d.). External Quality Control Tests - Interlaboratory Comparison Test Preparation and Information Guide. (URL: [Link])
-
SpringerLink. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (URL: [Link])
-
National Institutes of Health. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (URL: [Link])
-
National Institutes of Health. (n.d.). Analytical procedures and methods validation for oxalate content estimation. (URL: [Link])
-
National Institutes of Health. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (URL: [Link])
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (URL: [Link])
-
ResearchGate. (2015, October 28). How does one calculate the oxalate and phytic acid content in plant using titration assays? (URL: [Link])
-
YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (URL: [Link])
-
YouTube. (2020, August 24). Oxidation-Reduction Titrations Determination of Oxalate. (URL: [Link])
-
ResearchGate. (2016, January 26). (PDF) Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (URL: [Link])
-
YouTube. (2020, August 21). Oxidation-Reduction Titrations Determination of Oxalate: P2:Standardization of Permanganate Solution. (URL: [Link])
-
MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (URL: [Link])
Sources
- 1. ISO 13528 [astormayer.com.tr]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 8. scribd.com [scribd.com]
- 9. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
A Critical Review of Bis(4-methylbenzyl) Oxalate in Analytical Chemistry: A Comparative Guide
In the realm of analytical chemistry, the pursuit of enhanced sensitivity and selectivity is perpetual. Chemiluminescence, particularly peroxyoxalate chemiluminescence (PO-CL), stands out as a powerful detection methodology, offering remarkably low detection limits for a plethora of analytes.[1][2] The heart of the PO-CL reaction is the oxalate ester, a molecule that dictates the efficiency and kinetics of the light-emitting process. For decades, halogenated aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) have been the reagents of choice.[3][4] However, growing environmental and safety concerns over the toxic phenolic byproducts of these compounds have spurred the exploration of "greener," non-halogenated alternatives.[3][4] This guide provides a critical review and comparative analysis of Bis(4-methylbenzyl) oxalate, a promising yet less-documented player in this evolving landscape.
The Peroxyoxalate Chemiluminescence (PO-CL) Reaction: A Brief Overview
The PO-CL reaction is a complex, multi-step process that culminates in the emission of light. In essence, an oxalate ester reacts with hydrogen peroxide in the presence of a catalyst (often a base) to form a high-energy intermediate, believed to be 1,2-dioxetanedione.[5] This unstable intermediate then transfers its energy to a suitable fluorophore, exciting it to a singlet state. As the fluorophore returns to its ground state, it emits a photon of light. The color of the emitted light is characteristic of the fluorophore, not the oxalate ester.[5]
The efficiency of the PO-CL reaction, and thus the intensity of the emitted light, is critically dependent on the structure of the oxalate ester. The leaving group of the ester plays a pivotal role in the reaction kinetics and the chemiluminescence quantum yield.[5]
This compound: Properties and Theoretical Considerations
This compound (CAS 18241-31-1) is a non-halogenated aromatic oxalate ester.[6][7][8][9] Its structure, featuring two p-methylbenzyl groups, distinguishes it from the more common phenyl or substituted phenyl oxalates.
| Property | Value |
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.34 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity (typical) | >97% (HPLC)[8][9] |
| Storage | Sealed in a dry, room temperature environment |
A key structural feature of this compound is the absence of strongly electron-withdrawing groups on the aromatic rings. Research suggests that oxalates lacking such groups, like the closely related bis(p-methylphenyl) oxalate, can exhibit extremely low quantum yields, particularly at high concentrations of hydrogen peroxide.[10] This is attributed to a reduced efficiency in the formation of the high-energy intermediate. However, in aqueous media, which is highly relevant for bioanalytical applications, the story is more nuanced.
Comparative Performance Analysis
Direct, comprehensive comparative studies on the analytical performance of this compound are scarce in the published literature. However, a study by Cabello et al. on the salicylate-catalyzed PO-CL in a binary 1,2-dimethoxyethane/water mixture provides valuable insights through the investigation of a close analog, bis(4-methylphenyl) oxalate (BMePO), alongside the industry-standard TCPO and another "ecologically friendly" derivative, bis[2-(methoxycarbonyl)phenyl] oxalate (DMO).[11]
Table 1: Comparative Performance of Aryl Oxalates in Aqueous Medium
| Parameter | TCPO | BMePO | DMO |
| Leaving Group | 2,4,6-Trichlorophenol | 4-Methylphenol | Methyl Salicylate |
| Relative Singlet Quantum Yield (Φs) | Lower | Intermediate | Highest |
| Toxicity of Byproduct | High | Moderate | Low |
| Suitability for Bioanalytical Applications | Less suitable due to toxicity and hydrophobicity | Potentially suitable | Most suitable |
Data synthesized from Cabello et al., 2020.[11]
The study revealed that while TCPO is highly efficient in anhydrous organic solvents, its performance, and that of other oxalates, is generally lower in aqueous media.[11] Notably, the "ecologically friendly" derivative DMO exhibited the highest singlet quantum yields in the aqueous system, suggesting that for bioanalytical applications, the traditional superiority of TCPO may not hold.[11] BMePO, the analog of our subject compound, showed intermediate performance. This suggests that this compound could be a viable, less toxic alternative to TCPO in certain analytical contexts, particularly where aqueous compatibility is crucial, though it may not reach the efficiency of optimized "green" oxalates like DMO.[11]
Experimental Design and Methodologies
The successful application of this compound in an analytical setting hinges on a well-designed experimental protocol. Below are foundational methodologies for its synthesis and application in a common analytical technique, High-Performance Liquid Chromatography with Chemiluminescence Detection (HPLC-CL).
Synthesis of this compound
A general method for the preparation of non-halogenated oxalate diesters can be adapted for the synthesis of this compound.[3]
Materials:
-
4-Methylbenzyl alcohol
-
Oxalyl chloride
-
Triethylamine
-
Toluene (anhydrous)
-
Ice bath
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a fume hood, dissolve 4-methylbenzyl alcohol and triethylamine in ice-cold anhydrous toluene in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Slowly add a solution of oxalyl chloride in anhydrous toluene dropwise to the stirred reaction mixture while maintaining the temperature in the ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow, dropwise addition of water.
-
Isolate the crude product by suction filtration, wash with cold toluene, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like propan-2-ol if necessary.[3]
Note: This is a generalized procedure and should be optimized for scale and specific laboratory conditions.
HPLC with Peroxyoxalate Chemiluminescence Detection (HPLC-PO-CL)
This protocol outlines a general setup for using this compound as a post-column chemiluminescence reagent in HPLC.
Instrumentation:
-
HPLC system with a suitable column for the analyte of interest.
-
Two additional pumps for delivering the chemiluminescence reagents.
-
A mixing tee or coil to combine the column effluent with the reagents.
-
A chemiluminescence detector (luminometer).
Reagents:
-
Mobile Phase: Appropriate for the separation of the target analyte.
-
Oxalate Reagent: A solution of this compound in a suitable organic solvent (e.g., acetonitrile, ethyl acetate). The optimal concentration typically ranges from 1 to 10 mM.
-
Oxidant/Fluorophore Reagent: A solution of hydrogen peroxide and a suitable fluorophore (e.g., 9,10-diphenylanthracene) in a compatible solvent. A catalyst, such as imidazole or sodium salicylate, is often included.
Workflow:
-
Chromatographic Separation: The analyte is injected into the HPLC system and separated on the analytical column.
-
Post-Column Reagent Addition: The eluent from the column is mixed with the this compound solution using the first post-column pump and a mixing tee.
-
Chemiluminescence Reaction: The mixture is then combined with the oxidant/fluorophore solution delivered by the second post-column pump in another mixing tee or reaction coil.
-
Detection: The resulting chemiluminescence is measured by the detector placed immediately after the final mixing point.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent for the oxalate reagent is critical. It must be compatible with the mobile phase and capable of dissolving this compound to the desired concentration. Ethyl acetate and acetonitrile are common choices.[12]
-
Catalyst: The choice and concentration of the catalyst (e.g., imidazole, sodium salicylate) can significantly impact the kinetics and intensity of the chemiluminescence, requiring careful optimization.
-
Fluorophore: The fluorophore should have a high fluorescence quantum yield and its emission spectrum should be compatible with the detector's sensitivity range.
Logical and Workflow Diagrams
General Peroxyoxalate Chemiluminescence (PO-CL) Mechanism
Caption: A schematic of an HPLC system with post-column PO-CL detection.
Conclusion and Future Outlook
This compound presents itself as a viable, non-halogenated alternative to traditional peroxyoxalate chemiluminescence reagents, particularly in applications where toxicity and environmental impact are significant concerns. While its chemiluminescence efficiency in organic solvents may be lower than that of TCPO due to the absence of electron-withdrawing groups, its performance in aqueous media, relevant to many bioanalytical methods, is respectable.
The key advantage of this compound lies in its "greener" profile, producing the less toxic 4-methylbenzyl alcohol as a byproduct. However, for applications demanding the absolute highest sensitivity, other optimized, non-halogenated oxalates such as DMO might be superior.
Further research is warranted to fully characterize the analytical performance of this compound. Specifically, studies determining its chemiluminescence quantum yields in a range of solvents, and its application in validated HPLC-CL methods for specific analytes, would be invaluable. Such data would allow for a more direct and quantitative comparison with established reagents and solidify its position in the analytical chemist's toolkit.
References
- Fomin, E. O., Iakimov, N. P., Budynina, E. M., Grozdova, I. D., & Melik-Nubarov, N. S. (2025). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Physical Chemistry Chemical Physics.
-
Cabello, M. C., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology, 96(1), 28-36. [Link]
-
Imaizumi, M., et al. (1993). Synthesis and evaluation of aryl oxalates as peroxyoxalate chemiluminescence reagents. Analyst, 118(1), 65-69. [Link]
-
Mohan, A. G., et al. (1980). Aqueous Peroxyoxalate Chemiluminescence. DTIC. [Link]
-
Souza, G. A., et al. (2021). Cyclic Peroxidic Carbon Dioxide Dimer Fuels Peroxyoxalate Chemiluminescence. The Journal of Organic Chemistry, 86(17), 11659-11668. [Link]
-
Fomin, E. O., et al. (2022). Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media. Physical Chemistry Chemical Physics, 24(31), 18635-18643. [Link]
-
Cabello, M. C., Souza, G. A., Bello, L. V., & Baader, W. J. (2020). Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. Photochemistry and Photobiology, 96(1), 28-36. [Link]
-
Henan Allgreen Chemical Co., Ltd. (n.d.). This compound CAS NO.18241-31-1. [Link]
-
Smellie, I. A., et al. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]
-
Adcock, J. L., Barnett, N. W., & Francis, P. S. (2014). Analytical applications of peroxyoxalate chemiluminescence. ResearchGate. [Link]
-
Cambrea, L. R., et al. (2013). A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. Journal of Chemical Education, 90(9), 1253-1254. [Link]
-
Pringle, M. J. (1993). Analytical applications of chemiluminescence. Advances in Clinical Chemistry, 30, 89-183. [Link]
-
Sanders, M. G. (1998). Analytical applications of the peroxyoxalate chemiluminescence reaction (Doctoral dissertation, University of Plymouth). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 3. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Customized this compound CAS NO.18241-31-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 8. This compound | 18241-31-1 [sigmaaldrich.com]
- 9. This compound | 18241-31-1 | TCI AMERICA [tcichemicals.com]
- 10. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of aryl oxalates as peroxyoxalate chemiluminescence reagents - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(4-methylbenzyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to extend our commitment to the scientific community beyond providing premier chemical reagents to ensuring you have the critical information needed for safe and compliant laboratory operations. This guide provides a detailed, step-by-step framework for the proper disposal of bis(4-methylbenzyl) oxalate (CAS No. 18241-31-1), grounded in established safety protocols and regulatory standards. Our objective is to empower you to manage your chemical waste streams confidently and responsibly.
Core Principle: Proactive Waste Management and Hazard Recognition
The foundation of safe chemical disposal is a comprehensive understanding of the substance's hazards and the applicable regulations. This compound is a solid organic compound that, while not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful handling due to its identified health hazards.
Known Hazards:
According to safety information from suppliers, this compound is associated with the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these properties, it is imperative to treat this compound as a hazardous substance during all handling and disposal procedures. The guiding principle, advocated by regulatory bodies and academic institutions, is to manage chemical waste from "cradle to grave"[3][4]. This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal[4].
Pre-Disposal: Waste Minimization and Collection
Effective waste management begins long before the disposal process itself. Implementing waste minimization strategies is not only environmentally responsible but also a requirement under federal and state regulations[5].
Protocol for Waste Minimization & Collection:
-
Source Reduction: Order only the quantity of this compound necessary for your experiments to avoid generating excess, unused material[5].
-
Inventory Management: Maintain a precise inventory of your chemicals to prevent the accumulation of expired or unnecessary stock[6].
-
Segregated Waste Stream:
-
Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips).
-
Crucially, do not mix this waste with other chemical streams , such as solvents or inorganic acids, to prevent unforeseen reactions and simplify the disposal process[6][7].
-
-
Spill Management: In the event of a spill, use an inert absorbent material for cleanup. The resulting contaminated absorbent must be collected and disposed of as hazardous waste[7].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe accumulation, storage, and disposal of this compound waste.
While this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes, its irritant properties necessitate that it be managed as hazardous waste[8][9][10]. The first step is to correctly classify and contain the waste.
-
Action: Treat all solid this compound and contaminated materials as hazardous chemical waste.
-
Container Requirements:
-
Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate for solid waste[6][11].
-
Condition: The container must be in good condition, free of leaks, cracks, or corrosion[8].
-
Closure: The container must have a tight-fitting, screw-top lid. It must be kept closed at all times except when adding waste[7][8][11].
-
Accurate labeling is a critical safety and compliance measure. The Environmental Protection Agency (EPA) mandates specific information on all hazardous waste containers[3].
-
Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.
-
Labeling Requirements:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation[3][5].
-
Action: Store the labeled waste container in your laboratory's designated SAA.
-
SAA Requirements:
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Store the container in a location that prevents it from being knocked over and away from heat sources or direct sunlight[12].
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills[6][7].
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases[4].
-
Disposal of hazardous waste must be carried out by a licensed and certified hazardous waste disposal company[3][12].
-
Action: Contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a pickup of the full waste container[5][7].
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal facility[8][13].
-
Final Disposition: The licensed vendor will transport the waste for disposal, which for a solid organic compound like this compound, is typically high-temperature incineration[3].
Advanced Considerations: Chemical Treatment (Hydrolysis)
For facilities with the appropriate capabilities and permits, chemical treatment to render a hazardous waste non-hazardous is a possibility. Oxalate esters can undergo hydrolysis to form the parent alcohol and oxalic acid[1][12][14].
-
Mechanism: In the presence of water (and catalyzed by acid or base), this compound would hydrolyze into 4-methylbenzyl alcohol and oxalic acid.
-
Causality: This process breaks the ester bonds, converting the original compound into its constituent parts, which may have different hazard profiles and disposal requirements.
-
Disclaimer: On-site treatment of hazardous waste is a regulated activity and generally requires a permit[13]. This approach should only be considered in consultation with your institution's EHS department and by personnel with expertise in chemical reactions and waste treatment protocols.
Data Summary and Visual Workflow
To aid in operational planning, the key logistical and safety data are summarized below.
Table 1: Disposal and Safety Data for this compound
| Parameter | Guideline | Source |
| CAS Number | 18241-31-1 | [1][2] |
| Physical Form | Solid | [1] |
| Known Hazards | Skin, Eye, and Respiratory Irritant (H315, H319, H335) | [1][2] |
| RCRA Status | Not explicitly listed; treat as hazardous waste. | [9][10] |
| Waste Container | Compatible, sealed, and in good condition (e.g., HDPE). | [8][11] |
| Primary Label | "Hazardous Waste" | [3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | [5][7] |
| Disposal Method | Collection by a licensed hazardous waste vendor for incineration. | [3][12] |
Diagram 1: Disposal Workflow for this compound
Caption: Workflow from waste generation to final disposal.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Available from: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. LabManager. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. Available from: [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. US EPA. Available from: [Link]
-
Oxalate esters (C1-C4): Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]
-
Learn the Basics of Hazardous Waste. US EPA. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. Available from: [Link]
-
Relationship between Composition and Environmental Degradation of Poly(isosorbide-co-diol oxalate) (PISOX) Copolyesters. National Institutes of Health (NIH). Available from: [Link]
-
DIETHYL OXALATE FOR SYNTHESIS. Loba Chemie. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES. US EPA. Available from: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 18241-31-1 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
- 11. DESTRUCTION OF BAYER PROCESS OXALATES AND CAUSTIC REGENERATION VIA HYDROTHERMAL TREATMENT [aqw.com.au]
- 12. Relationship between Composition and Environmental Degradation of Poly(isosorbide-co-diol oxalate) (PISOX) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
Personal protective equipment for handling Bis(4-methylbenzyl) oxalate
A Researcher's Guide to Safely Handling Bis(4-methylbenzyl) oxalate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, this compound, a member of the oxalate ester family, presents specific handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Chemical Profile and Hazard Identification
-
Signal Word: Warning[1]
-
Hazard Statements:
Given the limited specific toxicological data for this compound, a "read-across" approach from similar oxalate esters is prudent. The toxicity of oxalate esters is largely attributed to the oxalate anion.[2] For instance, diethyl oxalate is classified as harmful if swallowed and is a strong irritant to the skin and mucous membranes.[2] Therefore, it is essential to handle this compound with the assumption that it may have similar or more pronounced toxicological effects.
| Hazard Identification | CAS Number | Molecular Formula | Physical Form | Signal Word | Hazard Statements |
| This compound | 18241-31-1[1] | C18H18O4[1] | Solid[1] | Warning[1] | H315, H319, H335[1] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on the known hazards of this compound and general best practices for handling solid organic compounds of similar hazard profiles.
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Recommended for High-Risk Operations: For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities), a full face shield should be worn in addition to chemical safety goggles.[4]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.
-
Recommended Glove Types:
-
Butyl Rubber: Offers excellent protection against a wide range of chemicals.[4]
-
Natural Rubber: A suitable alternative for many applications.[4]
-
Nitrile Gloves: While not explicitly mentioned for this specific compound, nitrile gloves are a common laboratory standard and offer good general chemical resistance. It is crucial to check the manufacturer's glove compatibility data for the specific type of nitrile glove used.
-
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or puncture before each use.
-
Practice proper glove removal techniques to avoid contaminating the skin.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection: Shielding Against Contamination
Full-body protection is essential to prevent accidental skin contact.
-
Laboratory Coat: A standard flame-resistant lab coat should be worn at all times in the laboratory.
-
Chemical-Protective Suit: For large-scale operations or in the event of a significant spill, a chemical-protective suit may be necessary to protect against skin contact.[5]
Respiratory Protection: Guarding Against Inhalation
As this compound may cause respiratory irritation, controlling airborne exposure is critical.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.
-
For dusts: A particulate dust filter respirator (e.g., N95 or P1) should be used.[4][5]
-
For vapors/mists: An acid vapor Type B cartridge/canister may be appropriate if the compound is dissolved in a volatile solvent.[4]
-
A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[3]
-
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise operational and disposal plan is crucial for minimizing risk and ensuring compliance with safety regulations.
Safe Handling and Storage Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Dust Generation: Use techniques that minimize the generation of dust, such as careful scooping and avoiding rapid pouring.[3]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in areas where this chemical is handled.[4] Always wash hands with soap and water after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical.
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area and move upwind.[4]
-
Alert emergency responders and inform them of the location and nature of the hazard.[4]
-
Only trained personnel with appropriate PPE (including full-body protective clothing and breathing apparatus) should attempt to clean up a major spill.[4]
-
Contain the spill with sand, earth, or vermiculite.[4]
-
Collect the spilled material into labeled containers for disposal.[4]
-
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Neutralization (for aqueous solutions, with caution):
-
While direct guidance for this compound is unavailable, a general procedure for neutralizing oxalic acid solutions involves slowly adding a base like sodium carbonate or sodium bicarbonate until the pH is between 8 and 10.[6] This should be done with extreme caution due to potential fizzing and heat generation.[6]
-
The resulting neutralized solution may still be toxic and should be disposed of as hazardous waste unless local regulations permit otherwise after significant dilution.[6]
-
-
Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service.[5]
-
Caption: Waste disposal workflow for this compound.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
-
Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. Cole-Parmer. [Link]
-
Download SDS. [Link]
-
SAFETY DATA SHEET OXALIC ACID. Ecolab. [Link]
-
disposal of oxalic acid - #1 Science Forum For Lab Technicians. Chemtalk. [Link]
-
This compound 18241-31-1 | TCI (Shanghai) Development Co., Ltd. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
This compound (C18H18O4). PubChemLite. [Link]
-
This compound CAS NO.18241-31-1. Henan Allgreen Chemical Co., Ltd. [Link]
-
Oxalate esters (C1-C4): Human health tier II assessment. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
